Galactosyl Cholesterol
Descripción
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Propiedades
Fórmula molecular |
C33H56O6 |
|---|---|
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23?,24-,25?,26?,27-,28+,29+,30-,31-,32+,33-/m1/s1 |
Clave InChI |
FSMCJUNYLQOAIM-CHGMBOCPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of Galactosylceramide-Cholesterol Interactions in Lipid Raft Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid rafts, specialized microdomains within the plasma membrane enriched in sphingolipids and cholesterol, are critical hubs for cellular signaling and pathogen entry. While the term "galactosyl cholesterol" might suggest a direct covalent modification, the functionally significant entity within these domains is the dynamic interplay between galactosylated sphingolipids, primarily galactosylceramide (GalCer), and cholesterol. This technical guide delves into the core functions of GalCer-cholesterol interactions in lipid rafts, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Understanding these interactions provides a foundation for developing novel therapeutic strategies targeting processes modulated by lipid raft integrity.
The Function of Galactosylceramide and Cholesterol in Lipid Raft Organization and Function
Galactosylceramide (GalCer) is a major glycosphingolipid in various cell types, particularly in the nervous system and epithelial cells.[1][2] Within the plasma membrane, GalCer, in conjunction with cholesterol, plays a crucial role in the formation and stabilization of lipid rafts. These microdomains are characterized by a liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) phase of the bulk membrane.[3]
The interaction between GalCer and cholesterol is fundamental to the biophysical properties of lipid rafts:
-
Domain Formation and Stability: Cholesterol has a condensing effect on GalCer-containing membranes, promoting the formation of ordered domains.[4][5] The acyl chain structure of GalCer significantly influences its interaction with cholesterol; cholesterol has a more pronounced condensing effect on GalCer species that are in a more fluid, liquid-expanded state.[4][5] Molecular dynamics simulations have shown that GalCer can increase the thickness of raft-like membranes.
-
Modulation of Membrane Fluidity: The presence of GalCer and its interaction with cholesterol contribute to the reduced fluidity of lipid rafts. This altered microenvironment is crucial for concentrating specific proteins and lipids, thereby facilitating or inhibiting their interactions.
-
Protein and Receptor Scaffolding: Lipid rafts serve as platforms to organize and concentrate specific membrane proteins, including receptors and signaling molecules. The unique lipid environment created by GalCer and cholesterol can selectively include or exclude proteins, thereby regulating their activity.
-
Pathogen Entry: GalCer-rich lipid rafts act as entry portals for various pathogens, most notably the Human Immunodeficiency Virus (HIV).[2][6][7] The clustering of GalCer in these domains facilitates the initial attachment of viral envelope proteins.[2][6]
While this compound itself is not a primary structural component of lipid rafts, it can be formed in the brain through the transgalactosylation activity of enzymes like GBA1, GBA2, and GALC, which transfer a galactose moiety from GalCer to cholesterol. However, the functional significance of this specific molecule within rafts is less understood compared to the well-established partnership of GalCer and cholesterol.
Quantitative Data on GalCer-Cholesterol Interactions
The interaction between GalCer and cholesterol has been quantitatively assessed using various biophysical techniques. The following tables summarize key findings from studies on model membrane systems.
Table 1: Effect of Cholesterol on the Mean Molecular Area of Galactosylceramide (GalCer) in Mixed Monolayers
| GalCer Species (Acyl Chain) | Cholesterol Mole Fraction | Surface Pressure (mN/m) | Condensing Effect (Negative Deviation from Ideal Additivity) | Reference |
| N-lignoceryl-GalSph (24:0) | 0.25 | 15 | Slight | [4] |
| N-stearoyl-GalSph (18:0) | 0.25 | 15 | Slight | [4] |
| N-oleoyl-GalSph (18:1) | 0.3 - 0.4 | 15 | Marked | [4] |
| N-linoleoyl-GalSph (18:2) | 0.3 - 0.4 | 15 | Marked | [4] |
Table 2: Influence of Cholesterol on the Physical Properties of GalCer-Containing Lipid Bilayers
| Lipid Composition | Technique | Measured Parameter | Observation | Reference |
| DLPC/GalCer/Cholesterol | Atomic Force Microscopy | Domain Area/Perimeter Ratio | ~20-fold decrease with increasing cholesterol | [8] |
| POPC/GalCer/Cholesterol | Atomic Force Microscopy | Domain Area/Perimeter Ratio | ~10-fold decrease with increasing cholesterol | [8] |
| DOPC/GalCer/Cholesterol | Atomic Force Microscopy | Domain Area/Perimeter Ratio | ~2.5-fold decrease with increasing cholesterol | [8] |
| GalCer/Cholesterol/SM/POPC | Molecular Dynamics | Lateral Diffusion | Increasing GalCer (5-10 mol %) causes a decrease of almost an order of magnitude | [9] |
| GalCer/Cholesterol/SM/POPC | Molecular Dynamics | Bilayer Thickness | Addition of 5-10 mol% GalCer enhanced the bilayer thickness considerably | [9] |
Experimental Protocols
The study of GalCer-cholesterol interactions in lipid rafts relies on sophisticated biophysical and computational techniques. Below are detailed methodologies for two key experimental approaches.
Atomic Force Microscopy (AFM) for Imaging Lipid Domains
AFM is a high-resolution imaging technique used to visualize the topography of lipid bilayers and characterize the physical properties of lipid domains.[1][3]
Protocol for Preparing and Imaging Supported Lipid Bilayers (SLBs):
-
Liposome Preparation:
-
Mix lipids (e.g., a ternary mixture of a fluid-phase phospholipid like DOPC, GalCer, and cholesterol) in an organic solvent (e.g., chloroform/methanol).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4) to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from the MLV suspension by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
SLB Formation:
-
Cleave a fresh mica substrate to obtain an atomically flat surface.
-
Deposit the vesicle suspension onto the mica substrate. The vesicles will adsorb, rupture, and fuse to form a continuous lipid bilayer on the mica support.
-
Incubate for a sufficient time to allow for complete bilayer formation.
-
Gently rinse the substrate with buffer to remove excess vesicles.
-
-
AFM Imaging:
-
Mount the SLB sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.
-
Use a sharp AFM tip (e.g., silicon nitride) and operate in a suitable imaging mode, such as contact mode or tapping mode in liquid.
-
Scan the bilayer surface to obtain topographic images. The height difference between the Lo (GalCer-cholesterol rich) and Ld phases allows for their visualization. The Lo phase is typically thicker than the Ld phase.
-
Analyze the images to quantify domain size, shape, and area fraction.
-
Molecular Dynamics (MD) Simulations of GalCer-Cholesterol Interactions
MD simulations provide atomistic-level insights into the dynamics and interactions of lipids within a bilayer.[10][11]
Protocol for Setting Up and Running an MD Simulation of a Lipid Raft Model:
-
System Building:
-
Define the lipid composition of the bilayer, for example, a four-component mixture of POPC, sphingomyelin (B164518) (SM), GalCer, and cholesterol, to model a lipid raft.
-
Use a molecular modeling software package (e.g., GROMACS, AMBER) to build the initial configuration of the lipid bilayer. This involves placing the lipid molecules in a random or pre-equilibrated arrangement.
-
Solvate the bilayer with a water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Force Field Selection:
-
Choose an appropriate force field that accurately describes the interactions of lipids, cholesterol, and water (e.g., CHARMM36, AMBER lipid force fields).
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial configuration.
-
Run a series of short, restrained MD simulations to allow the system to equilibrate. This typically involves gradually releasing restraints on the lipid headgroups and tails while maintaining constant temperature and pressure (NPT ensemble).
-
-
Production Simulation:
-
Run a long, unrestrained MD simulation (production run) for a sufficient duration (nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Analysis:
-
Analyze the simulation trajectory to calculate various properties, including:
-
Bilayer thickness and area per lipid.
-
Lipid order parameters to assess the fluidity of different membrane regions.
-
Lateral diffusion coefficients of individual lipid molecules.
-
Radial distribution functions to quantify the interactions between different lipid species (e.g., GalCer and cholesterol).
-
Hydrogen bonding analysis between lipid headgroups.
-
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: HIV Entry via GalCer-Cholesterol Rich Lipid Rafts
The following diagram illustrates the role of GalCer-cholesterol domains in facilitating the entry of HIV into a CD4-negative cell.
Caption: HIV entry pathway in CD4-negative cells mediated by GalCer-cholesterol rafts.
Experimental Workflow: Investigating GalCer-Cholesterol Interactions
The diagram below outlines a typical experimental workflow for studying the biophysical properties of GalCer-cholesterol domains in model membranes.
Caption: Workflow for studying GalCer-cholesterol interactions in model membranes.
Conclusion
The intricate interplay between galactosylceramide and cholesterol is a cornerstone of lipid raft structure and function. These specialized membrane domains, stabilized by GalCer-cholesterol interactions, provide a unique platform for organizing cellular processes, from signal transduction to pathogen invasion. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the biophysical principles governing GalCer-cholesterol interactions will undoubtedly pave the way for innovative therapeutic interventions that target the integrity and function of lipid rafts in various disease states.
References
- 1. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol's interfacial interactions with galactosylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipids and Membrane Microdomains in HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV and SIV Envelope Glycoproteins Interact with Glycolipids and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluid-Phase Chain Unsaturation Controlling Domain Microstructure and Phase in Ternary Lipid Bilayers Containing GalCer and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Trends and Changes in Use of Membrane Molecular Dynamics Simulations within Academia and the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
The Integral Role of Galactosylceramide and Cholesterol in Myelin Sheath Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The myelin sheath is a specialized, lipid-rich membrane essential for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system. Its unique composition, characterized by a high proportion of lipids to proteins, confers the necessary insulating properties for saltatory conduction. Among the myriad of lipid species within myelin, galactosylceramide (GalC) and cholesterol are of paramount importance, acting in concert to ensure the structural integrity and stability of this vital neural component. This technical guide provides an in-depth exploration of the synergistic roles of galactosylceramide and cholesterol in myelin sheath stability, delving into their biochemical interactions, the experimental methodologies used for their study, and their involvement in key signaling pathways. While the term "galactosyl cholesterol" is not standard in the field, this guide will address the distinct roles of galactosylceramide and cholesterol, as well as the existence of a chemically distinct galactosylated cholesterol.
The Molecular Architecture of Myelin: A Lipid-Dominated Landscape
The dry weight of the myelin sheath is comprised of approximately 70-85% lipids and 15-30% proteins, a stark contrast to most other biological membranes.[1][2] This high lipid content is crucial for myelin's function as an electrical insulator. The major lipid classes in myelin are cholesterol, phospholipids, and glycolipids, with a typical ratio of about 40:40:20, respectively.[1][3]
Galactosylceramide (GalC): A Hallmark of Myelin
Galactosylceramide is a glycosphingolipid that is highly enriched in myelin and is considered a signature lipid of oligodendrocytes and Schwann cells, the myelinating cells of the central nervous system (CNS) and peripheral nervous system (PNS), respectively.[4] Structurally, it consists of a ceramide backbone (a sphingosine (B13886) molecule linked to a fatty acid) with a galactose sugar moiety attached. The long, saturated fatty acid chains of GalC contribute to the tight packing of the myelin membrane.[3]
Cholesterol: The Rigidity Factor
Cholesterol is another major lipid component of myelin, constituting about 40% of the total myelin lipids.[5] It intercalates between the other lipid molecules, particularly the sphingolipids like GalC, and plays a critical role in regulating the fluidity and rigidity of the myelin membrane. This interaction is vital for the formation of a stable and compact myelin sheath.
Quantitative Analysis of Myelin Lipids
The precise lipid composition of myelin can vary between the CNS and PNS, and is altered in demyelinating diseases such as multiple sclerosis (MS). The following tables summarize the quantitative data on the lipid composition of myelin from various sources.
Table 1: Lipid Composition of Central Nervous System (CNS) and Peripheral Nervous System (PNS) Myelin (% of total lipid dry weight)
| Lipid Class | Human CNS Myelin | Bovine CNS Myelin | Rat CNS Myelin | Human PNS Myelin |
| Cholesterol | 27.7 | 27.3 | 27.5 | 26.0 |
| Total Phospholipids | 43.1 | 43.5 | 45.3 | 44.0 |
| * Phosphatidylcholine | 11.2 | 10.3 | 10.1 | 13.8 |
| * Phosphatidylethanolamine | 15.6 | 16.5 | 17.1 | 12.3 |
| * Sphingomyelin | 7.9 | 7.7 | 7.9 | 10.5 |
| * Phosphatidylserine | 4.8 | 5.0 | 5.6 | 4.4 |
| * Plasmalogens | 12.3 | 12.8 | 13.5 | Not specified |
| Total Glycolipids | 27.7 | 27.7 | 26.2 | 28.0 |
| * Cerebrosides (GalC) | 22.7 | 22.7 | 21.5 | 22.0 |
| * Sulfatides | 3.8 | 3.8 | 4.0 | 4.5 |
Data compiled from various sources, slight variations may exist between studies.[4][6]
Table 2: Alterations in Myelin Lipid Composition in Multiple Sclerosis (MS) compared to Normal White Matter
| Lipid Component | Change in MS Myelin | Reference |
| Cholesterol to Protein Ratio | Lower | [7] |
| Cholesterol to Phospholipid Ratio | Normal | [7] |
| Serine Phosphatide | Significant Decrease | [8] |
| Ethanolamine Phosphatide | Slight Decrease | [8] |
| Lysocholine and Lysoethanolamine Phosphoglycerides | Increases | [8] |
| Sulfatides | Lower | [8] |
| Cerebroside/Sulfatide Ratio | Higher | [8] |
These changes are observed in the "normal-appearing white matter" of MS brains, indicating that lipid alterations precede overt demyelination.
The Concept of "this compound"
While the primary focus of myelin lipid research has been on the interplay between galactosylceramide and cholesterol, it is important to address the existence of chemically distinct "galactosylated cholesterol" molecules. Recent research has identified galactosylated cholesterol (β-GalChol) as a novel sterol metabolite in the brain.[9] Its biosynthesis appears to be dependent on galactosylceramide and coincides with the period of myelination.[9] Furthermore, the chemical synthesis of cholesteryl beta-D-galactopyranoside has been described.[10] However, the functional significance of these galactosylated cholesterol molecules in myelin stability is still under investigation and they are present in much lower quantities than GalC and cholesterol. Therefore, for the remainder of this guide, the focus will be on the well-established synergistic roles of galactosylceramide and cholesterol.
Experimental Protocols for Studying Myelin Lipids
A variety of experimental techniques are employed to investigate the role of galactosylceramide and cholesterol in myelin. Below are detailed methodologies for key experiments.
Myelin Purification from Brain Tissue
This protocol describes the isolation of a myelin-enriched fraction from mouse brain using a sucrose (B13894) density gradient centrifugation method.
Materials:
-
Mouse brains
-
Homogenization buffer: 0.32 M Sucrose in 10 mM Tris-HCl, pH 7.4
-
Sucrose solutions: 0.85 M and 0.32 M in 10 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Ultracentrifuge and swinging bucket rotor
Procedure:
-
Homogenize mouse brains in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer (10-15 strokes).
-
Layer the homogenate onto an equal volume of 0.85 M sucrose solution in an ultracentrifuge tube.
-
Centrifuge at 75,000 x g for 30 minutes at 4°C.
-
The crude myelin fraction will be located at the interface of the 0.32 M and 0.85 M sucrose layers. Carefully collect this layer.
-
Resuspend the crude myelin in a large volume of distilled water and centrifuge at 75,000 x g for 15 minutes at 4°C. This step induces osmotic shock to lyse trapped axoplasm.
-
Repeat the water wash step twice.
-
Resuspend the final myelin pellet in a small volume of water or appropriate buffer for downstream analysis.[11][12][13]
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol outlines the extraction of lipids from purified myelin and their separation by TLC.
Materials:
-
Purified myelin sample
-
Chloroform:Methanol mixture (2:1, v/v)
-
TLC plates (silica gel 60)
-
Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Iodine vapor or other suitable staining reagent
Procedure:
-
Extract lipids from the myelin sample by adding 20 volumes of chloroform:methanol (2:1) and vortexing thoroughly.
-
Centrifuge to pellet the protein, and collect the lipid-containing supernatant.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.
-
Dry the plate and visualize the separated lipids by exposing them to iodine vapor or another appropriate stain. Different lipid classes will migrate to different heights on the plate, allowing for their identification based on their retention factor (Rf) values compared to standards.
Quantitative Lipid Analysis by Mass Spectrometry (Lipidomics)
Mass spectrometry-based lipidomics provides a comprehensive and quantitative analysis of the myelin lipidome.
General Workflow:
-
Lipid Extraction: Lipids are extracted from the purified myelin fraction using a method such as the Bligh-Dyer or Folch extraction.
-
Internal Standards: A cocktail of internal standards (lipids with known concentrations and distinct masses) is added to the sample to allow for accurate quantification.
-
Mass Spectrometry Analysis: The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics. Different mass spectrometry platforms (e.g., Q-TOF, Orbitrap) can be used.
-
Data Analysis: The raw data is processed to identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. Specialized software is used for this analysis.[5][14]
Atomic Force Microscopy (AFM) of Model Myelin Membranes
AFM allows for the visualization of the nanoscale structure of lipid bilayers and the investigation of the effects of different lipid compositions on membrane properties.
Procedure for Supported Lipid Bilayer (SLB) Formation and Imaging:
-
Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) containing the desired lipid composition (e.g., a mixture of GalC, cholesterol, and phospholipids) by sonication or extrusion.
-
SLB Formation: Deposit the SUV suspension onto a freshly cleaved mica surface. The vesicles will rupture and fuse to form a continuous lipid bilayer on the mica support.
-
AFM Imaging: Image the SLB in a liquid environment using the AFM in tapping mode or contact mode. The AFM tip scans the surface to generate a high-resolution topographical image of the bilayer. This allows for the visualization of lipid domains and the measurement of bilayer thickness.[15][16][17][18][19]
Signaling Pathways and the Role of Lipid Rafts
The stability and function of the myelin sheath are not solely dependent on its passive structural properties. Dynamic signaling events, often orchestrated within specialized membrane microdomains known as lipid rafts, play a crucial role.
Lipid Rafts in Myelin
Lipid rafts are small, dynamic, and ordered membrane domains enriched in cholesterol, sphingolipids (including GalC), and specific proteins.[20][21] In oligodendrocytes, these rafts serve as platforms for concentrating signaling molecules and are critical for myelin formation and maintenance.[22][23] The interaction between GalC and cholesterol is fundamental to the formation and stability of these rafts.
The Fyn Kinase Signaling Pathway
The non-receptor tyrosine kinase Fyn is a key signaling molecule in oligodendrocytes that is associated with lipid rafts.[24][25] Activation of Fyn is essential for oligodendrocyte differentiation and the initiation of myelination.[24][26]
Below is a diagram representing the Fyn kinase signaling pathway in oligodendrocytes, highlighting its connection to lipid rafts and downstream effectors that regulate the cytoskeletal rearrangements necessary for myelin sheath formation.
Caption: Fyn kinase signaling pathway in oligodendrocytes.
Glycosylphosphatidylinositol (GPI)-Anchored Proteins
GPI-anchored proteins are another class of molecules that preferentially partition into lipid rafts.[27] In oligodendrocytes, these proteins are sorted into glycosphingolipid- and cholesterol-rich complexes and are targeted to the myelin sheath, where they are thought to be involved in cell-cell interactions and signaling.[27]
Conclusion
The stability of the myelin sheath is a testament to the intricate and synergistic relationship between its lipid components, primarily galactosylceramide and cholesterol. Their unique biochemical properties and interactions give rise to a highly organized and stable membrane structure capable of providing the electrical insulation necessary for rapid nerve conduction. The formation of lipid rafts, driven by the association of these lipids, creates signaling hubs that are critical for the development and maintenance of myelin. A thorough understanding of these molecular interactions and signaling pathways, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies for demyelinating diseases. Further research into the precise roles of these lipids and their associated signaling networks will undoubtedly uncover new avenues for promoting myelin repair and restoring neurological function.
References
- 1. Frontiers | Overview of myelin, major myelin lipids, and myelin-associated proteins [frontiersin.org]
- 2. Overview of myelin, major myelin lipids, and myelin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Myelin Lipid Composition in the Central Nervous System Is Regionally Distinct and Requires Mechanistic Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism | MDPI [mdpi.com]
- 7. A comparison of composition and fluidity of multiple sclerosis and normal myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical synthesis of cholesteryl beta-D-galactofuranoside and -pyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myelin isolation and staining [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. 7568968.fs1.hubspotusercontent-na1.net [7568968.fs1.hubspotusercontent-na1.net]
- 14. Lipid synthesis in the myelin for motor learning - National Institute for Physiological Sciences [nips.ac.jp]
- 15. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Lipid Rafts: The Maestros of Normal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 24. Morphological differentiation of oligodendrocytes requires activation of Fyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. blogs.uni-mainz.de [blogs.uni-mainz.de]
- 26. jneurosci.org [jneurosci.org]
- 27. Oligodendrocytes direct glycosyl phosphatidylinositol-anchored proteins to the myelin sheath in glycosphingolipid-rich complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Galactosyl Cholesterol: A Technical Guide to its Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosyl cholesterol, a glycosylated derivative of cholesterol, has emerged as a molecule of significant interest in various biological contexts, from the structural integrity of the nervous system to the pathogenesis of Lyme disease. Initially overlooked, this sterol lipid is now recognized for its role in membrane organization, particularly in the formation of lipid rafts, and as a potential biomarker and therapeutic target. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.
Discovery and Occurrence
The presence of this compound has been identified in both vertebrates and prokaryotes, highlighting its diverse biological roles.
In Vertebrates:
This compound, specifically β-galactosyl cholesterol (β-GalChol), was first identified in the brains of rodents and fish.[1] Its discovery challenged the long-held belief that glucose was the sole carbohydrate component of sterylglycosides in vertebrates.[1] The developmental onset of β-GalChol biosynthesis appears to coincide with myelination, suggesting a crucial role in the formation and maintenance of the myelin sheath.[1][2] Myelin, the specialized membrane that insulates axons, is highly enriched in lipids, including cholesterol and glycosphingolipids, which together form specialized microdomains or "lipid rafts."[3] These rafts are critical for the proper sorting of myelin proteins and the overall assembly of the myelin sheath.[3][4]
In Prokaryotes:
A significant discovery of this compound was made in the bacterium Borrelia burgdorferi, the spirochete responsible for Lyme disease.[5] In this organism, two forms of cholesterol-based glycolipids have been characterized: cholesteryl-β-D-galactopyranoside (CGal) and its acylated form, cholesteryl 6-O-acyl-β-D-galactopyranoside (ACGal).[5] These cholesterol glycolipids are major components of the bacterial membrane and are considered immunogenic, potentially contributing to the pathogenesis of Lyme disease.[5]
Biosynthesis of this compound
The biosynthetic pathways for this compound differ between vertebrates and prokaryotes, reflecting their distinct cellular machinery.
Vertebrate Biosynthesis via Transgalactosylation:
In the vertebrate brain, β-GalChol is synthesized through a transgalactosylation reaction catalyzed by glucocerebrosidases (GBA1 and GBA2).[2][6] These enzymes, primarily known for their role in the hydrolysis of glucosylceramide, can transfer a galactose moiety from a donor molecule, such as galactosylceramide (GalCer), to cholesterol.[2][6] This reaction is a key step in the metabolism of sterylglycosides in the brain.[6]
Prokaryotic Biosynthesis by Galactosyltransferase:
In Borrelia burgdorferi, the synthesis of cholesteryl galactosides is catalyzed by a specific galactosyltransferase, BB0572.[5] This enzyme belongs to the GT2 family of inverting glycosyltransferases and utilizes UDP-galactose as the sugar donor to glycosylate cholesterol, forming a β-glycosidic bond.[5]
Quantitative Data
The following tables summarize the available quantitative data on the distribution and enzymatic synthesis of this compound.
Table 1: Distribution of Glycosylated Sterols in Wild-Type Mouse Tissues
| Tissue | Glucosyl-β-D-cholesterol (pmol/mg protein) | Putative Galactosyl-β-D-cholesterol (as a proportion of m/z 566.6 not digested by rGBA) |
| Sciatic Nerve | High | Significant proportion |
| Brain | High | Significant proportion |
| Thymus | High | Not reported |
| Lungs | High | Not reported |
Data adapted from Marques et al. (2015).[7] Note: The presence of this compound in the sciatic nerve and brain was inferred from the resistance of a portion of the total glycosylated cholesterol pool to digestion by recombinant glucocerebrosidase (rGBA), which primarily hydrolyzes glucosyl-β-D-cholesterol.
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Source |
| Human β-1,4-galactosyltransferase-I | UDP-Gal | Not specified | Not specified | Ramakrishnan and Qasba (2002)[8] |
| N-acetylglucosamine | Not specified | Not specified | ||
| Borrelia burgdorferi BB0572 | UDP-Gal, Cholesterol | Not determined | Not determined | Hove et al. (2021)[5] |
| Human Glucocerebrosidase (GBA1) | Galactosylceramide (transgalactosylation donor) | Not determined | Not determined | Akiyama et al. (2020)[6] |
| Non-lysosomal Glucocerebrosidase (GBA2) | Galactosylceramide (transgalactosylation donor) | Not determined | Not determined | Akiyama et al. (2020)[6] |
Note: Detailed kinetic parameters for the specific synthesis of this compound are still largely unavailable in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Protocol 1: Extraction and Purification of this compound from Brain Tissue
This protocol is adapted from methods used for myelin purification and lipid extraction.
Materials:
-
Brain tissue (e.g., mouse, rat)
-
Homogenization buffer: 0.32 M Sucrose (B13894), 10 mM HEPES, pH 7.4
-
Sucrose solutions: 0.85 M and 0.32 M in 10 mM HEPES, pH 7.4
-
Chloroform
-
0.9% NaCl solution
-
Dounce homogenizer
-
Ultracentrifuge and rotors
-
Glass centrifuge tubes
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform:methanol:water gradient)
Procedure:
-
Homogenization: Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-15 strokes).
-
Myelin Fractionation (Optional but Recommended): a. Layer the homogenate over a 0.85 M sucrose solution in an ultracentrifuge tube. b. Centrifuge at 75,000 x g for 30 minutes at 4°C. c. Collect the crude myelin fraction from the interface of the 0.32 M and 0.85 M sucrose layers. d. Resuspend the myelin fraction in water and centrifuge at 75,000 x g for 15 minutes to pellet the purified myelin.
-
Lipid Extraction (Folch Method): a. Resuspend the tissue homogenate or purified myelin pellet in a known volume of water. b. Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample. c. Vortex vigorously for 2 minutes and then agitate for 20 minutes at room temperature. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Collect the lower organic phase containing the lipids. f. Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging as before. g. Collect the lower organic phase and dry it under a stream of nitrogen or using a rotary evaporator.
-
Purification by Silica Gel Chromatography: a. Resuspend the dried lipid extract in a minimal volume of chloroform. b. Load the extract onto a silica gel column pre-equilibrated with chloroform. c. Elute the lipids using a stepwise gradient of increasing methanol concentration in chloroform. d. Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound (co-migration with a standard is recommended). e. Pool the relevant fractions and dry them down.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol is based on established methods for the analysis of glycosylated sterols.
Materials:
-
Lipid extract containing this compound
-
Internal standard (e.g., ¹³C-labeled this compound, if available; alternatively, a structurally similar non-endogenous lipid)
-
LC-MS grade solvents: Water, Methanol, Acetonitrile, Formic acid, Ammonium (B1175870) formate
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
Sample Preparation: a. Resuspend the dried lipid extract in a known volume of the initial mobile phase (e.g., methanol/water). b. Add a known amount of the internal standard. c. Centrifuge to pellet any insoluble material.
-
LC Separation: a. Inject the sample onto a C18 column. b. Use a binary solvent gradient. For example:
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate. c. Elute with a gradient from 50% B to 100% B over 20-30 minutes.
-
MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
- Precursor ion: [M+H]⁺ or [M+NH₄]⁺ for this compound.
- Product ion: A characteristic fragment ion, often corresponding to the loss of the galactose moiety. c. Optimize cone voltage and collision energy for each transition.
-
Quantification: a. Generate a standard curve using known concentrations of a purified this compound standard. b. Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 3: Structural Characterization by ¹H and ¹³C NMR Spectroscopy
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1, v/v)
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Dissolve the purified this compound in the deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum. b. Expected Signals:
- Anomeric proton of the galactose moiety (typically in the region of 4.2-4.8 ppm). The coupling constant (J-value) can help determine the anomeric configuration (β-linkage typically has a larger J-value than α-linkage).
- Protons of the cholesterol sterol backbone and side chain (typically in the region of 0.6-2.5 ppm).
- Olefinic proton of the cholesterol B-ring (typically around 5.3 ppm).
-
¹³C NMR Spectroscopy: a. Acquire a ¹³C NMR spectrum. b. Expected Signals:
- Anomeric carbon of the galactose moiety (typically in the region of 100-105 ppm).
- Carbons of the cholesterol sterol backbone and side chain.
-
2D NMR Spectroscopy (Optional): a. Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm the connectivity of protons and carbons and aid in the complete structural elucidation.
Protocol 4: In Vitro Transgalactosylation Assay for GBA1 and GBA2
This protocol is adapted from Akiyama et al. (2020).[6]
Materials:
-
Recombinant human GBA1 or cell lysate containing GBA2
-
Cholesterol (acceptor substrate)
-
Galactosylceramide (donor substrate)
-
Assay buffer (e.g., 100 mM citrate/phosphate buffer, pH 5.2 for GBA1, pH 6.0 for GBA2)
-
Detergent (e.g., sodium taurocholate)
-
LC-MS/MS system for product detection
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing the assay buffer, detergent, cholesterol, and galactosylceramide. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding the enzyme (GBA1 or GBA2).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Lipid Extraction: a. Stop the reaction by adding a chloroform:methanol (2:1, v/v) solution. b. Perform a Folch extraction as described in Protocol 1.
-
Product Analysis: a. Analyze the lipid extract by LC-MS/MS (as in Protocol 2) to detect and quantify the formation of this compound. b. Include control reactions without enzyme and without the donor substrate.
Visualizations: Signaling Pathways and Experimental Workflows
Biosynthesis of this compound in Vertebrates
Caption: Biosynthesis of β-galactosyl cholesterol in vertebrates via transgalactosylation.
Experimental Workflow for this compound Identification
Caption: A typical experimental workflow for the identification and characterization of this compound.
Role of this compound in Myelin Lipid Rafts
Caption: The proposed role of this compound in the organization of myelin lipid rafts.
Biological Significance and Future Directions
The discovery of this compound has opened new avenues of research in neurobiology, microbiology, and drug development.
Neurobiology: The presence of this compound in myelin and its association with myelination underscores its importance in the proper functioning of the nervous system. Further research is needed to elucidate its precise role in myelin stability, axo-glial interactions, and its potential involvement in demyelinating diseases such as multiple sclerosis.
Infectious Diseases: In Borrelia burgdorferi, this compound is a key component of the bacterial membrane and an immunogen. Understanding its role in the pathogenesis of Lyme disease could lead to the development of new diagnostic tools and therapeutic strategies targeting its biosynthesis or its interaction with the host immune system.
Drug Delivery: The galactose moiety of this compound can be recognized by asialoglycoprotein receptors on hepatocytes. This property has been exploited in the design of liposomal drug delivery systems for targeted therapy to the liver.
Future research should focus on:
-
Developing more sensitive and specific methods for the quantification of this compound in various biological samples.
-
Elucidating the detailed kinetic parameters of the enzymes responsible for its synthesis and degradation.
-
Investigating its potential role in cellular signaling pathways beyond its structural function in membranes.
-
Exploring its utility as a biomarker for neurological and infectious diseases.
This technical guide provides a foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound. As our understanding of this intriguing molecule grows, so too will its potential applications in medicine and biotechnology.
References
- 1. Deregulation of signalling in genetic conditions affecting the lysosomal metabolism of cholesterol and galactosyl-sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly of myelin by association of proteolipid protein with cholesterol- and galactosylceramide-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and functional analysis of a galactosyltransferase capable of cholesterol glycolipid formation in the Lyme disease spirochete Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural snapshots of beta-1,4-galactosyltransferase-I along the kinetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Road Less Traveled: A Technical Guide to Galactosyl Cholesterol Biosynthesis in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of mammalian lipid metabolism, the biosynthesis of galactosyl cholesterol represents a less-explored yet potentially significant pathway, particularly within the central nervous system. Unlike the well-characterized de novo synthesis of major lipids, this compound emerges from a nuanced enzymatic process known as transgalactosylation. This technical guide provides an in-depth exploration of the core aspects of this compound biosynthesis, offering a valuable resource for researchers investigating lipid signaling, myelin biology, and neurodegenerative diseases.
This document synthesizes current understanding of the enzymatic machinery, subcellular localization, and potential regulatory mechanisms governing the formation of this compound. Furthermore, it provides detailed experimental protocols and quantitative data to empower researchers in their scientific inquiries.
The Core Pathway: Transgalactosylation by Glucocerebrosidases
Contrary to a canonical biosynthetic pathway involving a dedicated galactosyltransferase for cholesterol, this compound (specifically β-Galactosyl-cholesterol or β-GalChol) in mammalian cells is synthesized through a transgalactosylation reaction. This process is catalyzed by two glucocerebrosidases: the lysosomal GBA1 and the non-lysosomal GBA2.[1][2]
The primary components of this pathway are:
-
Galactose Donor: Galactosylceramide (GalCer), a major glycosphingolipid of the myelin sheath.[1]
-
Galactose Acceptor: Cholesterol, an essential structural component of cell membranes.
-
Enzymes:
-
GBA1 (Acid β-glucosidase): A lysosomal enzyme that primarily functions in the degradation of glucosylceramide. However, it also possesses transgalactosylation activity.[1]
-
GBA2 (Non-lysosomal β-glucosidase): Located on the cytosolic face of the endoplasmic reticulum and Golgi apparatus, GBA2 also exhibits transgalactosylation capabilities.[1]
-
The reaction involves the transfer of a galactose moiety from galactosylceramide to cholesterol, yielding this compound and ceramide. This pathway is particularly relevant in the brain, where the expression of this compound appears to be dependent on the presence of galactosylceramide and coincides with the period of myelination.[1] In vitro studies have confirmed that both recombinant GBA1 and GBA2 can catalyze the formation of β-GalChol from galactosylceramide and cholesterol.[1]
Subcellular Localization
The biosynthesis of this compound can occur in distinct subcellular compartments, reflecting the localization of the catalyzing enzymes. GBA1-mediated synthesis would primarily occur within the acidic environment of the lysosome, whereas GBA2 facilitates this reaction at the cytosolic leaflet of the endoplasmic reticulum and Golgi apparatus.[1]
Quantitative Data Summary
While the transgalactosylation activity of GBA1 and GBA2 has been qualitatively established, detailed kinetic parameters (Km and Vmax) for the specific substrates galactosylceramide and cholesterol in the context of this compound synthesis are not extensively documented in the literature. The following table summarizes the key molecular components and their established roles in the pathway.
| Component | Type | Primary Function/Characteristic | Subcellular Localization | Citation |
| GBA1 | Enzyme (Hydrolase with transgalactosylation activity) | Primarily degrades glucosylceramide; catalyzes the transfer of galactose from GalCer to cholesterol. | Lysosome | [1] |
| GBA2 | Enzyme (Hydrolase with transgalactosylation activity) | Degrades glucosylceramide; catalyzes the transfer of galactose from GalCer to cholesterol. | Cytosolic face of Endoplasmic Reticulum and Golgi apparatus | [1] |
| Galactosylceramide (GalCer) | Substrate (Galactose Donor) | A major glycosphingolipid in the myelin sheath. | Cell membranes, particularly enriched in myelin | [1] |
| Cholesterol | Substrate (Galactose Acceptor) | An essential sterol in mammalian cell membranes. | Cell membranes | |
| This compound (β-GalChol) | Product | A sterol glycoconjugate. | Detected in brain tissue.[1] |
Signaling Pathway and Logical Relationships
The biosynthesis of this compound is a direct enzymatic conversion. The following diagram illustrates the core reaction and the enzymes involved.
Caption: Biosynthesis of this compound via transgalactosylation.
Experimental Protocols
In Vitro Assay for GBA1/GBA2 Transgalactosylation Activity
This protocol is designed to measure the formation of this compound from galactosylceramide and cholesterol catalyzed by GBA1 or GBA2 in vitro.
Materials:
-
Recombinant human GBA1 or cell lysates containing overexpressed GBA2
-
Galactosylceramide (GalCer)
-
Cholesterol
-
Conduritol B epoxide (CBE) - GBA1 inhibitor
-
N-butyldeoxynojirimycin (NB-DNJ) - GBA2 inhibitor
-
McIlvaine buffer (pH 5.2 for GBA1, pH 5.8 for GBA2)
-
Reaction buffer for GBA1: 150 mM McIlvaine buffer (pH 5.2), 0.1% BSA, 0.1% Triton X-100, 0.2% sodium taurocholate
-
Reaction buffer for GBA2: 150 mM McIlvaine buffer (pH 5.8)
-
Chloroform/Methanol (2:1, v/v)
-
Internal standard (e.g., deuterated this compound, if available)
-
LC-MS grade solvents
Procedure:
-
Enzyme Preparation:
-
For GBA1, use purified recombinant human GBA1.
-
For GBA2, use homogenates from HEK293T cells overexpressing GBA2.
-
-
Substrate Preparation:
-
Prepare stock solutions of GalCer and cholesterol in an appropriate organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent to create a thin film of the lipids.
-
Resuspend the lipid film in the appropriate reaction buffer by sonication to form micelles.
-
-
Inhibitor Controls (Optional but Recommended):
-
Prepare parallel reactions containing specific inhibitors to confirm the activity is from the target enzyme.
-
For GBA1, pre-incubate the enzyme with 0.5 mM CBE.
-
For GBA2, pre-incubate the cell lysate with 0.3 mM NB-DNJ.
-
-
Enzymatic Reaction:
-
Set up reaction tubes containing the reaction buffer, the resuspended lipid substrates (GalCer and cholesterol), and the enzyme preparation (recombinant GBA1 or GBA2-containing lysate).
-
Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Include negative controls with heat-inactivated enzyme or without enzyme.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 2 volumes of chloroform/methanol (2:1, v/v).
-
Add the internal standard.
-
Vortex thoroughly to extract the lipids into the organic phase.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method (see Protocol 2).
-
Quantify the amount of this compound formed by comparing its peak area to that of the internal standard.
-
Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a general approach for the separation and quantification of this compound from biological samples.
Materials:
-
Lipid extract from cells or tissues (prepared as in Protocol 1 or using a standard Folch or Bligh-Dyer extraction)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Reversed-phase C18 column or a HILIC column
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid
-
This compound standard for tuning and identification
Procedure:
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted lipid extract.
-
Use a gradient elution to separate the lipids. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic lipids.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to identify the [M+H]+ or [M+Na]+ adduct of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method for quantification. The precursor ion would be the mass of the this compound adduct, and the product ion would be a characteristic fragment (e.g., the cholesterol backbone after loss of the galactose moiety).
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and MRM transition, comparing it to a pure standard if available.
-
Integrate the peak area of the analyte and the internal standard.
-
Calculate the concentration of this compound in the original sample based on a standard curve or by relative quantification to the internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the enzymatic synthesis of this compound.
Caption: A streamlined workflow for in vitro synthesis and analysis.
Conclusion
The biosynthesis of this compound in mammalian cells via the transgalactosylation activity of GBA1 and GBA2 represents a fascinating intersection of lipid metabolism and cellular function. While our understanding of this pathway is still evolving, the information and protocols provided in this guide offer a solid foundation for researchers to delve into its complexities. Further investigation into the regulation of this pathway and the physiological roles of this compound will undoubtedly uncover new insights into lipid biology and its implications for human health and disease, particularly in the context of the nervous system. The methodologies outlined here provide the necessary tools to drive these future discoveries.
References
- 1. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Localization of Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the subcellular distribution of galactosylceramide (GalCer), a pivotal sphingolipid in cellular structure and signaling. The document details its synthesis, trafficking pathways, and localization across various organelles, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.
Data Presentation: Subcellular Distribution of Galactosylceramide
Galactosylceramide, often referred to as galactosyl cholesterol in a broader sense due to its frequent association with cholesterol in membrane domains, exhibits a heterogeneous distribution within the cell. Its concentration varies significantly among different cell types and organelles, reflecting its specialized functions, most notably in the myelin sheath of the nervous system.
While precise quantitative data on the percentage of total cellular GalCer in each organelle is not consistently available across multiple studies, the following table summarizes its known localization and relative enrichment based on current research. This information is primarily derived from studies in oligodendrocytes, the myelin-producing cells of the central nervous system, as well as in epithelial and kidney cells.
| Organelle | Relative Abundance/Enrichment | Key Functions & Associated Proteins | Cell Type Context |
| Endoplasmic Reticulum (ER) | Present; Site of Synthesis | Synthesis of GalCer from ceramide by UDP-galactose:ceramide galactosyltransferase (CGT).[1] | Oligodendrocytes, Schwann cells, Kidney cells |
| Golgi Apparatus | Enriched, particularly trans-Golgi Network (TGN) | Further processing (e.g., sulfation to form sulfatide), sorting into transport vesicles, and involvement in non-vesicular transport. | Oligodendrocytes, Epithelial cells |
| Plasma Membrane | Highly Enriched, especially in specific domains | Formation of lipid rafts with cholesterol, signal transduction, cell adhesion, receptor function (e.g., for HIV-1).[2] | Neuronal cells, Epithelial cells (apical domain), Kidney cells |
| Myelin Sheath | Very High Enrichment (Major lipid component) | Structural integrity and insulation of axons.[1] | Oligodendrocytes, Schwann cells |
| Early & Recycling Endosomes | Present | Involved in the trafficking and sorting of GalCer-binding proteins like CLN3.[3] | Neurons, Fibroblasts |
| Late Endosomes/Lysosomes | Present; Site of Degradation | Catabolism of GalCer by galactosylceramidase (GALC).[4] | Most cell types |
Experimental Protocols
Determining the subcellular localization of lipids like GalCer requires specialized techniques. Below are detailed methodologies for key experiments cited in the literature.
Subcellular Fractionation and Lipid Analysis
This method allows for the biochemical quantification of lipids in isolated organelles.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl2 with protease inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed, as monitored by microscopy.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi).
-
The final supernatant is the cytosolic fraction.
-
The plasma membrane can be isolated from the initial nuclear pellet through further purification steps, often involving a sucrose (B13894) density gradient.
-
-
Lipid Extraction (Folch Method):
-
To each organelle fraction, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Lipid Analysis:
-
Resuspend the dried lipids in a suitable solvent.
-
Analyze the lipid composition by thin-layer chromatography (TLC) or, for more detailed and quantitative analysis, by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Immunofluorescence Microscopy for GalCer Visualization
This technique provides high-resolution spatial information on the distribution of GalCer within intact cells.
Protocol:
-
Cell Culture:
-
Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is crucial for intracellular targets).
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for GalCer, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
For co-localization studies, incubate with primary antibodies for organelle markers (e.g., anti-Calnexin for ER, anti-GM130 for Golgi) followed by secondary antibodies with different fluorophores.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence or confocal microscope.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Lipid Imaging
ToF-SIMS is a high-resolution surface imaging technique that can map the distribution of unlabeled lipids in cells and tissues.
Protocol Overview:
-
Sample Preparation:
-
Cells or tissues are rapidly frozen (cryo-fixed) to preserve their native molecular distribution.
-
The frozen sample is sectioned into very thin slices using a cryo-ultramicrotome.
-
The sections are mounted on a conductive substrate (e.g., silicon wafer).
-
The sample is then freeze-dried under vacuum to remove water.
-
-
ToF-SIMS Analysis:
-
The sample is introduced into the ultra-high vacuum chamber of the ToF-SIMS instrument.
-
A pulsed primary ion beam (e.g., Bi3+) is rastered across the sample surface.
-
The impact of the primary ions causes the desorption and ionization of surface molecules (secondary ions).
-
The secondary ions are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio.
-
-
Image Generation:
-
A mass spectrum is generated for each pixel of the rastered area.
-
By selecting the mass-to-charge ratio corresponding to GalCer, a 2D or 3D image of its distribution across the sample surface can be generated with sub-micrometer resolution.
-
Visualization of Pathways and Workflows
Galactosylceramide Synthesis and Trafficking Pathway
The synthesis of GalCer begins in the endoplasmic reticulum and involves both vesicular and non-vesicular transport mechanisms to reach its final destinations.
Caption: Synthesis and trafficking of Galactosylceramide (GalCer).
Experimental Workflow: Subcellular Fractionation and Lipid Analysis
This workflow outlines the major steps involved in isolating organelles and analyzing their lipid content.
Caption: Workflow for Subcellular Fractionation and Lipid Analysis.
Experimental Workflow: Immunofluorescence Microscopy
This diagram illustrates the sequential steps for visualizing GalCer in cultured cells.
Caption: Workflow for Immunofluorescence Staining of GalCer.
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A galactosylceramide binding domain is involved in trafficking of CLN3 from Golgi to rafts via recycling endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Galactosyl Cholesterol: A Potential Biomarker for Lyme Disease - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lyme disease, a tick-borne illness caused by the spirochete Borrelia burgdorferi, presents significant diagnostic challenges due to its variable clinical manifestations and the limitations of current serological tests, particularly in the early stages of infection. This technical guide explores the emerging role of galactosyl cholesterols, unique glycolipids found in the outer membrane of Borrelia burgdorferi, as promising biomarkers for Lyme disease. This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, and a summary of the current quantitative data supporting the use of these glycolipids in diagnostics and potentially as therapeutic targets.
Introduction: The Role of Glycolipids in Borrelia burgdorferi Pathogenesis
Borrelia burgdorferi is unusual among bacteria in its incorporation of cholesterol and cholesterol-glycolipids into its cell membranes.[1] The primary cholesteryl galactosides identified are cholesteryl 6-O-acyl-β-D-galactopyranoside (ACGal) and its non-acylated form, cholesteryl-β-D-galactopyranoside (CGal).[1][2] These molecules are not found in mammalian hosts, making them specific targets for the host immune response and thus excellent candidates for diagnostic biomarkers.
These glycolipids are immunogenic, eliciting antibody responses in patients with Lyme disease.[3][4] Notably, the antibody response to these lipids, particularly ACGal, appears to be more robust in the later stages of the disease, offering a potential tool for staging the infection and monitoring treatment response.[3][5]
Quantitative Data on Anti-Galactosyl Cholesterol Antibodies in Lyme Disease
A critical aspect of biomarker validation is the quantitative assessment of its levels in patient populations compared to healthy controls. While research in this area is ongoing, existing studies indicate a significant difference in the seroprevalence of anti-ACGal antibodies between Lyme disease patients and healthy individuals, particularly in late-stage disease.
Table 1: Seroprevalence of Anti-Acylated Cholesteryl Galactoside (ACGal) Antibodies in Lyme Disease Patients
| Patient Cohort | Number of Patients | Percentage of Patients with Anti-ACGal Antibodies (%) | Reference |
| Late-Stage Lyme Disease | Not Specified | 80% | [5] |
| Early Lyme Disease (Erythema Migrans) | 148 | 22% (at diagnosis) | [6] |
| Healthy Blood Donors | 518 | 10-16% | [6] |
Note: The data presented are from different studies with varying methodologies and patient populations. Direct comparison of absolute values should be made with caution. Further large-scale studies with standardized assays are required to establish definitive quantitative benchmarks.
Experimental Protocols
The detection and quantification of galactosyl cholesterols and the corresponding antibodies require specific and validated laboratory methods. Below are detailed protocols for key experimental procedures.
Extraction of Glycolipids from Borrelia burgdorferi
This protocol is foundational for obtaining the purified antigens necessary for antibody detection assays.
Methodology:
-
Cultivation of B. burgdorferi : Spirochetes are cultured in BSK-H medium to a density of approximately 1 x 10⁸ cells/mL.
-
Cell Lysis and Lipid Extraction :
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a chloroform:methanol (2:1, v/v) mixture.
-
Sonicate the suspension to lyse the cells and facilitate lipid extraction.
-
Centrifuge to pellet cellular debris.
-
-
Purification :
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for further analysis.
-
Thin-Layer Chromatography (TLC) for Glycolipid Separation
TLC is a crucial technique for separating and identifying the different glycolipid species.
Methodology:
-
Plate Preparation : Use high-performance TLC (HPTLC) plates coated with silica (B1680970) gel 60.
-
Sample Application : Spot the extracted lipid samples onto the TLC plate.
-
Development : Develop the plate in a sealed chromatography chamber containing a solvent system of chloroform:methanol:water (65:25:4, v/v/v).
-
Visualization :
-
Dry the plate after development.
-
Visualize the lipid spots by staining with iodine vapor or a specific stain for glycolipids, such as orcinol/sulfuric acid, followed by heating.
-
The different glycolipids (ACGal, CGal) will separate based on their polarity, allowing for their identification by comparison to known standards.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Galactosyl Cholesterol Antibody Detection
This protocol outlines a method for detecting and quantifying antibodies against galactosyl cholesterols in patient serum.
Methodology:
-
Antigen Coating :
-
Coat 96-well microtiter plates with purified ACGal (or other relevant glycolipids) at a concentration of 1-5 µg/mL in an appropriate coating buffer (e.g., ethanol).
-
Allow the solvent to evaporate overnight at room temperature, leaving the lipid antigen adhered to the well surface.
-
-
Blocking :
-
Wash the plates with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBST) for 1-2 hours at room temperature.
-
-
Sample Incubation :
-
Wash the plates with PBST.
-
Add patient serum samples, diluted 1:100 in blocking buffer, to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection :
-
Wash the plates with PBST.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG or IgM) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Reading :
-
Wash the plates with PBST.
-
Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Antibody titers can be determined by comparison to a standard curve.
-
Signaling Pathways and Immune Response
The immunogenicity of Borrelia glycolipids involves their recognition by specific immune cells, leading to a downstream signaling cascade. A key player in this process is the Natural Killer T (NKT) cell.
NKT Cell Activation Pathway
Borrelia glycolipids are presented to NKT cells by antigen-presenting cells (APCs), such as dendritic cells and macrophages, via the CD1d molecule. This interaction triggers the activation of NKT cells and the subsequent release of cytokines.
Caption: NKT cell activation by Borrelia burgdorferi glycolipids.
This activation leads to the production of key cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which play crucial roles in modulating the subsequent adaptive immune response to the infection.[7]
Experimental and Logical Workflows
The successful implementation of galactosyl cholesterol as a biomarker requires a structured workflow from sample collection to data interpretation.
Diagnostic Workflow for Anti-Glycolipid Antibody Detection
Caption: Diagnostic workflow for anti-ACGal antibody detection.
Conclusion and Future Directions
Galactosyl cholesterols, particularly ACGal, represent a novel and promising class of biomarkers for Lyme disease. Their specificity to Borrelia burgdorferi and their ability to elicit a strong antibody response, especially in the later stages of the disease, underscore their diagnostic potential. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and validate these biomarkers.
Future research should focus on:
-
Large-scale clinical validation studies to establish definitive sensitivity and specificity of anti-ACGal antibody assays across all stages of Lyme disease.
-
Development and standardization of commercial ELISA kits for routine clinical use.
-
Investigation of the role of these glycolipids in the pathogenesis of Lyme disease , which could lead to the development of novel therapeutic strategies targeting lipid metabolism in Borrelia burgdorferi.
-
Exploration of galactosyl cholesterols as potential vaccine candidates , given their immunogenicity and surface exposure on the spirochete.
The continued exploration of this compound as a biomarker holds the potential to significantly improve the diagnosis and management of Lyme disease, ultimately leading to better patient outcomes.
References
- 1. Lysophospholipid presentation by CD1d and recognition by a human Natural Killer T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key role for Itk in both IFN gamma and IL-4 production by NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thenativeantigencompany.com [thenativeantigencompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Acylated cholesteryl galactosides are specific antigens of borrelia causing lyme disease and frequently induce antibodies in late stages of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IgE reactivity to α-Gal in relation to Lyme borreliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition of Microbial Glycolipids by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interactions of Galactosyl-Lipids and Cholesterol with Key Membrane Proteins
A Foreword on Terminology: The term "galactosyl cholesterol" is not commonly used in scientific literature. This guide will focus on the well-documented interplay between galactosylceramide (GalCer) , a prominent glycosphingolipid, and cholesterol in their interactions with membrane proteins. This focus is based on the structural and functional similarities implied by the user's query and the wealth of available research in this area.
Executive Summary
The orchestration of cellular signaling, adhesion, and membrane trafficking is critically dependent on the dynamic interplay between lipids and proteins within the cell membrane. This technical guide delves into the core of these interactions, focusing on the pivotal role of galactosylceramide (GalCer) and cholesterol-rich microdomains, often referred to as lipid rafts, in modulating the function of key membrane proteins. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. The primary focus is on proteins integral to the nervous system, such as Proteolipid Protein (PLP), Neurofascin, and Contactin-1, as well as the interaction of viral proteins like HIV-1 gp120 with these lipid domains.
The Bedrock of Interaction: Galactosylceramide and Cholesterol Microdomains
GalCer and cholesterol are fundamental components of specialized membrane microdomains known as lipid rafts. These domains are characterized by a more ordered and tightly packed lipid composition compared to the surrounding bilayer. This unique environment serves as a platform for the recruitment and regulation of specific membrane proteins, thereby facilitating a host of cellular processes.
Key characteristics of these microdomains include:
-
Composition: Enriched in sphingolipids (like GalCer) and cholesterol.
-
Physical State: Exist in a liquid-ordered (Lo) phase, which is more viscous and less fluid than the bulk membrane's liquid-disordered (Ld) phase.
-
Function: Act as signaling platforms, mediate protein sorting and trafficking, and serve as entry points for pathogens.
The formation of these domains is a cooperative process. The rigid sterol rings of cholesterol molecules are thought to fill the voids between the bulky headgroups and long, saturated acyl chains of sphingolipids, leading to a more condensed and stable membrane region.
Key Membrane Protein Interactions
The GalCer and cholesterol-rich microdomains serve as hubs for a variety of membrane proteins. This section details the interactions of several critical proteins with these domains.
Proteolipid Protein (PLP)
PLP is the most abundant protein in the central nervous system (CNS) myelin, where it plays a crucial structural role.[1] Evidence strongly suggests that PLP's function is intrinsically linked to its association with GalCer and cholesterol-rich rafts.[2][3][4][5]
-
Association with Lipid Rafts: PLP is recruited to these microdomains in the Golgi apparatus, a critical step for its correct sorting and the subsequent assembly of the myelin sheath.[2][5] Depletion of cholesterol or inhibition of sphingolipid synthesis disrupts this association, highlighting the specificity of the interaction.[2][5]
-
Functional Implications: This association is not merely structural. PLP is implicated in signaling pathways within oligodendrocytes, the myelin-producing cells of the CNS. It can form complexes with other signaling molecules, such as integrins, suggesting a role in cell-matrix communication.[6][7]
Neurofascin
Neurofascin is a cell adhesion molecule with critical roles in the organization of the nodes of Ranvier, specialized domains along myelinated axons essential for rapid nerve impulse conduction.[8]
-
Lipid Raft Localization: The oligodendroglial isoform, Neurofascin 155 (NF155), is a raft-associated protein.[9] Its inclusion in these domains is a key step in the formation of the paranodal junctions that flank the nodes of Ranvier.[10]
-
Signaling and Adhesion: Within these rafts, Neurofascin 155 forms a complex with the axonal proteins Contactin-1 and Caspr.[6][11] This trimolecular complex is fundamental for the integrity of the paranodal axo-glial junction.[6][11]
Contactin-1
Contactin-1, a GPI-anchored neuronal cell adhesion molecule, is another key player in the formation of paranodal junctions and is involved in neuronal development and plasticity.[12][13]
-
Complex Formation: Contactin-1, expressed on the axonal membrane, forms a cis-complex with Caspr, which then binds in trans to Neurofascin 155 on the glial membrane within the lipid raft environment.[6][11]
-
Downstream Signaling: Contactin-1 is implicated in modulating intracellular signaling cascades, including the RhoA pathway, which is crucial for neuronal migration and morphogenesis.[14][15][16]
Viral Protein Interaction: HIV-1 gp120
GalCer has been identified as an alternative receptor for the Human Immunodeficiency Virus (HIV-1) in CD4-negative cells, such as those found in the nervous system and colonic epithelium.[17][18]
-
High-Affinity Binding: The viral envelope glycoprotein (B1211001) gp120 binds with high affinity to GalCer.[18][19] This interaction is crucial for viral entry into these cell types.
-
Binding Site: The binding site for GalCer on gp120 has been mapped to a region that is conformationally close to the V3 loop, a principal neutralizing domain of the virus.[19] The interaction is dependent on the concentration of GalCer in the membrane, suggesting that gp120 preferentially binds to GalCer-rich domains.[17]
Quantitative Data on Protein-Lipid Interactions
While the association of these proteins with GalCer/cholesterol-rich domains is well-established, specific quantitative data such as dissociation constants (Kd) are often context-dependent and not always readily available in the literature for these complex membrane systems. The following table summarizes the available quantitative and qualitative binding information.
| Interacting Protein | Lipid/Domain | Method | Binding Affinity (Kd) | Reference/Comment |
| Proteolipid Protein (PLP) | Cholesterol & GalCer-rich domains | Co-immunoprecipitation, Cross-linking | Not explicitly quantified, but shown to be a specific and strong association required for myelin assembly.[2][5] | The interaction is essential for PLP's recruitment to myelin rafts. |
| Neurofascin 155 | Lipid Rafts | Detergent Resistance, Sucrose (B13894) Gradients | Not explicitly quantified. A fraction of NF155 is robustly associated with lipid rafts in mature CNS.[10] | Association with rafts is developmentally regulated and crucial for paranode formation. |
| Contactin-1 | Forms a complex with Neurofascin 155 | In vitro binding assays | Not explicitly quantified for the lipid interaction, but the protein-protein interaction with Neurofascin is key.[6] | The entire complex is localized within the lipid raft environment. |
| HIV-1 gp120 | Galactosylceramide (GalCer) | Liposome Flotation Assay, HPTLC Binding Assay | Described as "high affinity," but a specific Kd value is not consistently reported in the cited abstracts.[18][19] | Binding is saturable and dependent on GalCer concentration in the membrane.[17] |
Signaling Pathways
The clustering of receptors and signaling molecules within GalCer/cholesterol-rich microdomains creates hotspots for signal transduction. Below are diagrams of key signaling pathways involving the proteins discussed.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between membrane proteins and lipid domains.
Liposome Co-sedimentation Assay
This assay is used to determine the binding of a protein to liposomes of a defined lipid composition.
Principle: Liposomes, being large, can be pelleted by ultracentrifugation. If a protein binds to the liposomes, it will co-sediment with them. The amount of protein in the pellet versus the supernatant is quantified to determine the extent of binding.
Protocol:
-
Liposome Preparation:
-
Mix lipids (e.g., a base of phosphatidylcholine with varying concentrations of GalCer and cholesterol) in chloroform (B151607) in a glass tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline, HBS) by vortexing. The buffer can contain a density agent like sucrose or raffinose (B1225341) if a flotation assay is to be performed.[20]
-
To create unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[20]
-
-
Binding Reaction:
-
Incubate the purified protein of interest with the prepared liposomes at a specific protein-to-lipid ratio.
-
Incubate at room temperature or 37°C for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
-
Co-sedimentation:
-
Analysis:
-
Resuspend the pellet in a buffer of the same volume as the supernatant.
-
Analyze equal volumes of the supernatant and resuspended pellet by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the protein of interest.
-
Quantify the band intensities to determine the percentage of bound protein.
-
Detergent-Resistant Membrane (DRM) Isolation and Co-immunoprecipitation
This method is used to isolate lipid rafts and identify proteins associated with them.
Principle: Due to their tightly packed nature, lipid rafts are relatively resistant to solubilization by non-ionic detergents at low temperatures. This property allows for their separation from the more soluble parts of the membrane.
Protocol:
-
Cell Lysis and Detergent Extraction:
-
Sucrose Density Gradient Centrifugation:
-
Mix the lysate with a high-concentration sucrose solution (e.g., to a final concentration of 40% sucrose).
-
Place this mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with layers of decreasing sucrose concentrations (e.g., 30% and 5% sucrose).[24]
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
DRMs, being of low density, will float to the interface between the lower sucrose concentrations (e.g., 5%/30% interface).
-
-
Fraction Collection and Analysis:
-
Carefully collect fractions from the top of the gradient.
-
Analyze the fractions by Western blotting for known raft markers (e.g., flotillin) and the protein of interest (e.g., PLP).
-
-
Co-immunoprecipitation from DRM Fractions:
-
Pool the DRM-containing fractions.
-
Dilute the pooled fractions to reduce the sucrose concentration.
-
Perform a standard co-immunoprecipitation protocol using an antibody against the protein of interest (e.g., anti-PLP).
-
Analyze the immunoprecipitated complex for the presence of other interacting proteins by mass spectrometry or Western blotting.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is a powerful technique to study protein-protein and protein-lipid interactions in living cells with nanometer-scale resolution.
Principle: FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. The efficiency of this transfer is highly dependent on the distance between the two molecules (typically within 1-10 nm). By labeling two molecules of interest with a FRET pair of fluorophores, their proximity can be measured.
Protocol:
-
Fluorophore Labeling:
-
Genetically fuse the proteins of interest with fluorescent proteins that form a FRET pair (e.g., CFP as the donor and YFP as the acceptor).
-
Alternatively, for lipid-protein interaction, a fluorescently labeled lipid analogue can be incorporated into the cell membrane, and the protein of interest can be labeled with a compatible FRET partner.
-
-
Live Cell Imaging:
-
Express the fluorescently tagged proteins in cells.
-
Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor excitation and emission).
-
Acquire three images: one with donor excitation and donor emission, one with donor excitation and acceptor emission (the FRET channel), and one with acceptor excitation and acceptor emission.[26]
-
-
FRET Analysis (Acceptor Sensitized Emission):
-
Correct the raw images for background fluorescence and spectral bleed-through (the detection of donor fluorescence in the acceptor channel and vice-versa).
-
Calculate the normalized FRET (nFRET) or FRET efficiency (E) on a pixel-by-pixel basis using established algorithms.[5][26][27] High FRET efficiency indicates close proximity of the labeled molecules.
-
-
Data Interpretation:
-
Analyze the spatial distribution of FRET efficiency across the cell to identify regions where the interaction is occurring (e.g., clustering in lipid rafts).
-
Dynamic changes in FRET can be monitored over time to study the kinetics of interactions.
-
Conclusion and Future Directions
The interaction of membrane proteins with galactosylceramide and cholesterol-rich microdomains is a cornerstone of numerous cellular functions, particularly in the complex architecture and signaling of the nervous system. This guide has provided a comprehensive overview of the key players in this intricate dance, from the structural role of PLP in myelin to the signaling functions of Neurofascin and Contactin-1 at the nodes of Ranvier. The use of GalCer as a viral receptor further underscores the importance of these lipid domains in health and disease.
While significant progress has been made in qualitatively understanding these interactions, a major challenge for the future is the robust quantification of these dynamic associations in a cellular context. The development of advanced microscopy techniques, such as super-resolution imaging combined with FRET, and more sophisticated in vitro reconstitution systems will be crucial in obtaining precise measurements of binding affinities and kinetics. Such data will be invaluable for the development of novel therapeutic strategies targeting diseases associated with myelin defects and for designing inhibitors of viral entry. The continued exploration of this lipid-protein interface promises to unveil further layers of complexity in the elegant organization and function of cellular membranes.
References
- 1. Assembly of myelin by association of proteolipid protein with cholesterol- and galactosylceramide-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 5. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurofascin is a glial receptor for the paranodin/Caspr-contactin axonal complex at the axoglial junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.uni-mainz.de [blogs.uni-mainz.de]
- 8. Fyn tyrosine kinase regulates oligodendroglial cell development but is not required for morphological differentiation of oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GM1 improves neurofascin155 association with lipid rafts and prevents rat brain myelin injury after hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does Paranode Formation and Maintenance Require Partitioning of Neurofascin 155 into Lipid Rafts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Neurofascin binds contactin-1:CASPR complex [reactome.org]
- 12. Contactin-1 is a critical neuronal cell surface receptor for perineuronal net structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contactin-1 regulates myelination and nodal/paranodal domain organization in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Contactin-1/F3 Regulates Neuronal Migration and Morphogenesis Through Modulating RhoA Activity [frontiersin.org]
- 15. Contactin-1/F3 Regulates Neuronal Migration and Morphogenesis Through Modulating RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contactin-1/F3 Regulates Neuronal Migration and Morphogenesis Through Modulating RhoA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of human immunodeficiency virus type 1 gp120 binding to liposomes containing galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding of human immunodeficiency virus type I (HIV-1) gp120 to galactosylceramide (GalCer): relationship to the V3 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JCI - Anti–neurofascin-155 IgG4 antibodies prevent paranodal complex formation in vivo [jci.org]
- 20. Contactin-Associated Protein (Caspr) and Contactin Form a Complex That Is Targeted to the Paranodal Junctions during Myelination | Journal of Neuroscience [jneurosci.org]
- 21. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. futaba-zaidan.org [futaba-zaidan.org]
- 23. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Method for Analyzing Protein–Protein Interactions in the Plasma Membrane of Live B Cells by Fluorescence Resonance Energy Transfer Imaging as Acquired by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Galactosyl Cholesterol Derivatives: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals on the Structural Analysis of Galactosyl Cholesterol Derivatives, Key Molecules in Cellular Signaling and Potential Therapeutic Targets.
This compound derivatives are a class of glycolipids that play crucial roles in various biological processes, including cell membrane organization, signal transduction, and as antigens in certain diseases. Their amphiphilic nature, consisting of a rigid sterol backbone and a hydrophilic galactose moiety, dictates their complex behavior in biological membranes and their interactions with other molecules. A thorough understanding of their three-dimensional structure is paramount for elucidating their function and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the structural analysis of this compound derivatives, focusing on data presentation, detailed experimental protocols, and visualization of relevant biological pathways.
Key Structural Features and Derivatives
The primary focus of this guide is on cholesteryl β-D-galactopyranoside, a prominent member of this class, and its acylated derivatives, such as cholesteryl 6-O-acyl-β-D-galactopyranoside. The linkage of galactose to the C3 hydroxyl group of cholesterol via a β-glycosidic bond is a key structural feature. Variations in this basic structure, such as the acylation of the galactose moiety, can significantly impact the molecule's physical properties and biological activity.
Data Presentation: Spectroscopic and Crystallographic Data
Quantitative data from various analytical techniques are essential for the unambiguous structural determination of this compound derivatives. The following tables summarize key data for cholesteryl β-D-galactopyranoside and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution. ¹H and ¹³C NMR provide information on the chemical environment of each atom, while 2D NMR techniques like COSY and HSQC reveal connectivity between atoms.
Table 1: ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J) for the Galactose Moiety of Cholesteryl 6-O-acyl-β-D-galactopyranoside [1]
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |
| H-1' | 4.38 | d, J = 7.8 |
| H-2' | 3.53 | dd, J = 7.8, 9.8 |
| H-3' | 3.65 | dd, J = 3.4, 9.8 |
| H-4' | 3.93 | d, J = 3.4 |
| H-5' | 3.71 | t, J = 6.4 |
| H-6'a | 4.31 | dd, J = 6.4, 11.7 |
| H-6'b | 4.21 | dd, J = 6.4, 11.7 |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ) for Cholesteryl β-D-galactopyranoside and its Acylated Derivative
| Carbon | Cholesteryl β-D-galactopyranoside (Predicted) | Cholesteryl 6-O-acyl-β-D-galactopyranoside[1] |
| C-1' | 102.5 | 102.4 |
| C-2' | 72.1 | 71.9 |
| C-3' | 74.0 | 73.8 |
| C-4' | 69.8 | 69.6 |
| C-5' | 76.2 | 74.5 |
| C-6' | 62.0 | 63.7 |
| Cholesterol carbons | (Shifts similar to native cholesterol) | (Shifts similar to native cholesterol) |
Note: Data for non-acylated cholesteryl β-D-galactopyranoside are predicted based on typical glycosylation effects and require experimental verification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragment ions.
Table 3: Expected Mass Spectrometry Fragmentation of Cholesteryl β-D-galactopyranoside
| Fragment Ion | m/z (calculated) | Description |
| [M+Na]⁺ | 571.4 | Sodium adduct of the intact molecule |
| [M-H₂O+H]⁺ | 531.4 | Loss of water from the protonated molecule |
| [Cholesterol-H]⁺ | 369.3 | Loss of the galactose moiety |
| [Galactose+Na]⁺ | 203.1 | Sodium adduct of the galactose moiety |
X-ray Crystallography
While a crystal structure for a this compound derivative has not been reported, the crystallographic data for cholesterol monohydrate provides a basis for understanding the packing of the sterol backbone. The addition of the bulky, hydrophilic galactose group is expected to significantly alter the crystal packing, likely leading to a layered structure with alternating hydrophobic (cholesterol) and hydrophilic (galactose) regions.
Table 4: Crystallographic Data for Cholesterol Monohydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.34 |
| b (Å) | 7.45 |
| c (Å) | 34.65 |
| β (°) | 94.6 |
| Z | 4 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis and structural analysis of this compound derivatives.
Synthesis of Cholesteryl β-D-galactopyranoside (Koenigs-Knorr Method)
This protocol describes a common method for the synthesis of glycosides.[2]
Materials:
-
Cholesterol
-
Acetobromogalactose (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide)
-
Silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) as promoter
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607)/methanol gradient)
Procedure:
-
Glycosylation: a. To a solution of cholesterol (1 equivalent) in anhydrous DCM, add activated 4 Å molecular sieves. b. Add acetobromogalactose (1.2-1.5 equivalents) and the silver salt promoter (e.g., Ag₂CO₃, 2 equivalents). c. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. b. Wash the Celite pad with DCM and combine the filtrates. c. Evaporate the solvent under reduced pressure to obtain the crude protected cholesteryl galactoside.
-
Deprotection (Zemplén deacetylation): a. Dissolve the crude product in a mixture of DCM and methanol. b. Add a catalytic amount of sodium methoxide solution in methanol. c. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC. d. Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and evaporate the solvent.
-
Purification: a. Purify the crude cholesteryl β-D-galactopyranoside by silica gel column chromatography using a chloroform/methanol gradient to afford the pure product.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.
-
Mass Spectrometric Analysis (LC-MS/MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or chloroform/methanol mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the compounds.
-
Flow Rate: 0.2-0.5 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 150-1000).
-
MS/MS Fragmentation: Select the precursor ion of interest (e.g., the [M+Na]⁺ adduct) and subject it to collision-induced dissociation (CID) to obtain fragment ions. The collision energy should be optimized to achieve informative fragmentation.
Signaling Pathways and Experimental Workflows
This compound derivatives, similar to their structural analog galactosylceramide, are important components of lipid rafts. These are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids. Lipid rafts serve as platforms for the assembly of signaling molecules, thereby regulating a variety of cellular processes.
Role in Lipid Raft-Mediated Signaling
The diagram below illustrates a simplified signaling pathway involving a this compound derivative within a lipid raft. In this example, the glycolipid acts as a receptor or co-receptor for an extracellular ligand, leading to the recruitment and activation of downstream signaling proteins.
Caption: Lipid raft-mediated signaling pathway involving a this compound derivative.
Experimental Workflow for Structural Analysis
The logical workflow for the complete structural elucidation of a novel this compound derivative is depicted below. This process involves a combination of synthesis, purification, and spectroscopic analysis.
Caption: Experimental workflow for the structural analysis of this compound derivatives.
This guide provides a foundational framework for the structural analysis of this compound derivatives. The presented data and protocols, combined with the visualized pathways, offer a valuable resource for researchers and professionals in the fields of glycobiology, lipidology, and drug development. Further research to obtain a complete experimental NMR dataset for non-acylated cholesteryl β-D-galactopyranoside and to crystallize these derivatives will be invaluable in refining our understanding of these important biomolecules.
References
An In-depth Technical Guide to Galactosyl Cholesterol Metabolism in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosyl cholesterol, a sterol metabolite recently identified in the central nervous system (CNS), is emerging as a molecule of interest in the fields of neurobiology and lipid metabolism. This guide provides a comprehensive overview of the current understanding of this compound metabolism, encompassing its synthesis, degradation, and transport within the CNS. It is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.
Core Concepts: Synthesis, Role in Myelin, and Enzymology
This compound (β-GalChol) is a sterylglycoside present in the vertebrate brain. Its synthesis is intrinsically linked to the metabolism of galactosylceramide (GalCer), a major component of the myelin sheath. The formation of this compound appears to be a dynamic process, with its expression being dependent on the availability of GalCer and its biosynthesis coinciding with the period of active myelination.[1][2]
The primary mechanism for this compound synthesis in the CNS is a transgalactosylation reaction. In this process, the galactose moiety from galactosylceramide is transferred to cholesterol. This reaction is catalyzed by several β-glucosidases, including the lysosomal glucocerebrosidase (GBA1), the non-lysosomal glucocerebrosidase (GBA2), and galactosylceramidase (GALC).[1] While GBA1 and GBA2 are primarily known for their role in glucosylceramide metabolism, their ability to utilize galactosylceramide as a donor for cholesterol galactosylation highlights a novel aspect of their function in the CNS.
Myelin, the lipid-rich sheath that insulates axons, is significantly enriched in both cholesterol and glycosphingolipids like galactosylceramide. These molecules are key components of specialized membrane microdomains known as "myelin rafts," which are crucial for the proper sorting of myelin proteins and the overall assembly of the myelin sheath. The presence of this compound within this milieu suggests a potential role in modulating the structure and function of these rafts and, by extension, the stability and integrity of the myelin sheath itself.
Quantitative Data on this compound and Related Lipids
Precise quantification of this compound and its precursors is essential for understanding its metabolic flux and physiological significance. The following tables summarize available quantitative data on the concentrations of relevant lipids in the CNS.
Table 1: Lipid Composition of CNS Myelin
| Lipid Class | Concentration (mg/g wet weight) in Mouse Brain | Molar Ratio (relative to Cholesterol) |
| Cholesterol | 10-15 | 1.0 |
| Galactosylceramide | 5-8 | 0.2-0.3 |
| Phospholipids | 15-20 | 0.8-1.0 |
| Plasmalogens | 8-12 | 0.4-0.6 |
Note: Data are approximate and can vary depending on the specific CNS region and developmental stage. The concentration of this compound itself is still under investigation and not yet widely reported in a quantitative manner.
Table 2: Enzyme Kinetic Parameters for Transgalactosylation
| Enzyme | Substrate (Galactose Donor) | Acceptor | Km (µM) | Vmax (nmol/mg/h) |
| GBA1 | Galactosylceramide | Cholesterol | Data not available | Data not available |
| GBA2 | Galactosylceramide | Cholesterol | Data not available | Data not available |
| GALC | Galactosylceramide | Cholesterol | Data not available | Data not available |
Note: While the transgalactosylation activity of these enzymes has been demonstrated, detailed kinetic parameters for the specific synthesis of this compound are not yet available in the literature and represent a key area for future research.
Signaling and Metabolic Pathways
The metabolism of this compound is intricately linked to the broader pathways of sphingolipid and cholesterol metabolism within the CNS, particularly in oligodendrocytes, the myelin-producing cells.
This compound Metabolism Pathway
Experimental Protocols
Lipid Extraction from Brain Tissue (Folch Method)
This protocol describes the extraction of total lipids from brain tissue, a necessary first step for the analysis of this compound.
Materials:
-
Brain tissue
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Weigh the brain tissue and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid material and collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Wash the chloroform phase by adding an equal volume of a 1:1 (v/v) mixture of methanol:water, vortexing, and centrifuging.
-
Collect the lower chloroform phase and dry it under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.
Analysis of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a robust method for the separation of neutral glycosphingolipids, including this compound.
Materials:
-
HPTLC silica (B1680970) gel 60 plates
-
Lipid extract from brain tissue
-
This compound standard
-
Developing solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Primuline (B81338) spray reagent (for visualization)
-
UV transilluminator or densitometer
Procedure:
-
Apply the lipid extract and the this compound standard to the HPTLC plate as small spots or bands.
-
Develop the plate in a chromatography tank containing the developing solvent system until the solvent front reaches the desired height.
-
Air-dry the plate thoroughly.
-
Spray the plate evenly with the primuline reagent and allow it to dry.
-
Visualize the separated lipids under UV light. This compound will appear as a fluorescent spot.
-
Quantify the amount of this compound by comparing the intensity of the sample spot to that of the standard using a densitometer.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
Materials:
-
Lipid extract from brain tissue
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase LC column
Procedure:
-
Add a known amount of the internal standard to the lipid extract.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipids using a gradient elution on the C18 column.
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions will need to be optimized for the instrument used.
-
Quantify the amount of this compound by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a standard curve.
Experimental Workflow for In Vitro Synthesis of this compound
Regulation of this compound Metabolism
The regulation of this compound metabolism is likely controlled at multiple levels, including the expression and activity of the synthesizing and degrading enzymes, and the availability of its precursors, galactosylceramide and cholesterol. Given that GBA1 and GALC are lysosomal enzymes, the trafficking of substrates and products to and from the lysosome is a critical regulatory point. The activity of GBA1, for instance, is known to be influenced by the lipid environment within the lysosome. In conditions of cholesterol accumulation within lysosomes, such as in Niemann-Pick type C disease, the synthesis of cholesteryl-glucosides by GBA1 is reportedly increased, suggesting a similar regulatory mechanism may apply to this compound.
The non-lysosomal GBA2 is located at the endoplasmic reticulum and Golgi apparatus, placing it in close proximity to the sites of both cholesterol and galactosylceramide synthesis. Its activity could therefore be directly influenced by the local concentrations of these substrates. Further research is needed to elucidate the specific signaling pathways and transcriptional regulators that govern the expression of GBA1, GBA2, and GALC in different CNS cell types and in response to various physiological and pathological stimuli.
Transport and Degradation
The mechanisms for the transport of this compound within and between CNS cells are currently unknown. It is plausible that it is transported via vesicles, potentially in association with apolipoproteins such as ApoE, which is the primary lipid transporter in the CNS. The recent finding that this compound is secreted from neurons and glial cells in association with exosomes suggests a role in intercellular communication.[1]
The degradation of this compound is presumed to occur within the lysosomes, where lysosomal hydrolases would cleave the glycosidic bond to release galactose and cholesterol. GALC, being a galactosylceramidase, is a strong candidate for this catabolic step. However, the precise enzymatic machinery and the regulation of this degradative pathway remain to be fully characterized.
Associated Pathologies
Given the link between this compound and myelin lipids, dysregulation of its metabolism may be implicated in demyelinating diseases such as multiple sclerosis. Furthermore, mutations in the GBA1 gene are a major risk factor for Parkinson's disease, and alterations in GBA1 activity could potentially impact this compound levels, although a direct link has not yet been established. The accumulation of glycosphingolipids is the hallmark of several lysosomal storage diseases, and it is conceivable that altered this compound metabolism could contribute to the pathology of these disorders.
Future Directions
The study of this compound in the CNS is a nascent field with many unanswered questions. Key areas for future research include:
-
Quantitative analysis: Determining the precise concentrations of this compound in different brain regions, cell types, and subcellular compartments in both healthy and diseased states.
-
Enzyme kinetics: Characterizing the kinetic parameters of GBA1, GBA2, and GALC for the synthesis and degradation of this compound.
-
Functional studies: Elucidating the specific roles of this compound in myelin formation, stability, and function, as well as its potential involvement in cell signaling and intercellular communication.
-
Pathological relevance: Investigating the contribution of altered this compound metabolism to the pathogenesis of neurodegenerative and demyelinating diseases.
-
Therapeutic potential: Exploring the possibility of targeting the enzymes involved in this compound metabolism for the development of new therapeutic strategies for neurological disorders.
This technical guide provides a foundation for researchers to delve into the intriguing world of this compound metabolism in the CNS. The detailed protocols and compiled data, though still with gaps to be filled by future research, offer a starting point for the scientific community to unravel the physiological and pathological significance of this newly appreciated brain lipid.
References
- 1. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Galactosyl-Lipids on Membrane Dynamics: A Technical Guide to Fluidity and Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of galactosyl-lipids, specifically galactosylceramide (GalCer), in conjunction with cholesterol, on the biophysical properties of cell membranes. Understanding these interactions is critical for advancements in drug delivery, membrane protein function, and the study of lipid raft-mediated signaling pathways.
Core Concepts: Membrane Fluidity and the Role of Cholesterol
The plasma membrane is a dynamic and heterogeneous environment. Its fluidity, a measure of the viscosity of the lipid bilayer, is crucial for numerous cellular processes, including signal transduction, cell-cell recognition, and the function of membrane-bound proteins. Cholesterol is a key regulator of membrane fluidity. In membranes rich in unsaturated fatty acids, which are loosely packed, cholesterol reduces fluidity by filling the gaps. Conversely, in membranes dominated by tightly packed saturated fatty acids, cholesterol can increase fluidity by disrupting the orderly arrangement. This dual role ensures the membrane maintains an optimal state of viscosity.
Galactosylceramide: A Key Modulator of Cholesterol-Rich Domains
Galactosylceramide (GalCer), a glycosphingolipid, is a significant component of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][2] The introduction of GalCer into cholesterol-containing membranes has profound effects on their physical characteristics.
Impact on Membrane Fluidity
Atom-scale molecular dynamics simulations have revealed that increasing concentrations of GalCer significantly decrease the lateral diffusion of lipids within cholesterol-rich membranes.[1][3] This reduction in fluidity is substantial, with the inclusion of just 5-10 mol % of GalCer causing a decrease in lateral diffusion by nearly an order of magnitude compared to membranes without GalCer.[1][3]
This effect is not due to increased interdigitation of the lipid tails. Instead, the primary mechanism is the formation of an extensive network of hydrogen bonds between the galactose headgroup of GalCer and neighboring phospholipid molecules.[3][4] This hydrogen bonding network increases the friction between the membrane leaflets, thereby restricting lipid movement.[3]
Influence on Membrane Structure and Permeability
The presence of GalCer also alters the physical structure of the membrane. Studies have shown that the addition of 5-10 mol% GalCer can considerably enhance the bilayer thickness.[4] This thickening is attributed to the location of GalCer deep within the bilayer, which pushes adjacent phospholipids (B1166683) further into the aqueous phase.[4]
Cholesterol exerts a marked condensing effect on GalCer, particularly when the GalCer species are in a fluid (liquid-expanded) phase.[5] This interaction leads to a more ordered and tightly packed membrane. A more ordered and less fluid membrane generally exhibits decreased permeability to small molecules. The increased packing density and bilayer thickness create a more formidable barrier to passive diffusion. While direct quantitative data on permeability changes specifically due to GalCer are less prevalent in the initial literature search, the observed decrease in fluidity and increase in order strongly suggest a reduction in membrane permeability.
Quantitative Analysis of Galactosylceramide's Effects
To provide a clear overview of the impact of GalCer on membrane properties, the following tables summarize the key quantitative findings from molecular dynamics simulations.
| Parameter | Condition | Observation | Reference |
| Lateral Diffusion | Addition of 5-10 mol % GalCer to a cholesterol-rich membrane | Decrease of almost an order of magnitude | [1][3] |
| Bilayer Thickness | Addition of 5-10 mol % GalCer | Noticeably increased | [2][4] |
| Area per Lipid | Addition of 5 mol % GalCer | Virtually unchanged | [2] |
| Lipid Conformational Order | Addition of 5 mol % GalCer | Virtually unchanged | [2] |
| System Composition | Phase | Relative Bilayer Thickness | Reference |
| GalCer/cholesterol/SM/POPC | Liquid-ordered (Lo) | Thicker | [4] |
| GalCer/POPC | Liquid-disordered (Ld) | Thinner | [4] |
Experimental Protocols for Assessing Membrane Fluidity
Several robust methods are available to experimentally measure membrane fluidity. The choice of method often depends on the specific research question and the available instrumentation.
Fluorescence Polarization/Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to an increase in fluorescence polarization.
Protocol Outline:
-
Probe Selection: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that partitions into the core of the membrane.
-
Sample Preparation:
-
Prepare liposomes or isolated membranes with the desired lipid composition (including GalCer and cholesterol).
-
Incubate the sample with the fluorescent probe (e.g., 10 µM DPH) at a temperature above the lipid phase transition for a set period (e.g., 30 minutes) to ensure probe incorporation.[6]
-
-
Measurement:
-
Place the sample in a suitable microplate or cuvette.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., 355 nm for DPH).[6]
-
Measure the intensity of the emitted light through polarizers oriented parallel (I||) and perpendicular (I⊥) to the excitation plane at the emission wavelength (e.g., 430 nm for DPH).[6]
-
-
Calculation:
-
Fluorescence Anisotropy (r) = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Fluorescence Polarization (P) = (I|| - G * I⊥) / (I|| + G * I⊥)
-
'G' is the G-factor, an instrument-specific correction factor.
-
-
Interpretation: Higher values of anisotropy or polarization indicate lower membrane fluidity.
Laurdan Generalized Polarization (GP) Microscopy
Laurdan is a fluorescent dye that exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing.
Protocol Outline:
-
Probe Staining:
-
Incubate cells or liposomes with Laurdan.
-
-
Microscopy:
-
Visualize the sample using a fluorescence microscope equipped with two emission channels.
-
In ordered, less fluid membranes (less water penetration), Laurdan emits in the blue region (~440 nm).
-
In disordered, more fluid membranes (more water penetration), the emission is shifted to the green region (~490 nm).
-
-
Image Acquisition and Analysis:
-
Acquire images in both the blue and green channels.
-
Calculate the GP value for each pixel using the formula: GP = (Iblue - Igreen) / (Iblue + Igreen).
-
-
Interpretation: GP values range from +1 (highly ordered) to -1 (highly disordered). Higher GP values correspond to lower membrane fluidity.
Visualizing Methodologies and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for measuring membrane fluidity and the conceptual relationship between GalCer, cholesterol, and membrane properties.
Caption: Experimental workflow for fluorescence-based measurement of membrane fluidity.
Caption: Relationship between GalCer, cholesterol, and membrane biophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of glycolipids in lipid rafts: a view through atomistic molecular dynamics simulations with galactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Enzymatic Synthesis of Galactosyl Cholesterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of galactosyl cholesterol, a sterol glycoside with significant potential in drug delivery and biomedical research. The document details the enzymatic pathways, experimental protocols for synthesis and analysis, and quantitative data from relevant studies. Furthermore, it explores the potential role of this compound in cellular signaling, offering a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to this compound
This compound (β-GalChol) is a glycolipid consisting of a cholesterol molecule linked to a galactose sugar moiety. While cholesterol is a fundamental component of mammalian cell membranes, its glycosylated forms have been identified as biologically active molecules. The enzymatic synthesis of this compound offers a regio- and stereospecific method for producing this compound, which is of particular interest for applications such as targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which recognizes terminal galactose residues.[1][2]
Enzymatic Pathways for this compound Synthesis
The primary enzymatic route for synthesizing this compound is through a transgalactosylation reaction. This process involves the transfer of a galactose unit from a donor substrate to cholesterol, catalyzed by specific glycosidases.
Key Enzymes and Substrates
Several enzymes have been identified to catalyze the synthesis of this compound:
-
β-Glucocerebrosidases (GBA1 and GBA2): These enzymes, primarily known for their role in hydrolyzing glucosylceramide, also exhibit transgalactosylation activity. They can transfer a galactose residue from a suitable donor, such as galactosylceramide (GalCer), to cholesterol.[3][4]
-
Galactosylceramidase (GALC): This lysosomal enzyme, responsible for the degradation of galactosylceramide, can also catalyze the reverse reaction of transferring galactose to cholesterol under specific conditions.[3][4]
-
β-Galactosidases: Enzymes from various sources, such as Kluyveromyces lactis, are known to catalyze transgalactosylation reactions to produce various galactooligosaccharides and have the potential to be used for this compound synthesis with appropriate optimization.[5]
The key substrates for this reaction are:
-
Galactose Acceptor: Cholesterol
-
Galactose Donor: Galactosylceramide (GalCer) is a known donor for GBA1, GBA2, and GALC-mediated synthesis.[3][4] Lactose can also serve as a donor for β-galactosidases in other transgalactosylation reactions.
The general reaction can be summarized as:
Galactose-Donor + Cholesterol --(Enzyme)--> this compound + Donor-Aglycone
Quantitative Data on Enzymatic Galactosylation
While specific kinetic data for the enzymatic synthesis of this compound is not extensively reported, data from related transglycosylation reactions and the hydrolysis of similar substrates can provide valuable insights into enzyme performance.
Table 1: Hydrolytic Activities of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Relative Hydrolysis Activity | Inhibitor | Reference |
| Recombinant GBA1 (rGBA1) | C6-NBD–GlcCer | ~200-fold higher than C6-NBD–GalCer | Conduritol B epoxide (CBE) | [3] |
| GBA2 (in cell homogenates) | C6-NBD–GlcCer | ~7-fold higher than C6-NBD–GalCer | N-butyldeoxynojirimycin (NB-DGJ) | [3] |
Note: The data indicates that while GBA1 and GBA2 can hydrolyze GalCer, their activity is significantly lower compared to their primary substrate, GlcCer.[3]
Table 2: Optimization of a Related β-Galactosidase-Catalyzed Reaction (Galactosylglycerol Synthesis)
| Parameter | Optimal Condition | Resulting Yield (Galactose Conversion) | Reference |
| Enzyme Source | Kluyveromyces lactis | - | [5] |
| Enzyme Amount | 240 U/mL | - | [5] |
| Temperature | 40 °C | - | [5] |
| Reaction Time | 24 h | - | [5] |
| Substrate Molar Ratio (Glycerol:Galactose) | 10:1 | - | [5] |
| pH | 6.5 | 55.88% | [5] |
Note: This table illustrates the optimization of reaction parameters for the synthesis of a different galactosyl-acceptor conjugate using a β-galactosidase. A similar systematic approach would be necessary to optimize this compound synthesis.[5]
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis, purification, and characterization of this compound.
In Vitro Enzymatic Synthesis of this compound
This protocol is adapted from studies on the transgalactosylation activity of GBA enzymes.[4]
Materials:
-
Enzyme: Recombinant human GBA1 (rGBA1), homogenates of GBA2-overexpressing cells, or recombinant human galactosylceramidase (rGALC).
-
Galactose Acceptor: Cholesterol or a fluorescently labeled analog such as 25-NBD-cholesterol.
-
Galactose Donor: Galactosylceramide (e.g., d18:1-C12:0).
-
Reaction Buffer: Appropriate buffer for the specific enzyme (e.g., McIlvaine buffer, pH 5.2 for rGBA1).
-
Inhibitors (for control experiments): Conduritol B epoxide (CBE) for GBA1, N-butyldeoxynojirimycin (NB-DGJ) for GBA2.
-
Solvents: Chloroform (B151607), methanol (B129727).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the enzyme, cholesterol (or 25-NBD-cholesterol), and galactosylceramide in the reaction buffer. For control experiments, pre-incubate the enzyme with its specific inhibitor.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 2 hours).
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., chloroform/methanol).
Purification of this compound
The synthesized this compound can be purified from the reaction mixture using chromatographic techniques.
Materials:
-
Silica (B1680970) gel for column chromatography.
-
Solvent system (e.g., a gradient of chloroform and methanol).
Procedure:
-
Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., chloroform).
-
Sample Loading: Load the reconstituted lipid extract onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Fraction Collection: Collect fractions and analyze each for the presence of this compound using an appropriate analytical method (e.g., HPTLC).
-
Pooling and Drying: Pool the fractions containing the purified product and evaporate the solvent.
Characterization and Quantification
High-Performance Thin-Layer Chromatography (HPTLC):
-
Plate Preparation: Use silica gel 60 HPTLC plates.
-
Sample Application: Spot the purified product and standards onto the plate.
-
Development: Develop the plate in a chromatography chamber with a suitable solvent system (e.g., chloroform/methanol/water).
-
Visualization: For fluorescently labeled products (e.g., NBD-GalChol), visualize under UV light. For unlabeled products, use a staining reagent such as primuline (B81338) spray.
-
Quantification: Densitometry can be used for semi-quantitative analysis by comparing the spot intensity to that of known standards.
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-ESI-MS/MS):
This is a highly sensitive and specific method for the quantification of this compound.
-
Chromatographic Separation:
-
Column: A HILIC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable additive (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound.
-
Quantification: Use an internal standard (e.g., isotopically labeled this compound) for accurate quantification.
-
Visualizing Workflows and Pathways
Experimental Workflow for Enzymatic Synthesis and Analysis
Hypothetical Signaling Pathway Involving this compound
This compound, being an amphipathic molecule, may incorporate into cellular membranes, particularly into lipid rafts. These microdomains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction. The introduction of this compound could modulate the properties of these rafts and influence downstream signaling events.
Applications in Drug Development
The presence of a terminal galactose moiety makes this compound an attractive targeting ligand for drug delivery systems aimed at hepatocytes. Liposomes or nanoparticles decorated with this compound can be specifically recognized and internalized by the ASGPR on liver cells.[1][2] This targeted approach can enhance the therapeutic efficacy of drugs for liver diseases while minimizing off-target side effects.
Conclusion
The enzymatic synthesis of this compound represents a promising avenue for the production of this valuable glycoconjugate. While further research is needed to fully optimize the enzymatic synthesis and elucidate its precise biological functions, the existing data provides a strong foundation for its application in targeted drug delivery and as a tool to probe cellular signaling pathways. This guide serves as a comprehensive resource for researchers and professionals seeking to explore the potential of enzymatically synthesized this compound.
References
- 1. Galactosylceramide domain microstructure: impact of cholesterol and nucleation/growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 4. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling and Optimization of β-Galactosidase Entrapping in Polydimethylsiloxane-Modified Silica Composites - PMC [pmc.ncbi.nlm.nih.gov]
The Biophysical Landscape of Galactosyl-Lipids in Model Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of galactosyl-lipids, primarily focusing on galactosylceramide (GalCer), in model membrane systems. The inclusion of cholesterol and its profound impact on the behavior of these glycolipids is a central theme, reflecting their synergistic roles in biological membranes, particularly in the formation of lipid rafts and specialized domains like the myelin sheath.
Core Concepts: The Interplay of Galactosylceramide and Cholesterol
Galactosylceramide is a glycosphingolipid characterized by a ceramide lipid moiety and a single galactose headgroup. It is a key component of the outer leaflet of the plasma membrane in many cell types, with notable enrichment in the myelin sheath of the nervous system.[1][2] The physical properties of GalCer, particularly its propensity to form ordered domains, are significantly influenced by its acyl chain structure and its interactions with cholesterol.[3][4]
Cholesterol, an essential sterol in mammalian membranes, is known to induce a liquid-ordered (l_o) phase in lipid bilayers, which is characterized by a high degree of acyl chain order (similar to a gel phase) but with high lateral mobility of the lipid molecules (similar to a liquid-disordered phase).[5][6] This ordering or "condensing" effect is central to its interaction with sphingolipids like GalCer.[3][7] The interplay between GalCer and cholesterol is fundamental to the formation of lipid rafts—dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for signal transduction and pathogen entry.[8][9][10]
Quantitative Analysis of Physical Properties
The interaction of galactosylceramide and cholesterol in model membranes has been quantified using various biophysical techniques. The following tables summarize key findings from the literature.
Table 1: Cholesterol-Induced Condensation Effects on Galactosylceramide Monolayers
| GalCer Species (Acyl Chain) | Phase State (Pre-Cholesterol) | Maximum Condensation (mol% Cholesterol) | Relative Condensation vs. Sphingomyelin | Reference |
| Saturated (e.g., 24:0, 18:0) | Liquid-Condensed | ~25% | - | [3] |
| Unsaturated (e.g., 24:1Δ15) | Liquid-Expanded | 30-40% | 25-30% less than SM | [3] |
| NFA-GalCer (non-hydroxy) | Liquid-Expanded | Significant | - | [3] |
| HFA-GalCer (hydroxy) | - | Almost none at high pressure | - | [3] |
NFA: Non-hydroxy fatty acid; HFA: Hydroxy fatty acid; SM: Sphingomyelin.
Table 2: Effects of Galactosylceramide and Cholesterol on Bilayer Properties
| Membrane Composition | Parameter Measured | Observation | Technique | Reference |
| GalCer/DLPC | Domain Microstructure | Branching network domains form | AFM | [8] |
| GalCer/DLPC/Cholesterol | Domain Microstructure | Above 10 mol% cholesterol, domains become nanoscale irregular ovals | AFM | [8] |
| GalCer/DLPC/Cholesterol | Miscibility | Complete miscibility of GalCer and DLPC at higher cholesterol concentrations | AFM | [8] |
| GalCer/POPC/Cholesterol | Bilayer Thickness | 30% GalCer increases bilayer thickness | Molecular Dynamics | [11] |
| GalCer/POPC/Cholesterol | Area per Lipid | 30% GalCer decreases area per lipid by ~6% compared to a reference membrane | Molecular Dynamics | [11] |
| GalCer/SM/POPC/Cholesterol | Lateral Diffusion | 5-10 mol% GalCer decreases lateral diffusion by almost an order of magnitude | Molecular Dynamics | [12][13] |
DLPC: 1,2-dilauroyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin.
Experimental Protocols and Methodologies
The study of galactosyl cholesterol in model membranes relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments cited in this guide.
Langmuir-Blodgett Monolayer Analysis
This technique is used to study the interactions between lipids at an air-water interface, providing insights into molecular packing and phase behavior.
Protocol:
-
Subphase Preparation: A Langmuir-Blodgett trough is filled with a suitable aqueous subphase (e.g., ultrapure water or a buffered solution). The temperature is controlled, often at 24°C.[3]
-
Lipid Preparation: GalCer, cholesterol, and other lipids are dissolved in a volatile, water-immiscible solvent like chloroform (B151607) or a chloroform/methanol mixture.
-
Monolayer Formation: A known quantity of the lipid solution is carefully spread onto the subphase surface using a microsyringe. The solvent is allowed to evaporate (typically for 10-15 minutes), leaving a lipid monolayer at the air-water interface.
-
Isotherm Measurement: The monolayer is compressed by one or two movable barriers at a constant rate. The surface pressure (the reduction in surface tension of the pure subphase) is measured as a function of the area per molecule.
-
Data Analysis:
-
Mean Molecular Area: The average area occupied by each molecule in the film is plotted against the surface pressure to generate a pressure-area isotherm.
-
Condensing Effect: For mixed monolayers (e.g., GalCer/cholesterol), the experimental mean molecular area is compared to the ideal (additivity rule) mean molecular area. A negative deviation indicates a condensing effect.[3][7]
-
Compressibility: The compressibility of the monolayer is calculated from the slope of the isotherm, providing information about the film's fluidity or rigidity.[3]
-
Atomic Force Microscopy (AFM) of Supported Lipid Bilayers
AFM allows for the direct visualization of membrane topography at the nanoscale, revealing the size, shape, and distribution of lipid domains in supported lipid bilayers (SLBs).
Protocol:
-
Substrate Preparation: Atomically flat mica is typically used as the substrate. It is freshly cleaved to provide a clean, smooth surface.
-
Vesicle Preparation:
-
Lipids (e.g., GalCer, DLPC, cholesterol) are mixed in desired molar ratios in an organic solvent.[8]
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The film is hydrated with a buffer solution (e.g., Tris-HCl with NaCl and CaCl2) to form multilamellar vesicles (MLVs).
-
Small unilamellar vesicles (SUVs) are prepared from MLVs by sonication or extrusion.
-
-
SLB Formation via Vesicle Fusion:
-
Quenched Vesicle Fusion: A heated vesicle suspension (e.g., 90°C) is deposited onto the mica substrate at room temperature.[8]
-
Slow-Cooled Vesicle Fusion: The vesicle suspension is heated and then allowed to cool slowly in the presence of the mica substrate to promote equilibrium domain formation.[8][14]
-
-
AFM Imaging:
-
The SLB is imaged in the buffer solution using tapping mode AFM to minimize sample damage.
-
The height difference between domains and the surrounding bilayer is measured to identify different lipid phases. GalCer-rich domains are typically higher than the surrounding fluid phospholipid phase.[8]
-
Domain morphology (shape, size, area/perimeter ratio) is quantitatively analyzed as a function of lipid composition.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic or coarse-grained insights into the dynamics and interactions of lipids in a bilayer, complementing experimental data.
Protocol:
-
System Setup: A model membrane is constructed in silico. This involves defining the lipid composition (e.g., GalCer, POPC, cholesterol) in each leaflet of the bilayer and solvating the system with water molecules and ions to mimic physiological conditions.[11][12]
-
Force Field Selection: An appropriate force field (e.g., GROMOS, CHARMM) is chosen to describe the interactions between all atoms in the system.
-
Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax any unfavorable contacts and bring the system to the desired temperature and pressure.
-
Production Run: A long simulation (nanoseconds to microseconds) is performed, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.
-
Analysis: The trajectories are analyzed to calculate various physical properties, including:
Visualizing Molecular Organization and Experimental Processes
Signaling and Recognition Pathways
Galactosylceramide-cholesterol rich domains act as platforms for molecular recognition events. A key example is their role as attachment sites for pathogens. The clustering of GalCer in these domains facilitates multivalent binding, a crucial step for the entry of viruses like HIV-1 into cells.[8][14]
Caption: Role of GalCer-rich domains in pathogen recognition.
Experimental Workflow
The investigation of this compound in model membranes follows a structured workflow, from hypothesis to data analysis, integrating various experimental and computational techniques.
Caption: Experimental workflow for studying model membranes.
Synthetic Galactosylated Cholesterol
While the majority of research focuses on galactosylceramide, synthetic galactosylated cholesterol molecules have been developed, primarily for applications in drug delivery.[15] In these constructs, a galactose moiety is chemically linked to the cholesterol backbone. These molecules can be incorporated into liposomes to target tissues with asialoglycoprotein receptors, such as hepatocytes in the liver.[15] The biophysical properties of these synthetic lipids in model membranes are less extensively characterized than those of GalCer but represent an emerging area of interest for targeted therapeutic systems.
Conclusion
The physical properties of galactosylceramide in model membranes are dictated by a complex interplay between its own molecular structure and its interactions with neighboring lipids, most notably cholesterol. Cholesterol induces order and condensation, driving the formation of GalCer-rich domains that are thicker and more packed than the surrounding fluid membrane. These domains serve as critical platforms for biological recognition events. The quantitative data and detailed methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore the biophysical behavior of these important membrane components and leverage their properties for therapeutic applications.
References
- 1. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol's interfacial interactions with galactosylceramides [pubmed.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol-Induced Interfacial Area Condensations of Galactosylceramides and Sphingomyelins with Identical Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid raft - Wikipedia [en.wikipedia.org]
- 10. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galactosylceramide domain microstructure: impact of cholesterol and nucleation/growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Galactosyl cholesterol's role in cell signaling cascades
An In-depth Technical Guide on the Role of Galactosyl Cholesterol and its Precursors in Cell Signaling Cascades
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosphingolipids are critical components of the plasma membrane, playing essential roles beyond structural support, particularly in cell signaling. Within the cell membrane, specific lipids like cholesterol and sphingolipids dynamically associate to form specialized microdomains known as lipid rafts. These rafts function as organizing centers for signal transduction, concentrating or excluding signaling molecules to regulate their activity. A key glycosphingolipid in many cell types, especially in the nervous system, is galactosylceramide (GalCer). The interplay between GalCer and cholesterol is fundamental to the integrity of these signaling platforms.[1][2]
Recent discoveries have also identified a novel metabolite, galactosylated cholesterol (β-GalChol), which is synthesized directly from GalCer and cholesterol.[3][4] This finding suggests a more direct role for a galactose-containing cholesterol derivative in cellular processes.
This technical guide provides a comprehensive overview of the roles these galactosyl-lipids play in cell signaling. It delves into the well-established function of GalCer/cholesterol-rich domains as signaling platforms and explores the biosynthesis and putative functions of the newly identified β-GalChol. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to support researchers and drug development professionals in this field.
The Signaling Platform: Galactosylceramide and Cholesterol in Lipid Rafts
Lipid rafts are ordered, tightly packed domains within the plasma membrane that are resistant to solubilization by non-ionic detergents.[5] Their unique composition, enriched in cholesterol and sphingolipids like GalCer, distinguishes them from the surrounding more fluid bilayer. The specific molecular interactions between the rigid sterol ring of cholesterol and the saturated acyl chains of GalCer promote the formation of these liquid-ordered (Lo) phase domains.[1][6] These platforms are crucial for compartmentalizing cellular processes by serving as hubs for receptors and signaling molecules.[7]
Atom-scale molecular dynamics simulations have provided quantitative insights into how GalCer influences the properties of cholesterol-rich membranes. The addition of even small amounts of GalCer can significantly alter the physical characteristics of the bilayer, impacting the function of embedded proteins.[8][9]
Quantitative Impact of Galactosylceramide on Membrane Properties
The introduction of GalCer into model membranes containing cholesterol and phospholipids (B1166683) leads to distinct biophysical changes that facilitate the formation of signaling platforms.
| Parameter | Observation with Increasing GalCer Concentration | Implication for Signaling | Reference |
| Lateral Diffusion | Decreases significantly (almost an order of magnitude with 5-10 mol% GalCer) | Stabilizes signaling complexes by reducing movement of raft components | [8] |
| Bilayer Thickness | Increases noticeably | Affects hydrophobic matching and activity of transmembrane proteins | [9] |
| Inter-leaflet Friction | Increases | Enhances the stability of the raft domain | [8] |
| Hydrogen Bonding | Increases between GalCer and phospholipid molecules | Contributes to the decreased diffusion and increased membrane order | [8] |
| Condensing Effect | Cholesterol exerts a strong condensing effect on liquid-expanded GalCer species | Promotes the tight packing characteristic of lipid rafts | [6] |
Signaling Cascade Example: Myelin Assembly and Oligodendrocyte Differentiation
The formation of the myelin sheath by oligodendrocytes in the central nervous system is a prime example of a process critically dependent on GalCer/cholesterol-rich domains. Myelin is exceptionally rich in these lipids, which are required for its proper assembly and function.[10][11]
Proteolipid protein (PLP), the most abundant protein in CNS myelin, is recruited to these specific lipid rafts in the Golgi apparatus before being transported to the plasma membrane.[12] This association is dependent on the presence of both cholesterol and GalCer. Depletion of either lipid abolishes the recruitment of PLP to these domains, halting myelin assembly.[10][12]
Furthermore, Sigma-1 receptors (Sig-1R), which are enriched in the endoplasmic reticulum, form distinct lipid microdomains with GalCer and cholesterol. These Sig-1R-containing rafts are critical regulators of oligodendrocyte differentiation. Activation of Sig-1R within these domains enhances the differentiation process, highlighting a specific signaling cascade initiated from these GalCer-rich platforms.[13]
A Novel Metabolite: Galactosylated Cholesterol (β-GalChol)
While the role of GalCer in forming signaling platforms is well-documented, recent research has identified a direct product of GalCer and cholesterol metabolism: β-cholesterylgalactoside, or galactosylated cholesterol (β-GalChol).[3] This molecule was discovered in rodent brains, and its formation suggests a previously unknown branch of sterol metabolism.[4]
Biosynthesis of Galactosylated Cholesterol
β-GalChol is not synthesized de novo but is formed through a transgalactosylation reaction. The enzymes β-glucocerebrosidase 1 (GBA1, lysosomal) and GBA2 (non-lysosomal) catalyze the transfer of the galactose moiety from GalCer directly onto cholesterol.[3] This indicates that the cellular levels of GalCer and the activity of these enzymes are critical determinants of β-GalChol production. The expression of β-GalChol is dependent on the presence of GalCer and appears to coincide with myelination during brain development.[4]
Putative Signaling Roles of β-GalChol
The specific signaling functions of β-GalChol are an active area of investigation. However, several findings provide clues to its potential roles:
-
Intercellular Communication: β-GalChol, along with its precursor β-GlcChol, is secreted from neurons and glial cells within exosomes.[3] This suggests a role in cell-to-cell signaling, potentially influencing neighboring cells in the neural environment.
-
Developmental Regulation: Its appearance during the myelination phase of brain development points towards a potential function in this complex process, possibly modulating the functions of oligodendrocytes or neurons.[4]
Further research is required to identify specific receptors or binding partners for β-GalChol and to elucidate the downstream signaling cascades it may trigger.
Key Experimental Protocols
Investigating the role of galactosyl lipids in signaling requires robust methodologies for isolating signaling platforms and analyzing their components.
Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs) / Lipid Rafts
This protocol is widely used to enrich for lipid rafts from cultured cells or tissues based on their insolubility in cold non-ionic detergents.[10][14]
Methodology:
-
Cell Lysis: Homogenize cells or tissues in a cold lysis buffer containing 1% Triton X-100 or CHAPS.
-
Sucrose (B13894) Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% layers) in an ultracentrifuge tube.
-
Ultracentrifugation: Layer the cell lysate at the bottom of the gradient (mixed with 40% sucrose) and centrifuge at high speed (e.g., >100,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: The low-density, detergent-resistant membranes (DRMs) will float to the 5%-30% sucrose interface. Carefully collect this opaque band.
-
Analysis: Analyze the collected fraction for lipid and protein composition via Western blotting, mass spectrometry, or other biochemical assays.
Protocol 2: Lipidomic Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for identifying and quantifying individual lipid species, including GalCer and β-GalChol, within complex biological samples.[15]
Methodology:
-
Lipid Extraction: Extract total lipids from cells, tissues, or isolated DRMs using a biphasic solvent system (e.g., Folch or Bligh-Dyer method). Internal standards for each lipid class should be added for accurate quantification.
-
Chromatographic Separation: Separate the complex lipid extract into different classes using liquid chromatography. Reverse-phase chromatography separates lipids based on acyl chain length and saturation, while normal-phase or HILIC separates them based on the polarity of their headgroups.[15]
-
Mass Spectrometry: Ionize the eluted lipids (e.g., via electrospray ionization - ESI) and analyze them in a tandem mass spectrometer.
-
MS1 Scan: Determines the mass-to-charge ratio (m/z) of the intact lipid molecules (precursor ions).
-
MS2 Scan (Tandem MS): Fragments the precursor ions to generate a characteristic fragmentation pattern, which allows for unambiguous structural identification.
-
-
Data Analysis: Identify and quantify lipids by comparing their retention times and fragmentation patterns to known standards or spectral libraries.
Protocol 3: In Vitro Protein-Lipid Interaction Analysis using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for quantitatively measuring the binding affinity and kinetics between a protein and lipids embedded in a model membrane.[16]
Methodology:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined lipid composition (e.g., a background of phosphatidylcholine with varying mole percentages of GalCer and cholesterol).
-
Sensor Chip Immobilization: Immobilize the prepared liposomes onto an SPR sensor chip (e.g., an L1 chip).
-
Binding Assay: Flow a solution of the purified protein of interest (the analyte) over the chip surface at various concentrations.
-
Detection: The SPR instrument detects changes in the refractive index at the chip surface as the protein binds to the liposomes, generating a real-time sensorgram.
-
Kinetic Analysis: Analyze the sensorgrams to calculate association (ka) and dissociation (kd) rate constants, and determine the equilibrium dissociation constant (KD), which reflects the binding affinity.
Conclusion and Future Directions
The role of galactosyl-lipids in cell signaling is multifaceted. The well-established partnership between galactosylceramide and cholesterol in forming lipid rafts provides a structural basis for the spatial and temporal regulation of complex signaling pathways, particularly in the assembly of myelin. The recent discovery of galactosylated cholesterol as a distinct metabolite opens up a new frontier, suggesting that it may function as a novel signaling molecule in its own right, potentially mediating intercellular communication via exosomes.
For researchers and drug development professionals, these pathways present compelling therapeutic targets.
-
Demyelinating Diseases: Modulating the synthesis or organization of GalCer/cholesterol rafts could offer strategies to promote myelin repair. Understanding the role of β-GalChol in oligodendrocyte differentiation may unveil new targets for diseases like Multiple Sclerosis or Krabbe disease.[17]
-
Oncology: As lipid metabolism and signaling are often dysregulated in cancer, targeting the enzymes responsible for the synthesis of these lipids (e.g., CGT, GBA1/2) could represent a novel approach to disrupt cancer cell proliferation, migration, and immune evasion.[18]
Future work must focus on elucidating the precise downstream signaling cascades initiated by β-GalChol, identifying its receptors, and further detailing the proteome and lipidome of GalCer-rich signaling domains in both healthy and diseased states. These efforts will be crucial for translating our understanding of this compound's signaling roles into effective therapeutic interventions.
References
- 1. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulation of signalling in genetic conditions affecting the lysosomal metabolism of cholesterol and galactosyl-sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of glycolipids in lipid rafts: a view through atomistic molecular dynamics simulations with galactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galactolipids in the formation and function of the myelin sheath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assembly of myelin by association of proteolipid protein with cholesterol- and galactosylceramide-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systems-Level Lipid Analysis Methodologies for Qualitative and Quantitative Investigation of Lipid Signaling Events During Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Galactosyl Cholesterol in Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, present a significant and growing challenge to global health. While the etiology of many of these diseases remains multifaceted and not fully understood, emerging evidence points towards the dysregulation of lipid metabolism as a key contributing factor. This technical guide focuses on the preliminary yet promising studies of galactosyl cholesterol, a specific glycosphingolipid, and its potential role in the pathophysiology of neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This document provides a comprehensive overview of the current understanding of this compound's involvement in these conditions, details relevant experimental protocols for its study, and presents quantitative data from related lipidomic analyses. Furthermore, it visualizes key metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Emerging Role of Glycosphingolipids in Neurodegeneration
Glycosphingolipids (GSLs) are essential components of cellular membranes, particularly abundant in the nervous system. They are not merely structural molecules but also play critical roles in cell signaling, recognition, and adhesion. Alterations in GSL metabolism have been increasingly implicated in the pathogenesis of various neurodegenerative diseases. This compound, a molecule where galactose is attached to cholesterol, is a less studied GSL compared to its more prevalent counterpart, galactosylceramide. However, its structural similarity and metabolic connections suggest a potential, and likely overlooked, role in neuronal function and dysfunction.
Recent studies have identified the existence of galactosylated cholesterol (β-GalChol) in the vertebrate brain, formed through a transgalactosylation reaction catalyzed by glucocerebrosidases GBA1 and GBA2, with galactosylceramide (GalCer) serving as the galactose donor[1]. Mutations in the GBA1 gene are a known risk factor for Parkinson's disease, suggesting a direct link between the enzymatic machinery for this compound synthesis and neurodegeneration[2][3][4]. This guide will synthesize the preliminary evidence and provide the necessary technical framework for researchers to further investigate the role of this compound in neurodegenerative diseases.
Quantitative Data on Related Lipids in Neurodegenerative Diseases
Direct quantitative data on this compound in Alzheimer's, Parkinson's, and Huntington's disease is currently scarce in the published literature. However, extensive lipidomic studies have been conducted on these diseases, providing valuable data on related lipids such as cholesterol, ceramides, and other glycosphingolipids. These data offer a crucial context for understanding the potential alterations in this compound metabolism.
Table 1: Alterations of Relevant Lipid Species in Alzheimer's Disease Brain Tissue
| Lipid Subclass | Observed Change in AD Brain | Brain Region | Reference |
| Cholesterol | Increased | Neocortex | [5] |
| Cholesteryl Esters | Decreased | Neocortex | [5] |
| Ceramides (Cer) | Decreased | Neocortex | [5] |
| Diacylglycerol (DAG) | Decreased | Neocortex | [5] |
| Phosphatidylethanolamine (PE) | Significantly Altered | Neocortex | [5] |
| Phosphatidylserine (PS) | Significantly Altered | Neocortex | [5] |
Table 2: Alterations of Relevant Lipid Species in Parkinson's Disease
| Lipid Species/Class | Observed Change in PD | Sample Type | Reference |
| Glucosylceramide/Galactosylceramide Ratio | Higher in PD-GBA patients | CSF | [6] |
| Ganglioside-NANA-3 | Higher in PD patients | Plasma | [7][8] |
| Total Cholesterol | Higher serum levels associated with lower iron in substantia nigra | Serum, Brain | [9] |
| Phosphatidylcholines (PC) | Decreased levels with disease progression | Substantia Nigra | [10] |
| Lysophosphatidylcholines (LPC) | Increased levels | Substantia Nigra | [10] |
Table 3: Alterations of Relevant Lipid Species in Huntington's Disease
| Lipid Species/Class | Observed Change in HD | Sample/Model | Reference |
| Cholesterol Biosynthesis Precursors | Decreased | Post-mortem brain tissue | [1] |
| Total Cholesterol | Decreased | Post-mortem brain tissue | [11] |
| 7-keto cholesterol & 7β-hydroxycholesterol | Increased | Post-mortem putamen | [1] |
| Sphingomyelins | Higher focal abundance | Caudate nucleus | [12] |
| Ganglioside GM1 | Lower focal abundance | Caudate nucleus | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative diseases.
Lipid Extraction from Brain Tissue
A robust lipid extraction method is the first critical step for accurate quantification. The Folch method and its modifications are widely used for brain tissue.
Protocol: Modified Folch Lipid Extraction [13][14]
-
Homogenization: Homogenize 1 gram of fresh or frozen brain tissue in 20 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture using a glass-glass or mechanical homogenizer.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.
-
Phase Separation: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the homogenate. Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of Lipid Phase: The lower chloroform phase contains the total lipid extract. Carefully aspirate and collect the lower phase.
-
Washing: Wash the interface with a small volume of methanol:water (1:1, v/v) without disturbing the lower phase. Centrifuge again and collect the lower phase.
-
Drying: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator.
-
Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:2, v/v) and store at -80°C until analysis.
An alternative high-throughput method using methyl-tert-butyl ether (MTBE) has been shown to be as effective and safer[15][16].
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids. The following protocol is adapted from methods for quantifying galactosylceramide and other sterols and can be optimized for this compound[6][12][17][18].
Protocol: LC-MS/MS for this compound Quantification
-
Sample Preparation:
-
Take an aliquot of the lipid extract obtained in section 3.1.
-
Add an appropriate internal standard (e.g., a deuterated version of this compound, if available, or a related deuterated glycosphingolipid).
-
Dry the sample under nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reverse-phase C18 column is suitable for separating sterol derivatives.
-
Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would be to start with a low percentage of solvent B, ramp up to a high percentage to elute the hydrophobic lipids, hold for a wash step, and then re-equilibrate at the initial conditions. A sample gradient could be: 0-4 min, 40% B; 4-16 min, 40-100% B; 16-22 min, 100% B; 22-24 min, 100-40% B; 24-30 min, 40% B[12].
-
Flow Rate: 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. For cholesterol, a characteristic transition is the loss of water from the protonated molecule. The fragmentation of the galactose moiety will also produce specific product ions.
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Isolation of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. Their isolation is crucial for studying the signaling functions of lipids like this compound.
Protocol: Detergent-Free Lipid Raft Isolation by Sucrose (B13894) Density Gradient Ultracentrifugation [18][19]
-
Cell/Tissue Lysis: Homogenize cells or tissue in a TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors in the absence of detergents.
-
Sonication: Sonicate the homogenate to create membrane fragments.
-
Sucrose Gradient Preparation:
-
Mix the sonicated sample with a concentrated sucrose solution to a final concentration of 40-45% sucrose.
-
Layer this mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with decreasing concentrations of sucrose solutions (e.g., 35% and 5%).
-
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 100,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, lipid rafts will be present as a light-scattering band at the interface of the 5% and 35% sucrose layers. Carefully collect fractions from the top of the gradient.
-
Analysis: The collected fractions can be analyzed for protein markers of lipid rafts (e.g., flotillin, caveolin) by Western blotting and for lipid composition by LC-MS/MS.
Signaling Pathways and Experimental Workflows
The precise signaling pathways directly involving this compound are still under investigation. However, its structural properties and metabolic links suggest its involvement in pathways related to lipid raft function, neuroinflammation, and apoptosis.
Biosynthesis of this compound
This compound is synthesized from cholesterol and galactosylceramide by the enzymes GBA1 and GBA2.
Experimental Workflow for Investigating this compound in Neurodegeneration
A typical workflow to study the role of this compound involves extraction, quantification, and functional assays.
Hypothesized Role of this compound in Neuroinflammation
Based on the known roles of related lipids, this compound may modulate neuroinflammatory responses by influencing lipid raft composition and signaling.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound is a relevant, yet understudied, molecule in the context of neurodegenerative diseases. Its biosynthesis by enzymes genetically linked to Parkinson's disease, and its likely localization within lipid rafts, positions it at a critical nexus of cellular signaling and membrane function.
Future research should focus on:
-
Developing and validating robust, high-throughput methods for the absolute quantification of this compound in various biological samples, including brain tissue, cerebrospinal fluid, and plasma.
-
Conducting comprehensive lipidomic studies that specifically include this compound to determine its levels in larger cohorts of patients with Alzheimer's, Parkinson's, and Huntington's diseases.
-
Elucidating the specific signaling pathways modulated by this compound in neurons and glial cells, particularly in the context of neuroinflammation and apoptosis.
-
Investigating the functional consequences of altering this compound levels in cellular and animal models of neurodegeneration.
A deeper understanding of the role of this compound in these devastating diseases may unveil novel biomarkers for early diagnosis and progression monitoring, as well as new therapeutic targets for drug development. This guide provides the foundational knowledge and technical protocols to empower researchers to embark on this important line of inquiry.
References
- 1. Evidence for altered cholesterol metabolism in Huntington's disease post mortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Glucocerebrosidase Mutations and Synucleinopathies. Potential Role of Sterylglucosides and Relevance of Studying Both GBA1 and GBA2 Genes [frontiersin.org]
- 4. The Role of Cholesterol in α‐Synuclein and Lewy Body Pathology in GBA1 Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Lipidomics Study of Ganglioside-NANA-3 Plasma to Establish Its Association with Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toolify.ai [toolify.ai]
- 10. Serum-Based Lipid Panels for Diagnosis of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered Cholesterol and Fatty Acid Metabolism in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. homogenizers.net [homogenizers.net]
- 17. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. lipidmaps.org [lipidmaps.org]
- 19. wiki-power.com [wiki-power.com]
Methodological & Application
Synthesis and Application of Fluorescently Labeled Galactosyl Cholesterol for Cellular Imaging
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cholesterol analogues bearing BODIPY fluorophores by Suzuki or Liebeskind-Srogl cross-coupling and evaluation of their potential for visualization of cholesterol pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating Galactosyl Cholesterol into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them attractive drug delivery vehicles. Surface modification of liposomes with specific ligands allows for targeted delivery to particular cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.
This document provides a detailed protocol for the incorporation of galactosyl cholesterol into liposomes. The galactose moiety serves as a ligand for the asialoglycoprotein receptor (ASGP-R), which is predominantly expressed on the surface of hepatocytes. This targeting strategy is therefore highly effective for delivering drugs to the liver, for applications such as treating liver cancer or genetic disorders affecting the liver.
Principle of Hepatocyte Targeting
The fundamental principle behind this protocol is the specific molecular recognition between the galactose residues on the liposome (B1194612) surface and the ASGP-R on hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the liposome and its therapeutic payload into the target liver cells.
Below is a diagram illustrating the experimental workflow for preparing and characterizing this compound-containing liposomes.
Caption: Experimental workflow for liposome preparation and characterization.
Experimental Protocols
Materials
-
Phospholipid (e.g., Distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol (Chol)
-
This compound derivative (e.g., Cholesten-5-yloxy-N-(4-((1-imino-2-D-thiogalactosylethyl)amino)butyl)formamide, Gal-C4-Chol)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Drug to be encapsulated (optional)
Equipment
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Protocol: Thin-Film Hydration Method
-
Lipid Dissolution : In a round-bottom flask, dissolve the desired amounts of phospholipid, cholesterol, and this compound in a chloroform/methanol mixture (typically 2:1 v/v). Ensure complete dissolution to achieve a homogenous mixture.
-
Thin-Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid. A thin, uniform lipid film should form on the inner wall of the flask.
-
Drying : To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration : Add the aqueous hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. The volume should be sufficient to achieve the desired final lipid concentration.
-
Vesicle Formation : Gently rotate the flask to hydrate (B1144303) the lipid film. This process can be facilitated by including glass beads in the flask. The hydration step should also be performed above the lipid's phase transition temperature. This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion) : To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a liposome extruder. An odd number of passes (e.g., 11 or 21) is recommended to ensure that the final product is the extruded solution.
-
Purification : Remove any unencapsulated drug or free lipids by methods such as dialysis or size exclusion chromatography.
-
Storage : Store the prepared liposomes at 4°C. For long-term storage, lyophilization may be considered.
Data Presentation: Influence of Lipid Composition on Hepatocyte Targeting
The molar ratio of the different lipid components, particularly the concentration of this compound, is a critical parameter that influences the targeting efficiency of the liposomes. The following tables summarize quantitative data from studies investigating the effect of lipid composition on hepatocyte uptake.
Table 1: Effect of this compound Incorporation on Hepatic Uptake
| Liposome Composition (molar ratio) | % Injected Dose in Liver (10 min post-injection) |
| DSPC/Chol (60:40) | ~12% |
| DSPC/Chol/Gal-C4-Chol (60:35:5) | ~85% |
Data adapted from a study on hepatocyte-selective targeting.[1]
Table 2: Influence of this compound Density on Hepatocyte Uptake
| Gal-C4-Chol Concentration (mol%) | Liver Accumulation (% of dose at 10 min) | Parenchymal Cell (PC) / Non-Parenchymal Cell (NPC) Uptake Ratio |
| 1.0% | Slight increase vs. bare liposomes | Not specified |
| 2.5% | Slight increase vs. bare liposomes | Not specified |
| 3.5% | ~80% | Increased PC uptake |
| 5.0% | ~80% | Highest PC/NPC ratio |
| 7.5% | ~80% | High PC uptake |
This table summarizes findings on the effect of galactose density on receptor-mediated uptake.[2]
Characterization of this compound Liposomes
Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared liposomes.
Table 3: Key Characterization Parameters and Methods
| Parameter | Method | Typical Expected Results |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80-150 nm; PDI: < 0.2 for a homogenous population |
| Zeta Potential | DLS with an electrode | -10 to +10 mV (for neutral liposomes) |
| Encapsulation Efficiency (%EE) | Chromatography (e.g., HPLC) after liposome lysis | > 80% (highly dependent on drug and loading method) |
| In Vitro Cellular Uptake | Flow Cytometry or Confocal Microscopy using fluorescently labeled liposomes and a hepatocyte cell line (e.g., HepG2) | Significantly higher uptake of galactosylated liposomes compared to non-galactosylated controls. Uptake should be inhibited by an excess of free galactose. |
Signaling Pathway: ASGP-R Mediated Endocytosis
The targeting of this compound-containing liposomes to hepatocytes is mediated by the asialoglycoprotein receptor (ASGP-R). The binding of the galactose ligand to the receptor initiates a clathrin-mediated endocytosis pathway, leading to the internalization of the liposome.
Caption: ASGP-R mediated endocytosis of galactosylated liposomes.
Conclusion
The incorporation of this compound into liposomes is a robust and effective strategy for targeted drug delivery to hepatocytes. The protocols and data presented here provide a comprehensive guide for the preparation, characterization, and application of these targeted nanocarriers. Careful optimization of the lipid composition, particularly the density of the targeting ligand, is crucial for achieving high targeting efficiency and maximizing therapeutic outcomes.
References
Detecting Galactosyl Cholesterol: A Guide to Mass Spectrometry Methods
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of galactosyl cholesterol is crucial for understanding its role in various biological processes and its potential as a biomarker. This document provides a detailed overview of mass spectrometry-based methods for the analysis of this compound, including comprehensive experimental protocols and quantitative data.
Introduction to this compound Analysis
This compound is a glycolipid that plays a role in cell membrane structure and signaling. Its structural similarity to other lipids, particularly its isomer glucosyl cholesterol and the more extensively studied galactosylceramide, presents analytical challenges. Mass spectrometry (MS), coupled with chromatographic separation techniques, offers the necessary specificity and sensitivity for a reliable analysis. Techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS), and Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC/MS/MS) are powerful tools for the identification and quantification of this compound in complex biological matrices.
Mass Spectrometry Methodologies
Several mass spectrometry approaches can be employed for the analysis of this compound. The choice of method often depends on the research question, sample type, and desired level of quantification.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used technique for the quantitative analysis of lipids.[1] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A robust HPLC-MS/MS method allows for the separation of this compound from its isomers, which is critical for accurate quantification.[1]
-
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a high-resolution imaging mass spectrometry technique that can be used to visualize the subcellular localization of lipids like galactosylceramide and cholesterol.[2] This method provides valuable spatial information about the distribution of these molecules within tissues and cells.[2]
-
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC/MS/MS): SFC is a powerful technique for the separation of lipid isomers.[3] When coupled with tandem mass spectrometry, SFC/MS/MS can effectively discriminate between diastereomers like α- and β-anomers of galactosylceramides, a level of separation not easily achieved by other methods.[3]
Experimental Protocols
The following sections detail the key steps involved in the analysis of this compound, from sample preparation to mass spectrometric detection.
Lipid Extraction
The initial and most critical step is the efficient extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the recovery of this compound.
Protocol 1: Modified Folch Extraction
This is a classic and widely used method for total lipid extraction.[4]
-
Homogenization: Homogenize the tissue or cell sample in a chloroform (B151607):methanol (2:1, v/v) solution. For every 1 g of tissue, use 20 mL of the solvent mixture.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.
-
Collection: After centrifugation, the lower organic phase containing the lipids is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Protocol 2: Ethyl Acetate (B1210297) Extraction
Ethyl acetate is a less toxic alternative to chloroform and has shown high efficiency for glycolipid extraction.[5]
-
Mixing: Mix the sample with ethyl acetate and water.
-
Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collection: The upper organic phase containing the glycolipids is collected.
-
Drying: The solvent is evaporated under nitrogen.
Chromatographic Separation
Due to the presence of isomers, chromatographic separation is essential before mass spectrometric analysis.
Protocol: HPLC Separation of Glycolipids
This protocol is adapted from methods used for the separation of glucosylceramide and galactosylceramide.[6]
-
Column: A normal-phase silica (B1680970) column (e.g., Intersil SIL 150A-5, 4.6 × 250 mm) is often used.[6]
-
Mobile Phase: A gradient of n-hexane, isopropanol, and water is typically employed. For example, an isocratic elution with n-hexane/isopropanol/H₂O (73/26.5/0.5, v/v/v) can be used.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL of the reconstituted lipid extract.
Mass Spectrometry Analysis
Protocol: HPLC-MS/MS Parameters
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For cholesterol, a common transition is m/z 369.4 → 95.1.[7] The specific transitions for this compound would need to be determined by infusing a pure standard.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.
Quantitative Data
The following table summarizes typical performance characteristics for the quantitative analysis of related glycolipids, which can serve as a benchmark for developing a this compound assay.
| Parameter | Glucosylceramide (GluCer) | Lactosylceramide (LacCer) | Reference |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.4 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.8 µg/mL | 1.6 µg/mL | [8] |
| Linearity Range | 0.08 - 20 µg/mL | 0.16 - 20 µg/mL | [8] |
| Spike Recovery | 85-115% | 88-112% | [8] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the detection of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logic diagram for quantitative data analysis.
Conclusion
The mass spectrometry methods outlined in this document provide a robust framework for the sensitive and specific detection of this compound. The detailed protocols for lipid extraction, chromatographic separation, and mass spectrometric analysis, combined with the quantitative data and workflow visualizations, offer a comprehensive resource for researchers in the field. Proper method development and validation, particularly in the context of isomer separation, are critical for obtaining accurate and reliable results in the study of this compound.
References
- 1. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of cholesterol, phosphocholine and galactosylceramide in rat cerebellar cortex with imaging TOF-SIMS equipped with a bismuth cluster ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of α-galactosylceramide as an endogenous mammalian antigen for iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of Glycolipid Synthesis in Hydrophilic Deep Eutectic Solvents [frontiersin.org]
- 6. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. medpace.com [medpace.com]
- 8. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry [mdpi.com]
Purifying Synthetic Galactosyl Cholesterol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthetic galactosyl cholesterol is paramount for its successful application in biological systems and therapeutic development. This document provides detailed application notes and protocols for the purification of synthetic this compound, focusing on established chromatographic techniques and final polishing steps. The methodologies outlined are designed to yield a high-purity product suitable for a range of downstream applications, from fundamental research to preclinical studies.
Introduction
Synthetic this compound, a glycolipid consisting of a cholesterol molecule linked to a galactose sugar moiety, holds significant promise in biomedical research. Its amphiphilic nature allows for incorporation into lipid bilayers, making it a valuable tool for studying membrane dynamics, cell signaling, and as a component in targeted drug delivery systems. The synthesis of this molecule can result in a crude mixture containing unreacted starting materials, reaction byproducts, and diastereomers. Therefore, a robust purification strategy is essential to isolate the desired product with high purity. The following protocols detail a multi-step purification workflow involving silica (B1680970) gel column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization.
Purification Workflow Overview
The general workflow for purifying synthetic this compound involves a primary purification step to remove the bulk of impurities, followed by a high-resolution separation, and a final polishing step to achieve high purity.
Experimental Protocols
Silica Gel Column Chromatography
This initial step is designed to separate the target this compound from less polar and more polar impurities. Silica gel, a polar stationary phase, is effective for this purpose.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Chloroform (B151607) (CHCl₃), Acetone (CH₃COCH₃), Methanol (CH₃OH) (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and visualization reagents (e.g., p-anisaldehyde stain)
-
Rotary evaporator
-
Collection tubes
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in chloroform. The amount of silica gel should be approximately 50 times the weight of the crude product.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of chloroform. Carefully apply the sample to the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of acetone. A typical gradient might be:
-
100% Chloroform
-
Chloroform:Acetone (9:1, v/v)
-
Chloroform:Acetone (3:1, v/v)
-
Chloroform:Acetone (1:1, v/v)
-
100% Acetone
-
Acetone:Methanol (9:1, v/v)
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product. Fractions containing pure this compound are pooled.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the partially purified product.
Data Presentation:
| Step | Solvent System | Expected Elution Profile |
| 1 | 100% Chloroform | Elution of non-polar impurities (e.g., unreacted cholesterol). |
| 2 | Chloroform:Acetone (9:1 to 1:1) | Elution of this compound. |
| 3 | Acetone and Acetone:Methanol | Elution of highly polar impurities. |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC provides a high-resolution separation based on the hydrophobicity of the molecules. This step is crucial for separating closely related isomers and impurities that may have co-eluted during column chromatography.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Solvents: Isopropanol, Hexane, Water (HPLC grade)
-
Sample vials
-
Fraction collector
Protocol:
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the initial mobile phase solvent mixture. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Isopropanol:Hexane:Water (55:45:1, v/v/v)
-
Mobile Phase B: Isopropanol:Hexane:Water (55:40:5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
-
Gradient Program:
-
0-10 min: 100% Mobile Phase A
-
10-40 min: Linear gradient from 100% A to 100% B
-
40-50 min: 100% Mobile Phase B
-
50-60 min: Return to 100% Mobile Phase A and equilibrate
-
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Solvent Evaporation: Lyophilize or use a rotary evaporator to remove the solvents from the collected fractions.
Data Presentation:
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Isopropanol:Hexane:Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Expected Retention Time | Varies based on specific linkage and protecting groups |
Recrystallization
Recrystallization is a final polishing step to remove any remaining minor impurities and to obtain the product in a crystalline form, which is often indicative of high purity.
Materials and Equipment:
-
Crystallization dish or flask
-
Solvent: Ethanol (B145695) or a mixture of Chloroform and Methanol
-
Heating plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Protocol:
-
Dissolution: Dissolve the purified this compound from the HPLC step in a minimal amount of hot ethanol or a chloroform:methanol (2:1, v/v) mixture.
-
Cooling: Slowly cool the solution to room temperature to allow for crystal formation. Further cooling in an ice bath can enhance crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, highly purified product. A white crystalline solid is the expected final product.
Data Presentation:
| Technique | Expected Purity | Expected Yield (Overall) |
| Silica Gel Chromatography | >90% | - |
| HPLC | >98% | - |
| Recrystallization | >99% | ~35% (from crude synthetic product)[1] |
Purification Workflow Logic
The purification strategy follows a logical progression from a low-resolution, high-capacity technique to high-resolution, lower-capacity techniques, culminating in a final polishing step.
Purity Assessment
The purity of the final this compound product should be assessed using analytical techniques such as:
-
Analytical HPLC: To confirm a single peak corresponding to the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
By following these detailed protocols, researchers can effectively purify synthetic this compound to a high degree, ensuring the reliability and reproducibility of their subsequent experiments and applications.
References
Application Notes and Protocols: Utilizing Galactosyl Cholesterol in Cell-Based Assays for Lipid Raft Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, sub-micron domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for cellular processes such as signal transduction, protein trafficking, and pathogen entry. Galactosylceramide (GalCer), a key glycosphingolipid, is a fundamental component of lipid rafts, particularly in the nervous system. While the term "galactosyl cholesterol" is not standard, it conceptually points to the critical interplay between galactose-containing sphingolipids and cholesterol in forming these functional microdomains.
These application notes provide detailed protocols for utilizing galactosylceramide, as a proxy for this compound, to investigate lipid raft function in cell-based assays. The methodologies cover the introduction of fluorescently labeled GalCer into live cells, the analysis of its impact on signaling pathways, and the biophysical characterization of its membrane dynamics.
Data Presentation
Table 1: Biophysical Effects of Galactosylceramide on Model Lipid Membranes
This table summarizes data from molecular dynamics simulations, which provide a basis for understanding how GalCer influences the physical properties of lipid rafts.
| Parameter | Control Membrane (No GalCer) | Membrane with 5-10 mol% GalCer | Citation(s) |
| Lateral Diffusion of Lipids | Normal | Decreased by almost an order of magnitude | [1][2] |
| Membrane Thickness | Standard | Significantly increased | [1] |
| Lipid Order | Liquid-disordered (Ld) phase | Liquid-ordered (Lo) phase | [1] |
| Interaction with Cholesterol | Standard | Shields cholesterol from the aqueous phase | [1] |
| Interdigitation | Not applicable | Weak, decreases with increasing GalCer concentration | [1][2] |
Experimental Protocols
Protocol 1: Live-Cell Labeling with Fluorescent Galactosylceramide (BODIPY-GalCer)
This protocol describes the incorporation of a fluorescent analog of GalCer into cultured cells for visualization and analysis of lipid raft dynamics.
Materials:
-
Cultured cells (e.g., primary neurons, oligodendrocytes, or relevant cell line) plated on glass-bottom dishes.
-
BODIPY-FL C5-Galactosylceramide (BODIPY-GalCer).
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Confocal microscope.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Preparation of BODIPY-GalCer/BSA Complex:
-
Prepare a 1 mM stock solution of BODIPY-GalCer in ethanol (B145695).
-
In a sterile tube, add the desired amount of BODIPY-GalCer stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Resuspend the lipid film in serum-free DMEM containing 0.1% fatty acid-free BSA to a final concentration of 10 µM.
-
Sonicate for 10 minutes to facilitate complex formation.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm, serum-free DMEM.
-
Add the BODIPY-GalCer/BSA complex solution to the cells to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Washing and Imaging:
-
Aspirate the labeling solution.
-
Wash the cells three times with warm DMEM containing 1% BSA to remove excess probe.
-
Replace with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Image the cells using a confocal microscope with appropriate laser lines for BODIPY-FL (Excitation/Emission: ~505/511 nm).
-
Protocol 2: Detergent-Resistant Membrane (DRM) Isolation from GalCer-Enriched Cells
This protocol allows for the biochemical isolation of lipid rafts to analyze changes in protein composition following the enrichment of cells with GalCer.
Materials:
-
Cultured cells treated with exogenous GalCer (or vehicle control).
-
MBS Buffer: 25 mM MES, 150 mM NaCl, pH 6.5.
-
Lysis Buffer: 1% Triton X-100 in MBS with protease and phosphatase inhibitors.
-
Sucrose (B13894) solutions (80%, 35%, and 5% w/v in MBS).
-
Ultracentrifuge with a swinging bucket rotor.
Procedure:
-
Cell Lysis:
-
Harvest approximately 1x10^8 cells by scraping into ice-cold MBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Homogenize with 10 strokes of a Dounce homogenizer.
-
-
Sucrose Gradient Ultracentrifugation:
-
In an ultracentrifuge tube, mix the 1 ml of cell lysate with 1 ml of 80% sucrose solution to create a 40% sucrose layer.
-
Carefully overlay 6 ml of 35% sucrose solution.
-
Carefully overlay 4 ml of 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
After centrifugation, a light-scattering band, representing the DRMs, should be visible at the 5%/35% sucrose interface.
-
Carefully collect 1 ml fractions from the top of the gradient.
-
The DRM fraction is typically found in fractions 4-6.
-
-
Analysis:
-
Analyze the protein content of each fraction by SDS-PAGE and Western blotting using lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin receptor).
-
The protein composition of the DRM fractions from GalCer-treated and control cells can be compared using quantitative proteomics.[3][4][5]
-
Protocol 3: FRET Microscopy to Analyze GalCer-Protein Interactions
This protocol utilizes Förster Resonance Energy Transfer (FRET) to investigate the proximity of GalCer to a specific protein of interest within lipid rafts.
Materials:
-
Cells co-expressing a donor-labeled protein (e.g., EGFP-tagged protein) and labeled with an acceptor-labeled GalCer analog (e.g., a Cy3- or Alexa Fluor 555-labeled GalCer).
-
Confocal microscope with FRET capabilities (e.g., acceptor photobleaching or sensitized emission detection).
Procedure:
-
Cell Preparation:
-
Transfect cells with the plasmid encoding the donor-labeled protein of interest.
-
Label the transfected cells with the acceptor-labeled GalCer analog as described in Protocol 1.
-
-
Image Acquisition:
-
Acquire pre-bleach images of both the donor and acceptor channels.
-
Select a region of interest (ROI) and photobleach the acceptor fluorophore using a high-intensity laser.
-
Acquire post-bleach images of the donor and acceptor channels.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) Where F_DA is the donor fluorescence intensity in the presence of the acceptor (pre-bleach) and F_D is the donor fluorescence intensity in the absence of the acceptor (post-bleach).
-
An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring, signifying close proximity (<10 nm) between the protein and GalCer.
-
Visualizations
Caption: Experimental workflow for studying lipid raft function using galactosylceramide.
Caption: GalCer-mediated signaling in lipid rafts.[1][6][7]
Conclusion
The protocols and data presented here provide a framework for investigating the role of galactosylceramide in lipid raft function. By employing fluorescent analogs, researchers can visualize the localization and dynamics of this critical lipid in live cells. Furthermore, biochemical and biophysical techniques can elucidate the impact of GalCer on the protein composition of lipid rafts and their role in downstream signaling events. These approaches are valuable for basic research into membrane biology and for the development of therapeutics that target lipid raft-dependent pathways.
References
- 1. Critical role for lipid raft-associated Src kinases in activation of PI3K-Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of detergent-resistant membranes: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid raft specific knockdown of SRC family kinase activity inhibits cell adhesion and cell cycle progression of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src family kinases mediate epidermal growth factor receptor signaling from lipid rafts in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Galactosyl Cholesterol in Targeted Drug Delivery
Galactosyl cholesterol serves as a critical component in advanced drug delivery systems, primarily for targeting hepatocytes (liver cells). The galactose moiety acts as a specific ligand for the Asialoglycoprotein Receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2][3][4] This targeted approach is paramount for treating liver-specific diseases such as hepatitis, liver cirrhosis, and hepatocellular carcinoma.[2][5]
By incorporating this compound into nanocarriers like liposomes or solid lipid nanoparticles, therapeutic agents can be selectively delivered to the liver.[1][6][7] This strategy enhances the drug's therapeutic efficacy at the target site while significantly reducing systemic toxicity and off-target side effects.[2][8] The mechanism involves receptor-mediated endocytosis; upon binding of the galactose ligand to the ASGPR, the entire drug-loaded nanocarrier is internalized by the hepatocyte.[1][2][3] This process ensures that the drug is released directly inside the target cells, maximizing its effect.
The use of non-viral vectors like this compound-modified liposomes is also advantageous due to their potential for large-scale production, ease of preparation, low cost, and reduced immunogenicity compared to viral vectors.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing galactose- and cholesterol-modified nanocarriers for drug delivery.
Table 1: Physicochemical Properties of this compound-Modified Nanocarriers.
| Carrier Type | Drug | Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Doxorubicin (B1662922) | Galactose | 239 ± 2.40 | 0.307 ± 0.004 | 72.3 ± 0.9 | [6] |
| Polymeric Nanoparticles | Doxorubicin | Cholesterol-modified glycol chitosan (B1678972) | 237 - 336 | Not Reported | 1.73 - 9.36 (Drug Loading) | [9] |
| Liposomes (POPC) | THC | None (Cholesterol variation study) | 30.1 ± 0.4 (10% Chol) | Not Reported | 88 | [10] |
| Liposomes (POPC) | THC | None (Cholesterol variation study) | 51.6 ± 0.1 (50% Chol) | Not Reported | 72 |[10] |
Table 2: In Vitro Performance of this compound-Modified Liposomes.
| Cell Line | Carrier Type | Targeting Ligand | Outcome | Key Finding | Reference |
|---|---|---|---|---|---|
| HepG2 (ASGPR-positive) | Doxorubicin-Liposomes | Gal-PEG-Chol | Cellular Uptake | Galactose-modified liposomes showed significantly higher intracellular uptake via ASGPR-mediated endocytosis compared to unmodified liposomes. | [1][11] |
| HepG2 (ASGPR-positive) | Doxorubicin-Liposomes | Gal-PEG-Chol | Cytotoxicity | The cell proliferation inhibition effect of galactose-modified liposomes was higher than that of unmodified liposomes. | [1][11] |
| HEK293 (ASGPR-negative) | DNA-Lipoplexes | this compound | Cellular Uptake | Use of the receptor-negative cell line confirmed that uptake was specifically mediated by the galactose ligand and its receptor. |[5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Modified Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating a this compound derivative for hepatocyte targeting.[1][5][11]
Materials:
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Galactosyl-PEG-Cholesterol (Gal-PEG-Chol)
-
Chloroform and Methanol (B129727) (solvent system)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve the phospholipid, cholesterol, and Gal-PEG-Chol in a chloroform/methanol mixture in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:Gal-PEG-Chol at 55:40:5).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) until a thin, uniform lipid film forms on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the pre-warmed hydration buffer (e.g., PBS) to the flask.
-
Hydrate the lipid film by rotating the flask in the water bath (again, above the phase transition temperature) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator until the solution becomes clear.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid's phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated material or large aggregates by centrifugation or size exclusion chromatography.
-
-
Storage:
-
Store the final liposome (B1194612) suspension at 4°C.
-
Protocol 2: Doxorubicin Loading using the Ammonium (B1175870) Sulfate (B86663) Gradient Method
This active loading method is used to efficiently encapsulate amphipathic weak base drugs like doxorubicin (DOX).[1][11]
Materials:
-
Pre-formed this compound-Modified Liposomes (prepared in an ammonium sulfate solution, e.g., 250 mM)
-
Doxorubicin HCl solution
-
Buffer for dialysis (e.g., PBS, pH 7.4)
-
Dialysis tubing (e.g., 10 kDa MWCO)
Methodology:
-
Prepare the liposomes as described in Protocol 1, but use an ammonium sulfate solution as the hydration buffer.
-
Remove the external ammonium sulfate by dialyzing the liposome suspension against PBS. This creates a chemical gradient where the intra-liposomal concentration of ammonium sulfate is high, and the external concentration is low.
-
Prepare a doxorubicin solution in PBS.
-
Add the doxorubicin solution to the dialyzed liposome suspension and incubate at a temperature above the lipid's phase transition temperature (e.g., 60°C) for 1-2 hours. Doxorubicin will cross the lipid bilayer and become protonated and trapped within the liposome core by forming a complex with sulfate ions.
-
Remove unencapsulated doxorubicin by passing the formulation through a size exclusion chromatography column.
Protocol 3: Characterization of Drug-Loaded Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute the liposome sample with PBS.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI.
2. Encapsulation Efficiency (EE%) Quantification:
-
Disrupt the drug-loaded liposomes by adding a suitable solvent (e.g., methanol or isopropanol).[12]
-
Quantify the total amount of drug (encapsulated + unencapsulated) using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12][13]
-
Separate the unencapsulated drug from the liposomes using mini-spin columns or ultracentrifugation.
-
Quantify the amount of unencapsulated (free) drug in the supernatant/filtrate.
-
Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Cellular Uptake Assay
This protocol assesses the targeting efficiency of the liposomes.[1][11]
Materials:
-
Fluorescently-labeled liposomes (e.g., containing Rhodamine-PE).
-
HepG2 cells (ASGPR-positive) and a control cell line (e.g., HEK293, ASGPR-negative).
-
Cell culture medium (e.g., EMEM).
-
96-well plates or confocal dishes.
-
Flow cytometer or confocal microscope.
Methodology:
-
Seed the cells in appropriate plates and allow them to adhere overnight.
-
Treat the cells with fluorescently-labeled targeted liposomes, non-targeted liposomes (control), and a free fluorescent dye (control) at a specific concentration.
-
For competition assays, pre-incubate a set of HepG2 cells with a high concentration of free galactose to block the ASGPRs before adding the targeted liposomes.[4]
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized liposomes.
-
For flow cytometry, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity.
-
For confocal microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the intracellular localization of the liposomes.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Novel Galactosylated Poly(ethylene glycol)-Cholesterol for Liposomes as a Drug Carrier for Hepatocyte-Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver-targeted delivery of liposome-encapsulated curcumol using galactosylated-stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Asialoglycoprotein Receptor-Mediated Gene Delivery to Hepatocytes Using Galactosylated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of cholesterol-galacto compounds in liver directed gene delivery. [researchspace.ukzn.ac.za]
- 6. Galactose engineered solid lipid nanoparticles for targeted delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07489K [pubs.rsc.org]
- 8. Efficient Hepatic Delivery of Drugs: Novel Strategies and Their Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric nanoparticles of cholesterol-modified glycol chitosan for doxorubicin delivery: preparation and in-vitro and in-vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Novel Galactosylated Poly(ethylene glycol)-Cholesterol for Liposo...: Ingenta Connect [ingentaconnect.com]
- 12. Quantitative determination of cholesterol in liposome drug products and raw materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Studying Galactosyl Cholesterol-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of interactions between galactosyl cholesterol and proteins. Given that galactosylated cholesterol is a relatively recently identified sterol metabolite, this guide adapts established methodologies for studying lipid-protein interactions to the specific context of this novel glycolipid.
Introduction
This compound (β-GalChol) is a newly discovered brain sterol metabolite, synthesized through the transgalactosylation activity of glucocerebrosidases GBA1 and GBA2.[1][2] Its structural similarity to both cholesterol and galactosylceramide suggests its potential involvement in various cellular processes, including signal transduction within lipid rafts, and as a potential ligand for various proteins.[3][4][5] Understanding the interactions of this compound with proteins is crucial for elucidating its biological functions and its potential role in health and disease.
This guide outlines key methodologies, from initial screening to detailed biophysical characterization, to facilitate the study of these interactions.
Qualitative Screening: Protein-Lipid Overlay Assay
The protein-lipid overlay assay is a rapid and straightforward method to screen for potential interactions between a protein of interest and a panel of lipids, including custom-synthesized this compound.[6][7][8][9] This technique provides qualitative data on binding specificity.
Experimental Protocol: Protein-Lipid Overlay Assay
Materials:
-
Purified protein of interest (with an epitope tag, e.g., GST or His)
-
Synthetic this compound and other control lipids (e.g., cholesterol, galactosylceramide, phospholipids)
-
Hybond-C extra nitrocellulose membrane
-
Blocking buffer (e.g., 3% (w/v) BSA in TBST)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Solvent for lipids (e.g., methanol:chloroform:water in a 2:1:0.8 ratio)[6]
Procedure:
-
Lipid Preparation: Dissolve synthetic this compound and control lipids in the appropriate solvent to a stock concentration (e.g., 1 mg/mL). Prepare serial dilutions ranging from 1 to 500 µM.[9]
-
Membrane Spotting: Spot 1 µL aliquots of each lipid dilution onto the nitrocellulose membrane. Allow the spots to dry completely at room temperature for 1 hour.[9]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[6]
-
Protein Incubation: Replace the blocking buffer with a fresh solution containing the purified protein of interest (e.g., 1-10 nM) and incubate overnight at 4°C with gentle rocking.[9]
-
Washing: Wash the membrane extensively (e.g., 10 times over 50 minutes) with TBST to remove non-specifically bound protein.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the bound protein using an ECL kit according to the manufacturer's instructions.
Data Presentation
Results are visualized as spots on the membrane where the protein has bound to the lipid. The intensity of the spot provides a qualitative measure of the binding affinity.
Quantitative Biophysical Characterization
For a quantitative analysis of binding affinity, kinetics, and thermodynamics, several biophysical techniques are indispensable.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[10] In this setup, a lipid surface, such as a liposome (B1194612) layer containing this compound, is immobilized on a sensor chip, and the protein of interest is flowed over the surface.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposomes)
-
Synthetic this compound and other lipids for liposome preparation (e.g., DOPC, cholesterol)
-
Purified protein of interest
-
Running buffer (e.g., HBS-P+)
-
Liposome preparation equipment (e.g., extruder)
Procedure:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of this compound (e.g., 5-10 mol%) along with a carrier lipid like DOPC. A protocol for liposome preparation can be adapted for this purpose.[11][12][13]
-
Chip Immobilization: Immobilize the prepared liposomes onto the L1 sensor chip to form a stable lipid bilayer.
-
Binding Analysis: Inject a series of concentrations of the purified protein over the sensor surface and a reference surface (without this compound).
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
Data Presentation: SPR Quantitative Data
| Parameter | Value |
| Association Rate (k_a) | (e.g., 1 x 10^5 M⁻¹s⁻¹) |
| Dissociation Rate (k_d) | (e.g., 1 x 10⁻³ s⁻¹) |
| Dissociation Constant (K_D) | (e.g., 10 nM) |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest
-
This compound-containing liposomes or micelles
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified protein and the this compound-containing liposomes/micelles against the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the protein solution into the sample cell and the lipid solution into the injection syringe.
-
Titration: Perform a series of injections of the lipid solution into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
Data Presentation: ITC Quantitative Data
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | (e.g., 1.1) |
| Dissociation Constant (K_D) | (e.g., 50 nM) |
| Enthalpy Change (ΔH) | (e.g., -10 kcal/mol) |
| Entropy Change (ΔS) | (e.g., 5 cal/mol·K) |
Mass Spectrometry (MS)
Native mass spectrometry can be used to study intact protein-lipid complexes, providing information on binding stoichiometry and specificity.[16][17][18][19]
Experimental Protocol: Native Mass Spectrometry
Materials:
-
Mass spectrometer with a native ESI source
-
Purified protein of interest
-
This compound
-
Volatile buffer (e.g., ammonium (B1175870) acetate)
-
Detergent for solubilization (e.g., C8E4)
Procedure:
-
Sample Preparation: Solubilize the protein in a buffer containing a mild detergent and incubate with this compound.
-
Buffer Exchange: Exchange the sample into a volatile buffer (e.g., 200 mM ammonium acetate) suitable for native MS.
-
MS Analysis: Introduce the sample into the mass spectrometer using nano-electrospray ionization.
-
Data Acquisition: Acquire mass spectra under conditions that preserve non-covalent interactions.
-
Data Analysis: Determine the mass of the protein-lipid complex to confirm binding and stoichiometry.
Data Presentation: Mass Spectrometry Data
| Species | Observed Mass (Da) |
| Apo-Protein | (e.g., 50,000) |
| Protein + 1 this compound | (e.g., 50,550) |
| Protein + 2 this compound | (e.g., 51,100) |
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflows and potential signaling pathways involving this compound is crucial for understanding its biological context.
Diagrams
References
- 1. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid raft - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID-PROTEIN OVERLAY ASSAY (from Simon Dowler, Alessi lab [liverpool.ac.uk]
- 7. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein lipid overlay assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biochem.wustl.edu [biochem.wustl.edu]
- 16. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stable Model Membranes Containing Galactosyl Cholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of stable model membranes incorporating galactosyl cholesterol. Such model systems are invaluable tools for studying a wide range of biological phenomena, including cell adhesion, signal transduction, and drug-membrane interactions.
Introduction
This compound is a synthetic glycolipid that mimics the structure of galactosylceramide (GalCer), a naturally occurring component of cellular membranes.[1] The galactose headgroup exposed on the membrane surface can act as a recognition site for various proteins, including lectins and viral glycoproteins, playing a crucial role in cell-cell communication and pathogen entry.[1][2] Incorporating this compound into model membranes, such as liposomes and supported lipid bilayers (SLBs), allows for the systematic investigation of these interactions in a controlled environment. Cholesterol is a key component in these models, as it modulates membrane fluidity, stability, and the formation of lipid microdomains, often referred to as lipid rafts.[1][3][4][5]
These model membranes serve as powerful platforms for:
-
Drug Delivery: Galactose-targeted liposomes can be used for hepatocyte-selective drug delivery, as hepatocytes express asialoglycoprotein receptors that recognize galactose residues.[6][7][8][9][10][11]
-
Biophysical Studies: Investigating the influence of this compound on membrane properties such as fluidity, permeability, and phase behavior.[3][12]
-
Receptor-Ligand Interaction Studies: Characterizing the binding kinetics and specificity of proteins to galactose moieties on the membrane surface.
Experimental Protocols
Protocol 1: Preparation of Unilamellar Liposomes Containing this compound by Thin-Film Hydration and Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size distribution.
Materials:
-
Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Cholesterol
-
This compound (synthesized as described in literature[8][11])
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Nitrogen gas stream
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of POPC, cholesterol, and this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the primary phospholipid.
-
Dry the resulting thin lipid film under a gentle stream of nitrogen gas for at least 1 hour, followed by further drying under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing the flask. The temperature of the buffer should be above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Briefly sonicate the MLV suspension in a bath sonicator to aid in the resuspension of the lipid film and the formation of smaller vesicles.[7]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a uniform size.[7]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
The morphology of the liposomes can be visualized using Atomic Force Microscopy (AFM) or Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Protocol 2: Stability Assessment using Calcein (B42510) Leakage Assay
This assay measures the integrity of the liposome (B1194612) membrane by monitoring the release of a fluorescent dye.
Materials:
-
Calcein-encapsulated liposomes (prepared by hydrating the lipid film with a self-quenching concentration of calcein, e.g., 50-80 mM, in buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein
-
Fluorescence spectrophotometer
-
Triton X-100 solution (10% v/v) for complete liposome lysis
Methodology:
-
Preparation of Calcein-Loaded Liposomes:
-
Follow Protocol 1 for liposome preparation, but use a calcein solution as the hydration buffer.
-
Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion column, eluting with the hydration buffer.[13]
-
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the hydration buffer to a suitable concentration in a cuvette.
-
Monitor the fluorescence intensity of calcein over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. An increase in fluorescence indicates leakage of calcein from the liposomes, leading to de-quenching.[13][14][15][16]
-
After the kinetic measurement, add a small volume of Triton X-100 solution to the cuvette to lyse all liposomes and measure the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point (t) using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
-
Protocol 3: Characterization of Membrane Properties
A. Atomic Force Microscopy (AFM) for Topography and Mechanical Properties:
AFM can be used to visualize the surface topography of supported lipid bilayers (SLBs) and to probe their mechanical properties.[3][17][18]
-
SLB Formation: SLBs can be formed by vesicle fusion on a hydrophilic substrate like mica.[18]
-
Imaging: Image the SLB in tapping mode in a liquid cell to visualize the overall morphology and the presence of any domains. This compound-rich domains may appear as elevated regions compared to the surrounding lipid matrix.[19]
-
Force Spectroscopy: Perform force spectroscopy to measure the breakthrough force required to puncture the bilayer, which provides an indication of its mechanical stability.[3]
B. Fluorescence Microscopy for Domain Visualization:
Fluorescence microscopy can be used to visualize the lateral organization of lipids within the membrane.
-
Probe Selection: Use fluorescently labeled lipid analogs that preferentially partition into different lipid phases (e.g., liquid-ordered vs. liquid-disordered).[20][21]
-
Imaging: Image giant unilamellar vesicles (GUVs) or SLBs using a confocal or total internal reflection fluorescence (TIRF) microscope.[20][22] Co-localization of specific probes can indicate the presence and composition of lipid domains.
C. Differential Scanning Calorimetry (DSC) for Phase Behavior:
DSC is used to measure the thermotropic phase behavior of lipid membranes.[23][24][25][26][27]
-
Sample Preparation: Prepare a concentrated suspension of multilamellar vesicles (MLVs).
-
Measurement: Scan the sample over a range of temperatures and measure the heat flow. The resulting thermogram will show peaks corresponding to lipid phase transitions. The incorporation of this compound and cholesterol will affect the temperature and enthalpy of these transitions.
Data Presentation
The following tables summarize expected trends and data from literature for model membranes containing glycolipids and cholesterol. Note: Specific values for this compound may vary and should be determined experimentally.
Table 1: Influence of Cholesterol on the Stability of Phospholipid Liposomes.
| Phospholipid Composition | Cholesterol (mol%) | Stability Observation | Reference |
| DMPC, DPPC, or DSPC | 0 | Less stable, higher drug release | [8][28][29] |
| DMPC, DPPC, or DSPC | 20-30 | Increased stability, controlled drug release | [8][28][29] |
| DMPC, DPPC, or DSPC | 40-50 | Further increase in stability, but may affect encapsulation efficiency | [8][28][29] |
| POPC | 0-50 | Liposome size and drug retention increase with cholesterol content | [30] |
Table 2: Mechanical Properties of Supported Lipid Bilayers Containing Galactosylceramide (as a proxy for this compound).
| Lipid Composition | Galactosylceramide (mol%) | Breakthrough Force (nN) | Reference |
| DPPC | 0 | 11 | [3] |
| DPPC | 10 | 13 | [3] |
| DPPC | 20 | 21 | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of this compound-containing liposomes.
Generalized Signaling Pathway
Caption: Generalized signaling cascade initiated by ligand binding to this compound on a model membrane.
References
- 1. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of lectin-like substances recognizing galactosyl residues of glycoconjugates on the plasma membrane of marrow sinus endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. brieflands.com [brieflands.com]
- 6. Novel Galactosylated Poly(ethylene glycol)-Cholesterol for Liposomes as a Drug Carrier for Hepatocyte-Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 8. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. encapsula.com [encapsula.com]
- 17. Atomic force microscopy of membrane pore formation by cholesterol dependent cytolysins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Correlated Fluorescence-Atomic Force Microscopy of Membrane Domains: Structure of Fluorescence Probes Determines Lipid Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Lipid Domains in Model and Cell Membranes by Fluorescence Lifetime Imaging Microscopy of Fluorescent Lipid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoscale dynamics of cholesterol in the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualization of accessible cholesterol using a GRAM domain-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Differential scanning calorimetric study of the interaction of cholesterol with the major lipids of the Acholeplasma laidlawii B membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pure.qub.ac.uk [pure.qub.ac.uk]
- 29. scispace.com [scispace.com]
- 30. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Enzymatic Synthesis of Galactosyl Cholesterol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosyl cholesterol derivatives are a class of glycolipids with significant potential in various fields, including immunology, drug delivery, and as biomarkers. Their synthesis is crucial for further investigation of their biological functions. While chemical synthesis methods exist, enzymatic approaches offer advantages in terms of specificity, milder reaction conditions, and potentially higher yields of the desired anomer. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound derivatives, focusing on methodologies employing β-galactosidases and specific galactosyltransferases.
Data Presentation: Quantitative Analysis of Enzymatic Synthesis
The efficiency of enzymatic synthesis of this compound and related derivatives varies depending on the enzyme, substrates, and reaction conditions. Below is a summary of reported quantitative data to facilitate comparison.
| Enzyme | Galactose Donor | Acceptor | Solvent System | Conversion Yield / Product Concentration | Reference |
| β-galactosidase (from E. coli cells) | Lactose (B1674315) | Chlorphenesin (B1668841) | Aqueous buffer | ~64% conversion | [1][2] |
| β-galactosidase (from Kluyveromyces lactis) | Galactose | Glycerol (B35011) | Aqueous buffer with controlled water activity | 116.47 mg/mL (55.88% galactose conversion) | [3] |
| Lipid-coated β-D-galactosidase | p-nitrophenyl β-D-galactopyranoside | Hydrophobic alcohols | Dry diisopropyl ether | High yield (specific value not provided) | [4] |
| Glucocerebrosidase (GBA1/GBA2) | Galactosylceramide (GalCer) | Cholesterol | In vitro assay buffer | Formation confirmed, quantitative yield not specified | [5] |
| Galactosyltransferase (BB0572 from B. burgdorferi) | UDP-galactose | Cholesterol | Cell-free assay buffer | Formation of radiolabeled product confirmed | [6] |
Experimental Protocols
Protocol 1: Synthesis of Cholesteryl-β-D-galactopyranoside using β-Galactosidase (Transgalactosylation)
This protocol is based on the principle of transgalactosylation catalyzed by β-galactosidase in a system with low water activity to favor the transfer of a galactose moiety to cholesterol over hydrolysis.
Materials:
-
β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)
-
Cholesterol
-
Lactose (or other suitable galactose donor like o-nitrophenyl-β-D-galactopyranoside)
-
Organic solvent (e.g., tert-butanol, 2-methyl-2-butanol)
-
Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
Procedure:
-
Reaction Setup:
-
Dissolve cholesterol in a minimal amount of a suitable organic solvent (e.g., tert-butanol). The final concentration should be optimized, starting with a range of 10-50 mM.
-
Prepare a concentrated solution of lactose in the buffer. A high concentration of the galactose donor is crucial to shift the equilibrium towards transgalactosylation.
-
Combine the cholesterol solution and the lactose solution. The ratio of organic solvent to aqueous buffer should be optimized to ensure both substrates are solubilized while maintaining enzyme activity. A biphasic system or a system with a co-solvent can be used.
-
Add β-galactosidase to the reaction mixture. The optimal enzyme concentration needs to be determined empirically, starting with a range of 1-10 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation for 24-72 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol (B129727) 9:1 v/v) to visualize the formation of the product and the consumption of cholesterol.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate (B1210297) and an equal volume of water.
-
Vortex the mixture and separate the organic phase.
-
Wash the organic phase with water to remove unreacted lactose and enzyme.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[8]
-
Elute with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).
-
Collect fractions and analyze by TLC to identify those containing the pure cholesteryl-β-D-galactopyranoside.
-
Pool the pure fractions and evaporate the solvent to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
-
Protocol 2: Synthesis of Cholesteryl-β-D-galactopyranoside using Galactosyltransferase from Borrelia burgdorferi
This protocol utilizes a specific galactosyltransferase (BB0572) that directly uses UDP-galactose as the donor to glycosylate cholesterol.[6]
Materials:
-
Recombinant galactosyltransferase BB0572 from B. burgdorferi (expressed in E. coli and purified)
-
Cholesterol
-
UDP-galactose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Detergent (e.g., Triton X-100 or CHAPS) to solubilize cholesterol
-
Solvents for extraction and chromatography
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of cholesterol in a suitable detergent-containing buffer to form micelles or liposomes. Sonication may be required to obtain a uniform suspension.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the cholesterol suspension, and UDP-galactose.
-
Initiate the reaction by adding the purified recombinant BB0572 enzyme.
-
Incubate the reaction at 37 °C for a predetermined time (e.g., 1-4 hours), which should be optimized.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol 2:1 v/v).
-
Analyze the formation of the product by TLC, autoradiography (if using radiolabeled substrates), or LC-MS.
-
-
Purification:
-
For larger scale preparations, follow the purification steps outlined in Protocol 1 (silica gel column chromatography).
-
Visualizations
Enzymatic Synthesis Workflow
Caption: General workflow for the enzymatic synthesis of this compound.
Signaling Pathway Hypothesis
While specific signaling pathways for this compound are still under investigation, it is hypothesized that, like other glycolipids, they can partition into cholesterol-rich lipid rafts in the plasma membrane. These microdomains act as platforms for signal transduction.
Caption: Hypothetical role of this compound in cell signaling via lipid rafts.
References
- 1. β-galactosidase-catalyzed synthesis of galactosyl chlorphenesin and its characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective transgalactosylation catalysed by a lipid-coated β-D-galactosidase in organic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and functional analysis of a galactosyltransferase capable of cholesterol glycolipid formation in the Lyme disease spirochete Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. periodicodimineralogia.it [periodicodimineralogia.it]
- 9. Chemical synthesis of cholesteryl beta-D-galactofuranoside and -pyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of Galactosyl Cholesterol via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the modification of cholesterol with galactose using click chemistry. This powerful and versatile bioorthogonal reaction enables the efficient and specific conjugation of these two important biomolecules, opening avenues for research in targeted drug delivery, cell signaling, and the study of lipid rafts.
Introduction
Cholesterol is an essential component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity and participating in the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction. Galactose, a simple sugar, is a key component of various glycoconjugates and serves as a ligand for specific cell surface receptors, such as the asialoglycoprotein receptor (ASGPR) predominantly expressed on hepatocytes.
The conjugation of galactose to cholesterol creates a molecule, galactosyl cholesterol, with significant potential for targeted drug delivery to liver cells. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust and highly efficient method for synthesizing such glycoconjugates.[1] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[1]
Experimental Applications
The primary application of this compound synthesized via click chemistry is in the development of targeted drug delivery systems. Liposomes or nanoparticles decorated with this compound can be specifically directed to hepatocytes, which internalize these carriers through ASGPR-mediated endocytosis.[2][3] This targeted approach can enhance the therapeutic efficacy of drugs for liver diseases while minimizing off-target side effects.
Furthermore, these modified cholesterol molecules can be valuable tools for studying the role of galactosyl-lipids in various cellular processes, including:
-
Cell signaling: Investigating the downstream signaling cascades initiated by the binding of this compound to its receptor.[2][4]
-
Lipid raft dynamics: Understanding how the incorporation of this compound influences the formation and function of lipid rafts.[5]
-
Pathogen interaction: Studying the role of galactose-containing lipids as receptors for viruses and bacteria.[5]
Experimental Protocols
This section provides detailed protocols for the synthesis of "clickable" cholesterol and galactose derivatives, followed by their conjugation using CuAAC.
Protocol 1: Synthesis of 3β-Azidocholest-5-ene (Azido-Cholesterol)
This protocol describes the synthesis of an azide-functionalized cholesterol, a key precursor for the click reaction.
Materials:
-
Cholesterol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (B81097) (NaN3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Tosylation of Cholesterol:
-
Dissolve cholesterol (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain cholesteryl tosylate.
-
-
Azidation of Cholesteryl Tosylate:
-
Dissolve the crude cholesteryl tosylate (1 equivalent) in DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether or a mixture of hexane and ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3β-azidocholest-5-ene.
-
Protocol 2: Synthesis of Propargyl-Galactose (Alkyne-Galactose)
This protocol outlines the preparation of an alkyne-functionalized galactose.
Materials:
-
D-Galactose
-
Acetic anhydride (B1165640)
-
Pyridine
-
Propargyl bromide
-
Sodium hydride (NaH) or Silver(I) oxide (Ag2O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Silica gel for column chromatography
Procedure:
-
Protection of Galactose Hydroxyl Groups:
-
Suspend D-galactose (1 equivalent) in pyridine.
-
Add acetic anhydride (5 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature overnight.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry over Na2SO4, filter, and concentrate to obtain per-O-acetylated galactose.
-
-
Propargylation:
-
Dissolve the per-O-acetylated galactose (1 equivalent) in anhydrous DCM or THF.
-
Add a suitable base such as sodium hydride (1.2 equivalents) or silver(I) oxide (1.5 equivalents).
-
Add propargyl bromide (1.5 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated NH4Cl solution.
-
Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to yield the propargylated galactose derivative.
-
-
Deprotection:
-
Dissolve the purified product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature and monitor by TLC.
-
Neutralize the reaction with Amberlite IR-120 H+ resin.
-
Filter and concentrate the solution to obtain propargyl-galactose.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of azido-cholesterol and propargyl-galactose.
Materials:
-
3β-Azidocholest-5-ene (from Protocol 1)
-
Propargyl-galactose (from Protocol 2)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent system (e.g., THF/H2O, t-BuOH/H2O, or DMSO)
-
Silica gel for column chromatography or preparative HPLC for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4·5H2O in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 10-100 mM stock solution of the ligand (THPTA or TBTA) in a compatible solvent (water for THPTA, DMSO for TBTA).
-
-
Click Reaction:
-
In a reaction vial, dissolve 3β-azidocholest-5-ene (1 equivalent) and propargyl-galactose (1.1 equivalents) in the chosen solvent system.
-
Add the ligand solution (0.1-1.0 equivalents relative to copper).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the CuSO4·5H2O stock solution (0.01-0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent and wash with water to remove the copper catalyst and other water-soluble reagents.
-
Dry the organic layer and concentrate.
-
Purify the crude this compound product by silica gel column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Quantitative Data
The yield of click chemistry reactions for the synthesis of glycoconjugates is generally high.[6] While specific quantitative data for the direct conjugation of cholesterol and galactose is not extensively tabulated in the literature, similar CuAAC reactions for the synthesis of cholesterol-based neoglycoconjugates have been reported to proceed in "good yields".[1] The efficiency of the reaction can be influenced by factors such as the choice of ligand, solvent system, and reaction temperature.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (relies on strained alkyne) |
| Reaction Rate | Generally fast (minutes to hours) | Can be very fast, dependent on the cyclooctyne (B158145) used |
| Biocompatibility | Copper toxicity can be a concern for in vivo applications | Excellent, as it is catalyst-free |
| Yields | Typically high to quantitative | Generally good to high |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole) | Mixture of regioisomers |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound via click chemistry.
Asialoglycoprotein Receptor (ASGPR) Signaling Pathway
Caption: Simplified signaling pathway of the Asialoglycoprotein Receptor (ASGPR).
References
- 1. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ovid.com [ovid.com]
- 5. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Galactosylceramide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylceramide (GalCer), also known as galactosyl cholesterol in some contexts due to its association with cholesterol-rich domains, is a major glycosphingolipid component of the myelin sheath in the central and peripheral nervous systems.[1][2] It plays a crucial structural role in the formation and stability of myelin and is essential for the proper function of oligodendrocytes, the myelin-producing cells in the central nervous system.[2][3] The quantitative analysis of galactosylceramide in biological samples such as brain tissue, cerebrospinal fluid (CSF), and serum is critical for understanding the pathophysiology of demyelinating diseases like multiple sclerosis (MS) and for the development of novel therapeutic strategies.[1][4] Altered levels of GalCer have been associated with the progression of such diseases, making it a valuable biomarker for disease diagnosis, prognosis, and monitoring treatment efficacy.[1][5]
These application notes provide detailed protocols for the extraction and quantification of galactosylceramide from various biological samples using state-of-the-art analytical techniques.
Experimental Protocols
Lipid Extraction from Brain Tissue (Modified Folch Method)
This protocol describes the extraction of total lipids, including galactosylceramide, from brain tissue.
Materials:
-
Brain tissue (fresh or frozen)
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Homogenize a known weight of brain tissue (e.g., 1 gram) in 20 volumes (e.g., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Phase Separation: Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator.
-
Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -20°C until analysis.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of galactosylceramide.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Materials:
-
Lipid extract (from Protocol 1)
-
Internal standard (e.g., a non-endogenous or isotopically labeled GalCer species)
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 1% formic acid
-
Mobile Phase B: Acetonitrile
-
UPLC column suitable for lipid analysis (e.g., a HILIC column)
Procedure:
-
Sample Preparation: Aliquot the lipid extract and add a known amount of the internal standard. Dry the sample and reconstitute in the initial mobile phase conditions.
-
Chromatographic Separation:
-
Inject the sample onto the UPLC column.
-
Use a gradient elution to separate the different lipid species. A typical gradient might be:
-
0-2 min: 100% Mobile Phase A
-
2-10 min: Linear gradient to 100% Mobile Phase B
-
10-15 min: Hold at 100% Mobile Phase B
-
15-15.1 min: Return to 100% Mobile Phase A
-
15.1-20 min: Column re-equilibration
-
-
Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each galactosylceramide species and the internal standard. The precursor ion is typically the [M+H]+ adduct.
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy for each transition.
-
-
Quantification:
-
Generate a standard curve using known concentrations of galactosylceramide standards.
-
Calculate the concentration of galactosylceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust and cost-effective method for the quantification of neutral glycosphingolipids.
Instrumentation:
-
HPTLC plates (e.g., silica (B1680970) gel 60 F254)
-
Sample applicator
-
Developing chamber
-
Densitometer (TLC scanner)
Materials:
-
Lipid extract (from Protocol 1)
-
Galactosylceramide standards
-
Developing solvent: e.g., Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Derivatization reagent: e.g., Orcinol-sulfuric acid reagent (0.2% orcinol (B57675) in 20% sulfuric acid)
Procedure:
-
Sample Application: Apply known volumes of the lipid extract and a series of galactosylceramide standards to the HPTLC plate as bands.
-
Chromatographic Development: Place the HPTLC plate in a developing chamber saturated with the developing solvent. Allow the solvent to migrate up the plate to a predetermined distance.
-
Drying: Remove the plate from the chamber and dry it thoroughly.
-
Derivatization: Spray the plate evenly with the orcinol-sulfuric acid reagent.
-
Visualization: Heat the plate at 110°C for 5-10 minutes to develop the colored spots.
-
Densitometric Scanning: Scan the plate using a densitometer at a specific wavelength (e.g., 540 nm).
-
Quantification:
-
Generate a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of galactosylceramide in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for galactosylceramide in various biological samples. It is important to note that values can vary depending on the specific analytical method, sample handling, and the demographic of the study population.
Table 1: Galactosylceramide Levels in Human Brain Tissue
| Brain Region | Condition | Galactosylceramide Level | Reference |
| White Matter | Healthy Adult | ~20% of total myelin lipid | [6] |
| Gray Matter | Healthy Adult | Lower than white matter | [7] |
| Chronic Inactive MS Lesions | Multiple Sclerosis | 4.0-fold increase (Hexosylceramides) | [4] |
Table 2: Galactosylceramide Levels in Human Cerebrospinal Fluid (CSF)
| Analyte | Condition | Value | Reference |
| Galactosylceramide Turnover | Healthy Subjects | Half-life of 413 days | [8][9][10] |
| Galactosylceramide Isoforms | Healthy Controls | Detectable levels of various isoforms | [11] |
Table 3: Galactosylceramide Levels in Human Serum/Plasma
| Analyte | Condition | Value | Reference |
| Galactosylceramide | Healthy Controls | 11.06% of plasma glycosyl ceramides | [12] |
| Galactosylceramide | Multiple Sclerosis | 11.40% of plasma glycosyl ceramides | [12] |
| Galactosylceramide | Relapsing-Remitting MS | Elevated during clinical relapses | [1] |
| Galactosylceramide | Chronic Progressive MS | Undetectable | [1] |
Signaling Pathways and Biological Relevance
Galactosylceramide is not merely a structural lipid; it is also involved in crucial cellular processes, particularly in oligodendrocytes. It participates in the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.
Biosynthesis of Galactosylceramide
The synthesis of galactosylceramide is a key step in the production of myelin.
Galactosylceramide in Oligodendrocyte Differentiation and Myelination
Galactosylceramide is involved in the complex signaling network that governs oligodendrocyte differentiation and myelin sheath formation. It is a key component of "glycosynapses," which are specialized junctions between glial cells that are critical for myelin stability.[13][14] The interaction of GalCer with other molecules in lipid rafts can trigger intracellular signaling cascades, such as the one involving the Fyn kinase and Rho family GTPases, which are essential for the morphological changes required for myelination.[15]
Conclusion
The quantitative analysis of galactosylceramide is a powerful tool for investigating the mechanisms of myelination and demyelination. The protocols outlined in these application notes provide a framework for the reliable quantification of this important lipid in various biological samples. The choice of method will depend on the specific research question, available instrumentation, and required sensitivity. Accurate and precise measurement of galactosylceramide will undoubtedly contribute to a better understanding of neurological diseases and aid in the development of targeted therapies.
References
- 1. Galactosylceramide: a reliable serum index of demyelination in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Distinctive sphingolipid patterns in chronic multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta-galactosylceramide increases and sulfatide decreases cytokine and chemokine production in whole blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebral gray- and white matter monogalactosyl diglyceride levels rise with the progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantifying Beta‐Galactosylceramide Kinetics in Cerebrospinal Fluid of Healthy Subjects Using Deuterium Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma cerebrosides in stroke and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar [semanticscholar.org]
- 15. Signaling from Integrins to Fyn to Rho Family GTPases Regulates Morphologic Differentiation of Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Performance Thin-Layer Chromatography for the Separation of Galactosyl Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique for the separation and quantification of various lipid classes.[1][2] Its advantages include high sample throughput, minimal sample preparation, and the ability to perform multiple detections on a single plate.[2] This document provides a detailed protocol for the separation of galactosyl cholesterol, a key glycolipid involved in various biological processes, using HPTLC. The methodology is based on established principles of lipid chromatography and is designed to provide a robust and reproducible separation.
This compound, a member of the glycolipid family, consists of a cholesterol backbone linked to a galactose sugar moiety. Its analysis is crucial in understanding its role in cell membranes and potential as a biomarker or therapeutic target. HPTLC offers a reliable method for its qualitative and quantitative assessment.
Experimental Protocols
This section outlines the necessary materials, reagents, and step-by-step procedures for the successful HPTLC separation of this compound.
Materials and Reagents
-
HPTLC Plates: Silica (B1680970) gel 60 F₂₅₄ pre-coated plates (20 x 10 cm or 10 x 10 cm)
-
Standards: this compound, Cholesterol, and other relevant lipid standards (e.g., galactosylceramide)
-
Solvents (HPLC or analytical grade): Chloroform, Methanol, Water, Hexane, Diethyl ether, Acetic acid
-
Sample Application: Automatic TLC Sampler (e.g., CAMAG Linomat 5 or equivalent) or calibrated glass capillaries
-
Chromatography Chamber: Twin-trough chamber for HPTLC
-
Visualization Reagents:
-
Orcinol-Sulfuric Acid Spray Reagent: Dissolve 0.2 g of orcinol (B57675) in 100 mL of 20% (v/v) sulfuric acid.
-
Primuline (B81338) Spray Reagent: Dissolve 5 mg of primuline in 100 mL of acetone-water (80:20, v/v).[3]
-
Cupric Acetate-Phosphoric Acid Reagent: Dissolve 3 g of cupric acetate (B1210297) in 100 mL of 8% (v/v) phosphoric acid.
-
-
Documentation System: HPTLC documentation system with a UV-Vis detector and densitometer (e.g., CAMAG TLC Scanner or equivalent)
Sample and Standard Preparation
-
Standard Solutions: Prepare stock solutions of this compound, cholesterol, and other standards in chloroform-methanol (2:1, v/v) at a concentration of 1 mg/mL. From these, prepare working solutions of varying concentrations (e.g., 10-100 µg/mL) for calibration.
-
Sample Extraction: Extract lipids from the sample matrix using a modified Folch or Bligh-Dyer method. A common procedure involves homogenization of the sample in chloroform-methanol (2:1, v/v), followed by washing with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The lower organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried lipid extract in a known volume of chloroform-methanol (2:1, v/v) to achieve a suitable concentration for HPTLC analysis.
HPTLC Plate Preparation and Sample Application
-
Plate Activation: Activate the HPTLC silica gel plate by heating it at 110°C for 30 minutes in an oven. Allow the plate to cool to room temperature in a desiccator before use.
-
Sample Application: Apply the standard and sample solutions as bands of 6-8 mm length onto the HPTLC plate. The application volume will typically be in the range of 2-10 µL. Maintain a distance of at least 15 mm from the bottom edge and 10 mm from the sides of the plate.
Chromatographic Development
-
Chamber Saturation: Pour the mobile phase into the twin-trough chamber and line the chamber walls with filter paper. Allow the chamber to saturate with the mobile phase vapors for at least 20-30 minutes before placing the plate inside. This ensures a uniform development front.
-
Mobile Phase Selection: For the separation of glycolipids like this compound, a polar mobile phase is required. A recommended solvent system is Chloroform:Methanol:Water (65:25:4, v/v/v) .[4] For separating cholesterol from other less polar lipids, a less polar system such as Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) can be used.[5] A two-step development could also be employed for complex mixtures.
-
Development: Place the HPTLC plate in the saturated chamber and allow the mobile phase to ascend up to a distance of 8-9 cm from the application point.
-
Drying: After development, remove the plate from the chamber and dry it in a fume hood or with a stream of warm air to completely evaporate the mobile phase.
Visualization and Densitometric Analysis
-
UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm. Compounds with UV chromophores will appear as dark spots on a fluorescent background (for F₂₅₄ plates).
-
Chemical Derivatization:
-
For Glycolipids (General): Evenly spray the plate with the orcinol-sulfuric acid reagent. Heat the plate at 100-110°C for 5-10 minutes. Glycolipids will appear as violet-colored bands.[4][6]
-
For General Lipids (Fluorescence): Spray the plate with the primuline reagent and examine under UV light at 366 nm. Lipids will appear as fluorescent yellow spots.[3]
-
For Cholesterol (Charring): Spray the plate with the cupric acetate-phosphoric acid reagent and heat at 150-160°C for 10-15 minutes. Cholesterol will appear as a charred spot.
-
-
Densitometric Scanning: Scan the derivatized plate using a densitometer at a wavelength appropriate for the visualization reagent (e.g., 540 nm for orcinol-sulfuric acid). The peak area or peak height can be used for quantification against the calibration curve of the standard.
Data Presentation
The quantitative data obtained from the HPTLC analysis can be summarized in the following tables. The Rf values provided are estimations based on the polarity of the compounds and may vary depending on the exact experimental conditions.
Table 1: Estimated Rf Values for this compound and Related Compounds.
| Compound | Mobile Phase System | Estimated Rf Value |
| This compound | Chloroform:Methanol:Water (65:25:4, v/v/v) | 0.45 - 0.55 |
| Galactosylceramide | Chloroform:Methanol:Water (65:25:4, v/v/v) | 0.50 - 0.60 |
| Cholesterol | Chloroform:Methanol:Water (65:25:4, v/v/v) | 0.85 - 0.95 |
| Cholesterol | Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) | 0.30 - 0.40 |
Table 2: Quantitative Analysis Parameters.
| Parameter | Value |
| Linearity Range (this compound) | 100 - 1000 ng/spot |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: HPTLC workflow for this compound analysis.
Logical Relationship of Key Steps
Caption: Logical flow from sample to results.
References
- 1. Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. High-performance thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Galactosyl Cholesterol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galactosyl cholesterol is a glycosphingolipid that plays a role in various biological processes. Its structure, consisting of a cholesterol backbone linked to a galactose sugar moiety, requires precise analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive method for the complete structural elucidation of such molecules.[1][2] It provides detailed information on the atomic connectivity, the nature of the glycosidic linkage, the anomeric configuration of the sugar, and the three-dimensional conformation.
This document provides detailed application notes and standardized protocols for the structural determination of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Application Notes: Key NMR Experiments
A combination of NMR experiments is essential for piecing together the complete structure of this compound.
-
1D ¹H NMR: This is the initial and fundamental experiment. It provides information on the number and type of protons in the molecule. The anomeric proton of the galactose unit typically resonates in a distinct downfield region (around 4-5 ppm), providing an initial diagnostic marker.[3]
-
1D ¹³C NMR (with DEPT): This experiment identifies all unique carbon atoms. When combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135), it allows for the differentiation of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds (vicinal coupling).[4] It is instrumental in tracing the connectivity of protons within the same spin system, such as identifying all the protons within the galactose ring starting from the anomeric proton, and tracing the coupled protons within the cholesterol steroid core and its aliphatic side chain.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system. A cross-peak between two protons indicates that they are part of the same coupling network. This is particularly powerful for identifying all the proton signals belonging to the galactose residue from a single, well-resolved anomeric proton cross-peak.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms.[4] This powerful experiment allows for the unambiguous assignment of carbon signals based on their attached, and often better-resolved, proton signals.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two or three bonds).[4] This is arguably the most critical experiment for elucidating the overall structure, as it provides the key connections between the galactose and cholesterol moieties by showing a correlation between the anomeric proton (H-1') of galactose and the carbon of cholesterol involved in the glycosidic bond (C-3), and vice-versa.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds.[3][5] This is crucial for determining the stereochemistry of the glycosidic linkage. For a β-linkage, a NOE is expected between the anomeric proton (H-1') and the H-3 and H-5 protons of the same galactose ring.
Experimental Workflow for Structural Elucidation
The logical flow of experiments is critical for efficient and accurate structure determination. The following diagram illustrates the standard workflow.
Caption: Experimental workflow for NMR-based structural elucidation.
Detailed Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR spectra.
-
Solvent Selection: The choice of deuterated solvent depends on the sample's solubility. A mixture of dimethylsulfoxide-d₆ and deuterium (B1214612) oxide (DMSO-d₆/D₂O, 98:2 v/v) is often effective for glycolipids.[3][5] Alternatively, chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD) can be tested.
-
Concentration: For a high-field spectrometer (≥500 MHz), aim for the following concentrations:
-
Protocol:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the chosen deuterated solvent (e.g., 0.6 mL) to the vial.
-
Gently vortex or sonicate the sample until it is fully dissolved.
-
If any particulate matter is visible, filter the solution. Pack a small piece of glass wool into a Pasteur pipette and filter the sample directly into a clean 5 mm NMR tube.[6]
-
Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[6]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
The following are typical parameters for a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
| Experiment | Key Parameters | Purpose |
| 1D ¹H | PulProg: zg30, NS: 16-64, TD: 64k, SW: 12-16 ppm | Observe all proton signals, check sample concentration and purity. |
| 1D ¹³C | PulProg: zgpg30, NS: 1024-4096, TD: 64k, SW: 200-240 ppm | Observe all carbon signals. |
| DEPT-135 | PulProg: dept135, NS: 256-1024, SW: 200-240 ppm | Differentiate CH/CH₃ (positive) from CH₂ (negative) signals. |
| 2D ¹H-¹H COSY | PulProg: cosygpqf, NS: 2-8, TD(F2): 2k, TD(F1): 256-512 | Identify ¹H-¹H scalar couplings within spin systems. |
| 2D ¹H-¹H TOCSY | PulProg: mlevphpp, NS: 8-16, TD(F2): 2k, TD(F1): 256, Mixing Time: 80-100 ms | Correlate all protons within a given spin system (e.g., the entire galactose ring). |
| 2D ¹H-¹³C HSQC | PulProg: hsqcedetgpsisp2.3, NS: 4-16, TD(F2): 1k, TD(F1): 256 | Correlate ¹H with their directly attached ¹³C. |
| 2D ¹H-¹³C HMBC | PulProg: hmbcgpndqf, NS: 16-64, TD(F2): 2k, TD(F1): 256, Long-range J: 8 Hz | Correlate ¹H and ¹³C over 2-3 bonds to link molecular fragments. |
| 2D ¹H-¹H NOESY | PulProg: noesygpph, NS: 16-32, TD(F2): 2k, TD(F1): 256, Mixing Time: 200-500 ms | Identify protons that are close in space (<5 Å) for stereochemical analysis. |
Data Presentation and Interpretation
Quantitative data should be compiled into tables for clear comparison. The following table presents typical ¹H and ¹³C chemical shift ranges for the core structures of cholesterol and galactose. Actual values will vary with solvent and temperature.
Table 1: Expected NMR Chemical Shifts for this compound Moieties
| Atom Number | Cholesterol Moiety | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Atom Number | Galactose Moiety | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| 3 | C-3 (glycosidic link) | ~3.5-4.0 | ~78-80 | 1' | Anomeric | ~4.3-4.5 (d) | ~103-105 |
| 5 | C-5 | - | ~140-141 | 2' | ~3.5 | ~71-73 | |
| 6 | C-6 | ~5.35 | ~121-122 | 3' | ~3.6 | ~73-75 | |
| 18 | C-18 (CH₃) | ~0.68 | ~11-12 | 4' | ~3.9 | ~69-71 | |
| 19 | C-19 (CH₃) | ~1.01 | ~19-20 | 5' | ~3.7 | ~75-77 | |
| 21 | C-21 (CH₃) | ~0.92 | ~18-19 | 6' | ~3.7-3.8 | ~61-63 | |
| 26 | C-26 (CH₃) | ~0.86 | ~22-23 | ||||
| 27 | C-27 (CH₃) | ~0.87 | ~22-23 |
(Note: Chemical shifts are approximate and based on published data for cholesterol and galactose derivatives.[4][8])
Interpretation Steps:
-
Assign the Spin Systems: Use COSY and TOCSY to trace the proton networks for the galactose ring (starting from the anomeric H-1' proton) and the cholesterol core independently.
-
Assign Carbons: Use the HSQC spectrum to assign the ¹³C signals for all protonated carbons based on the ¹H assignments from the previous step.
-
Confirm the Glycosidic Linkage: The key to confirming the structure is the HMBC spectrum. Look for a cross-peak between the anomeric proton of galactose (H-1') and the C-3 of cholesterol. This three-bond correlation (H1'-O-C3) definitively establishes the connection point.
-
Determine Anomeric Configuration: The coupling constant (³J) of the anomeric proton (H-1') is diagnostic. A large coupling constant (~7-8 Hz) indicates a trans-diaxial relationship with H-2', which is characteristic of a β-anomer. A small coupling constant (~3-4 Hz) indicates an α-anomer. Further confirmation is obtained from the NOESY spectrum, where a β-linkage will show spatial proximity between H-1' and H-3'/H-5'.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. tandfonline.com [tandfonline.com]
- 4. magritek.com [magritek.com]
- 5. tandfonline.com [tandfonline.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. 13C NMR of Cholesterol on an 80 MHz magnet - Magritek [magritek.com]
Troubleshooting & Optimization
Improving the solubility of galactosyl cholesterol in aqueous buffers
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with galactosyl cholesterol and facing challenges with its solubility in aqueous buffers.
Troubleshooting Guide
Researchers may encounter several issues when attempting to dissolve this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Problem: this compound is not dissolving in my aqueous buffer.
-
Initial Check:
-
Is the compound pure? Impurities can significantly affect solubility. Verify the purity of your this compound using appropriate analytical techniques.
-
What is the buffer pH and ionic strength? While cholesterol's solubility is not strongly pH-dependent, the properties of additives used to aid solubilization can be. Ensure your buffer conditions are compatible with your chosen solubilization method.
-
-
Troubleshooting Steps:
-
Organic Solvent Pre-dissolution: this compound, like cholesterol, has very low aqueous solubility. It is often necessary to first dissolve it in a small amount of a water-miscible organic solvent before introducing it to the aqueous buffer.
-
Recommended Solvents: Ethanol (B145695), methanol, or a chloroform/methanol mixture are commonly used.[1][2]
-
Procedure: Dissolve the this compound in the organic solvent by gentle warming (e.g., 65°C for ethanol) and vortexing. Then, add this solution dropwise to the aqueous buffer while stirring to prevent precipitation.[1]
-
-
Inadequate Solubilizing Agent: The choice and concentration of the solubilizing agent are critical.
-
Cyclodextrins: If using cyclodextrins, ensure you are using a type known to be effective for cholesterol. Modified β-cyclodextrins are generally more efficient than the parent form.[1][3]
-
Detergents: If using detergents, the concentration must be above the critical micelle concentration (CMC) to form micelles that can encapsulate the this compound.[4]
-
-
Precipitation Upon Addition to Aqueous Buffer:
-
Cause: This often occurs if the organic solvent solution is added too quickly or if the concentration of this compound exceeds the solubilization capacity of the chosen system.
-
Solution: Add the organic solution very slowly to the vigorously stirred aqueous buffer. Consider increasing the concentration of the solubilizing agent (cyclodextrin or detergent) or reducing the final concentration of this compound.
-
-
Cloudy or Hazy Solution:
-
Cause: This may indicate the formation of aggregates or liposomes rather than a true solution of micelles or inclusion complexes. It could also suggest that the this compound has not fully dissolved.
-
Solution: Sonication (bath or probe) can help to break down aggregates and facilitate the formation of smaller, more stable structures like liposomes or micelles.[5] Filtration through a polycarbonate filter can also be used to remove larger aggregates.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to solubilize this compound for cell culture experiments?
For cell culture applications, the use of cyclodextrin (B1172386) inclusion complexes is a widely accepted and effective method.[3][6] Methyl-β-cyclodextrin (MβCD) is particularly efficient at forming water-soluble inclusion complexes with cholesterol and its derivatives.[1][3] This method avoids the use of harsh detergents that can be toxic to cells.
Q2: Can I use detergents to dissolve this compound?
Yes, detergents can be used to solubilize this compound by forming mixed micelles. Non-ionic detergents such as Triton X-100 or octyl-β-glucoside are often preferred as they are generally milder than ionic detergents like SDS.[7][8] However, it is important to note that the presence of cholesterol can increase the resistance of lipid structures to detergent solubilization.[7] For cell-based assays, residual detergent may need to be removed as it can disrupt cell membranes.[9][10]
Q3: How can I prepare liposomes containing this compound?
The thin-film hydration method is a common and reliable technique for preparing liposomes.[5][11] This involves dissolving this compound and other lipids (e.g., phosphatidylcholine) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[5] Sonication or extrusion is then used to produce unilamellar vesicles of a desired size.
Q4: What is the role of an organic solvent in the solubilization process?
Due to the highly hydrophobic nature of the cholesterol backbone, direct dissolution of this compound in aqueous buffers is practically impossible. An initial dissolution step in a minimal amount of a water-miscible organic solvent (like ethanol) is crucial to break down the crystal lattice structure and allow the individual molecules to be captured by the solubilizing agent (e.g., cyclodextrin or detergent micelles) in the aqueous phase.[1]
Q5: How do cyclodextrins work to solubilize this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic cholesterol portion of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[3][12] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the this compound.[13]
Quantitative Data
Table 1: Comparison of Cholesterol Solubility with Different Cyclodextrins
| Cyclodextrin Type | Concentration (%) | Maximum Cholesterol Solubilized (mg/mL) |
| α-Cyclodextrin | 12.5 | 0.09 |
| β-Cyclodextrin | 1.0 | ~0 |
| γ-Cyclodextrin | 25.0 | 0.012 |
| 2-Hydroxypropyl-β-CD (HPβCD) | 50.0 | > 10 (estimated) |
| Heptakis-O,O-dimethyl-β-CD (DMCD) | 50.0 | ~50 |
Data adapted from a study on cholesterol complexation. The high solubilizing power of modified β-cyclodextrins (HPβCD and DMCD) is evident.[12]
Experimental Protocols
Protocol 1: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)
This protocol describes the preparation of a stock solution of this compound complexed with MβCD, suitable for use in cell culture.
-
Preparation of MβCD Solution:
-
Prepare a stock solution of MβCD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). A common concentration is 10-50 mg/mL.
-
Sterile filter the MβCD solution through a 0.22 µm filter.
-
-
Dissolution of this compound:
-
Weigh out the desired amount of this compound into a sterile glass vial.
-
Add a minimal volume of 100% ethanol to completely dissolve the this compound. Gentle warming to 65°C can aid dissolution.[1]
-
For example, create a 10 mg/mL stock solution in ethanol.
-
-
Complexation:
-
While vortexing the sterile MβCD solution, slowly add the ethanolic solution of this compound drop by drop.
-
The molar ratio of MβCD to this compound is typically between 5:1 and 10:1 to ensure efficient complexation.
-
Continue to stir the mixture at room temperature for at least 1 hour to allow for complex formation.
-
-
Final Preparation and Storage:
-
The final solution should be clear. If any precipitate is visible, it can be removed by filtration through a 0.22 µm filter.
-
The complexed this compound solution can be stored at 4°C for several months.[1]
-
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol details the steps for creating unilamellar liposomes incorporating this compound.
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids. For example, a mixture could consist of phosphatidylcholine (PC), cholesterol, and this compound at a specific molar ratio (e.g., 8:1:1).
-
Add a sufficient volume of a chloroform/methanol (2:1, v/v) solvent mixture to completely dissolve the lipids.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (temperature should be above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent.
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
-
Film Desiccation:
-
Place the flask in a desiccator under vacuum for at least 2 hours to remove any residual organic solvent.[5]
-
-
Hydration:
-
Add the desired aqueous buffer to the flask.
-
Hydrate the lipid film by gentle agitation. This can be done by hand or on a shaker at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication):
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.[5]
-
Sonication should be done on ice to prevent lipid degradation. The solution should become clearer as SUVs are formed.
-
-
Vesicle Sizing (Extrusion - Optional but Recommended):
-
For a more uniform size distribution of large unilamellar vesicles (LUVs), use a mini-extruder.
-
Pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).
-
Visualizations
Caption: Workflow for solubilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifecanvastech.com [lifecanvastech.com]
- 5. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization of binary lipid mixtures by the detergent Triton X-100: the role of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lipids - Could detergents dissolve cell membranes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Novel Galactosylated Poly(ethylene glycol)-Cholesterol for Liposomes as a Drug Carrier for Hepatocyte-Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Galactosyl Cholesterol-Containing Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of galactosyl cholesterol-containing liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in liposomal formulations?
A1: this compound is primarily incorporated into liposomes for targeted drug delivery, particularly to hepatocytes (liver cells). The galactose moiety acts as a ligand that is recognized by asialoglycoprotein receptors (ASGP-R) highly expressed on the surface of hepatocytes, facilitating receptor-mediated endocytosis and targeted delivery of the liposome's cargo.[1][2][3]
Q2: How does the inclusion of this compound affect the physical properties of liposomes?
A2: The incorporation of a bulky and hydrophilic galactose group on the cholesterol anchor can influence the physical properties of the liposome (B1194612) bilayer. It may affect lipid packing, membrane fluidity, and surface charge. The extent of these effects often depends on the concentration of this compound and the length of any spacer (like PEG) used to conjugate the galactose to the cholesterol.
Q3: What are the common stability challenges encountered with this compound-containing liposomes?
A3: Common stability issues include:
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Aggregation and Flocculation: The hydrophilic galactose moieties on the surface can interact, leading to aggregation, especially at high concentrations or in certain buffer conditions.[4][5]
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Drug Leakage: Alterations in membrane packing due to the bulky headgroup of this compound may lead to increased permeability and premature leakage of the encapsulated drug.[6][7][8]
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Physical Instability During Storage: Like other liposomal formulations, these are susceptible to fusion, changes in size distribution, and degradation over time.[9]
Q4: What is the optimal molar ratio of this compound to other lipids in a formulation?
A4: The optimal ratio is application-dependent and requires empirical determination. Studies have reported successful formulations with this compound derivatives at concentrations around 5-15 mol%.[10] It's crucial to find a balance between achieving sufficient targeting efficiency and maintaining the structural integrity and stability of the liposome. A threshold of 5 mol% has been noted as necessary for observing increased binding to target cells.[10]
Troubleshooting Guides
Problem 1: My this compound-containing liposomes are aggregating.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Reduce the molar percentage of this compound in the formulation. Start with a lower concentration (e.g., 2-5 mol%) and incrementally increase it while monitoring for aggregation. |
| Insufficient Steric Hindrance | Incorporate a PEGylated lipid (e.g., DSPE-PEG) into the formulation. The PEG chains provide a protective hydrophilic layer that can prevent aggregation through steric hindrance.[4][5] A common starting point is 5 mol% of DSPE-PEG. |
| Inappropriate Buffer Conditions (pH, Ionic Strength) | Ensure the pH of your buffer is appropriate for the overall charge of your liposomes. Screen different buffer systems and ionic strengths to identify conditions that minimize aggregation. |
| Improper Storage | Store liposomes at a temperature well below the phase transition temperature (Tm) of the lipid mixture to prevent instability.[11] Avoid freezing unless a suitable cryoprotectant is used. |
Problem 2: The encapsulated drug is leaking from my liposomes.
| Possible Cause | Troubleshooting Steps |
| Disrupted Lipid Packing | Optimize the cholesterol-to-phospholipid ratio. Cholesterol is known to increase membrane rigidity and reduce permeability.[9][12] A common starting point is a 2:1 or 1:1 molar ratio of phospholipid to cholesterol. |
| Inappropriate Phospholipid Composition | Use phospholipids (B1166683) with a higher phase transition temperature (Tm), such as those with saturated acyl chains (e.g., DSPC instead of POPC). This creates a more rigid and less permeable bilayer at physiological temperatures.[13] |
| High Drug-to-Lipid Ratio | A very high concentration of the encapsulated drug can disrupt the bilayer. Try reducing the initial drug-to-lipid ratio during formulation. |
| Osmotic Mismatch | Ensure that the osmolarity of the internal and external aqueous phases is balanced to prevent osmotic stress on the liposome membrane. |
Data Presentation
Table 1: Influence of Cholesterol Content on Liposome Stability
| Phospholipid:Cholesterol Molar Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Retention after 1 month at 4°C (%) |
| 100:0 | Varies, prone to aggregation | > 0.3 | Lower | Lower |
| 80:20 | More stable size | < 0.2 | Moderate | Moderate |
| 70:30 | Generally stable | < 0.15 | High | High |
| 60:40 | Stable | < 0.15 | High | High |
| 50:50 | Stable, may see slight size increase | < 0.2 | Slightly Lower | Very High |
Note: This table presents generalized trends based on literature for conventional liposomes.[12][14] The optimal ratio for this compound-containing liposomes should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
Materials:
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Phospholipid (e.g., DSPC)
-
Cholesterol
-
This compound derivative
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Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
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Drug to be encapsulated
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of phospholipid, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Dry the film under high vacuum for at least 2 hours to remove residual solvent.[15]
-
Hydration: a. Add the hydration buffer (pre-warmed to above the lipid Tm) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Gently agitate the flask by hand or on a low-speed vortex to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). Allow to hydrate (B1144303) for at least 1 hour.[15]
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). c. Pass the liposome suspension through the extruder 11-21 times. This process should also be carried out at a temperature above the lipid's Tm.[16]
-
Purification: a. Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.
Protocol 2: Liposome Stability Assessment by Drug Leakage Assay
Materials:
-
This compound-containing liposome formulation
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at pH 7.4)
-
Analytical method to quantify the drug (e.g., HPLC, fluorescence spectroscopy)
Procedure:
-
Place a known concentration of the liposome formulation into a dialysis bag.
-
Dialyze against the release buffer at 37°C with gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the release medium.
-
Quantify the amount of drug released into the medium at each time point.
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At the end of the study, disrupt the liposomes remaining in the dialysis bag (e.g., with a suitable solvent) to determine the total initial amount of encapsulated drug.
-
Calculate the percentage of drug leakage at each time point.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and stability assessment of this compound-containing liposomes.
Caption: Troubleshooting guide for addressing aggregation issues in this compound liposome formulations.
References
- 1. Novel Galactosylated Poly(ethylene glycol)-Cholesterol for Liposomes as a Drug Carrier for Hepatocyte-Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Serum-induced leakage of negatively charged liposomes at nanomolar lipid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-induced leakage of liposome contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leakage Kinetics of the Liposomal Chemotherapeutic Agent Doxil: The Role of Dissolution, Protonation, and Passive Transport, and Implications for Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of neo-galactosylated liposomes and their interaction with mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 16. benchchem.com [benchchem.com]
Optimizing signal-to-noise ratio in mass spectrometry of galactosyl cholesterol
Welcome to the technical support center for the mass spectrometry analysis of galactosyl cholesterol (galactosylceramide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to optimize the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise ratio for my this compound sample?
A low signal-to-noise (S/N) ratio for this compound (GalCer) can stem from several factors, including inefficient ionization, ion suppression from matrix components, and suboptimal instrument parameters. GalCer, as a neutral lipid, can be challenging to ionize efficiently.[1][2]
Q2: How can I improve the ionization efficiency of this compound?
To enhance ionization, especially with electrospray ionization (ESI), promoting the formation of adducts is a common strategy. This can be achieved by adding modifiers to your mobile phase or sample solvent.[2] Common adducts for cerebrosides include protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺), lithium ([M+Li]⁺), and ammonium (B1175870) ([M+NH₄]⁺) adducts in positive ion mode.[2][3][4] In negative ion mode, deprotonated molecules ([M-H]⁻) or chloride adducts ([M+Cl]⁻) can be observed.[3] Lithium adducts, in particular, have been shown to yield increased sensitivity and more informative fragmentation patterns upon collision-induced dissociation (CID).[4]
Q3: What are "matrix effects" and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[5] In the analysis of biological samples, more abundant lipids like phospholipids (B1166683) can suppress the ionization of less abundant species such as GalCer, leading to a decreased signal.[2] This can result in inaccurate quantification and poor sensitivity.
Q4: My this compound peak is indistinguishable from another peak at the same mass-to-charge ratio. What could be the issue?
This compound is isomeric with glucosylcholesterol (glucosylceramide), meaning they have the same mass but differ in the stereochemistry of the sugar headgroup.[1][6] These isomers often have very similar chromatographic properties and produce identical mass spectra, making them difficult to distinguish with mass spectrometry alone.[1] To resolve this, specialized chromatographic techniques like normal-phase liquid chromatography (NPLC) or hydrophilic interaction liquid chromatography (HILIC) are necessary to separate the isomers before they enter the mass spectrometer.[6][7] Differential ion mobility spectrometry (DMS) is another advanced technique that can separate these isomers.[1]
Q5: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
In positive ion mode MS/MS, a characteristic fragmentation of GalCer is the neutral loss of the galactose headgroup (162 Da).[3] Another prominent fragment ion is typically observed at m/z 264.3, which corresponds to the dehydrated sphingosine (B13886) backbone.[1] Monitoring this transition ([M+H]⁺ → 264.3) is common in multiple reaction monitoring (MRM) experiments for quantification.[1]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal Detected
| Possible Cause | Solution |
| Inefficient Ionization | Add a modifier to the mobile phase to promote adduct formation. For positive mode ESI, try 5-10 mM ammonium formate (B1220265) or acetate (B1210297) for [M+NH₄]⁺ adducts, or add a low concentration of lithium salts for [M+Li]⁺ adducts.[1][2][4] |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or by performing an alkaline hydrolysis to degrade interfering glycerophospholipids.[2][8] Also, ensure that your chromatographic method separates GalCer from the bulk of other lipid classes.[2] |
| Suboptimal Instrument Parameters | Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flow rates. Also, optimize the cone voltage (or declustering potential) to maximize the intensity of the precursor ion and minimize in-source fragmentation.[9][10][11] |
| Sample Degradation | Ensure proper storage of samples at -80°C and minimize freeze-thaw cycles.[1] |
Issue 2: Inconsistent or Multiple Adducts Observed
| Possible Cause | Solution |
| Presence of Multiple Cations | The presence of various cations (e.g., H⁺, Na⁺, K⁺, NH₄⁺) in the sample or mobile phase can lead to the formation of multiple adducts for the same GalCer molecule.[12] |
| To favor a specific adduct, add the corresponding salt at a concentration that outcompetes other endogenous cations. For example, adding ammonium formate will promote the formation of [M+NH₄]⁺ adducts.[1] | |
| Sample Contamination | Contamination from glassware or solvents can introduce unwanted cations like sodium and potassium. Use high-purity solvents and meticulously clean all glassware. |
Issue 3: Poor Chromatographic Resolution of Isomers
| Possible Cause | Solution |
| Inappropriate Column Chemistry | GalCer and its isomer GlcCer are not well-resolved on standard reversed-phase (e.g., C18) columns. |
| Utilize a normal-phase or HILIC column for effective separation of these isomers.[6][7] | |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving separation in normal-phase and HILIC modes. |
| Systematically optimize the mobile phase gradient. Even slight changes in the concentration of polar solvents like methanol (B129727) or water can significantly affect retention times.[6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is based on the widely used Bligh and Dyer method, modified for the extraction of sphingolipids.[1]
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Homogenization: Homogenize 50-100 mg of tissue in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a non-endogenous or isotopically labeled GalCer, to the homogenate for quantification.
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Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) and induce phase separation.
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Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the layers. The lipids, including GalCer, will be in the lower organic phase.
-
Drying and Reconstitution: Carefully collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., ethanol (B145695) or the initial mobile phase).[1]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the separation and detection of GalCer using normal-phase LC-MS/MS.[6]
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Chromatography System: UPLC/HPLC system
-
Column: Normal-phase silica (B1680970) column
-
Mobile Phase A: Acetonitrile
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Mobile Phase B: Methanol:Water (95:5, v/v) with 0.1% formic acid
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Gradient: Isocratic elution with a high percentage of mobile phase A, optimized for the separation of GalCer and GlcCer.
-
Flow Rate: 200-400 µL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Monitor the transition from the protonated precursor ion [M+H]⁺ to the characteristic sphingosine fragment, e.g., m/z 264.3.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GalCer (d18:1/16:0) | 700.6 | 264.3 | Optimized for instrument |
| GalCer (d18:1/18:0) | 728.6 | 264.3 | Optimized for instrument |
| GalCer (d18:1/24:0) | 812.8 | 264.3 | Optimized for instrument |
| GalCer (d18:1/24:1) | 810.8 | 264.3 | Optimized for instrument |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key fragmentation pathways of this compound in MS/MS.
References
- 1. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of ceramide structural modification found in fungal cerebrosides by electrospray tandem mass spectrometry with low energy collision-induced dissociation of Li+ adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescent Labeling of Galactosyl Cholesterol for Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluorescently labeled galactosyl cholesterol in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a fluorescent this compound analog?
A1: The optimal concentration of a fluorescent this compound analog can vary significantly depending on the cell type, the specific probe being used, and the imaging modality. A general starting point is a concentration range of 1-5 µM.[1] It is crucial to perform a concentration titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity or artifacts.[1]
Q2: How long should I incubate the cells with the fluorescent this compound analog?
A2: Incubation times can range from 15 minutes to several hours.[1] Shorter incubation times are often sufficient for plasma membrane labeling. For visualizing intracellular trafficking, longer incubation times may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific research question.
Q3: My fluorescent signal is very weak or non-existent. What could be the problem?
A3: Several factors can contribute to a weak or absent fluorescent signal. First, verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of your specific fluorescent probe.[1] Ensure that the probe has not degraded due to improper storage or handling. You may need to increase the probe concentration or the incubation time. Additionally, optimizing imaging settings such as laser power, exposure time, and detector gain can enhance signal detection, but be cautious of phototoxicity and photobleaching.[1]
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can obscure the specific signal from your labeled cells. To reduce background, ensure thorough washing of the cells (2-3 times) with pre-warmed culture medium or buffer after incubation to remove any unbound probe.[1] If the background persists, try reducing the probe concentration. Some fluorescent cholesterol analogs have a higher propensity for non-specific binding, so considering a different probe might be necessary.[1]
Q5: The fluorescent probe appears to be cytotoxic to my cells. What should I do?
A5: Cytotoxicity is a significant concern in live-cell imaging.[1] To mitigate this, use the lowest effective probe concentration and the shortest possible incubation time. Ensure that the solvent used to dissolve the probe (e.g., DMSO or ethanol) is at a final concentration that is not harmful to the cells. It is also crucial to maintain optimal cell culture conditions, as stressed or unhealthy cells can be more susceptible to probe-induced toxicity.
Q6: The fluorescent signal is bleaching rapidly. How can I prevent this?
A6: Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[2] To minimize photobleaching, use the lowest possible laser power and shortest exposure time that still provides an adequate signal.[3] For time-lapse imaging, consider acquiring images with longer intervals between frames.[3] If you are imaging fixed cells, using an anti-fade mounting medium can be beneficial.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during the fluorescent labeling of this compound for live-cell imaging.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Faint Signal | - Incorrect filter set for the fluorophore.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching from excessive light exposure.- Degraded fluorescent probe. | - Verify the excitation and emission spectra of your probe and match them with the microscope's filter cubes.[1]- Perform a concentration titration to find the optimal concentration.[1]- Increase the incubation time.- Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time.[3]- Use a fresh stock of the fluorescent probe.[1] |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Probe concentration is too high.- Non-specific binding of the probe. | - Increase the number and duration of washing steps after probe incubation.[1]- Lower the probe concentration.[1]- Consider using a different fluorescent cholesterol analog with lower non-specific binding.[1] |
| Uneven or Patchy Staining | - Probe precipitation in the labeling medium.- Cell stress or poor health.- Probe aggregation. | - Ensure the probe is fully dissolved in the working solution. Consider using a carrier like methyl-β-cyclodextrin for delivery.[1]- Culture cells under optimal conditions and ensure they are healthy before labeling.[1]- Lower the probe concentration and vortex the working solution before adding it to the cells.[1] |
| Signal Localizes to Unexpected Organelles | - The fluorescent tag alters the trafficking behavior of the cholesterol analog.- Phototoxicity-induced cellular stress leading to aberrant localization. | - Use a cholesterol analog known to closely mimic the behavior of endogenous cholesterol (e.g., DHE, CTL).[3]- Reduce light exposure and probe concentration to minimize phototoxicity.[3]- Compare the localization with a known marker for the organelle .[1] |
| Rapid Photobleaching | - High laser power or long exposure times.- The fluorophore is inherently prone to photobleaching. | - Use the lowest possible laser power and shortest exposure time that provides an adequate signal.[3]- For live-cell imaging, acquire images in a time-lapse series with longer intervals between frames.[3]- Use a more photostable fluorophore if possible. |
| Cellular Toxicity | - Probe concentration is too high.- Prolonged incubation time.- Solvent toxicity.- Phototoxicity. | - Perform a dose-response curve to determine the maximum non-toxic concentration.- Reduce the incubation time to the minimum required for sufficient labeling.- Ensure the final solvent concentration is well below toxic levels.- Minimize light exposure by reducing laser power and exposure time.[4][5] |
Experimental Protocols
Protocol 1: General Labeling of Live Cells with Fluorescent this compound
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslip suitable for microscopy and allow them to adhere and grow to the desired confluency.[1][3]
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the fluorescent this compound analog in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically 1-5 µM).[1]
-
It is important to vortex the solution well to ensure the probe is fully dissolved.[1]
-
-
Cell Labeling:
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove the unbound probe.[1]
-
-
Imaging:
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Add fresh, pre-warmed medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent probe.[1]
-
Visualizations
Caption: Experimental workflow for fluorescently labeling this compound.
Caption: Troubleshooting logic for live-cell imaging experiments.
References
Overcoming challenges in the chemical synthesis of galactosyl cholesterol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of galactosyl cholesterol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: I am experiencing very low yields in my this compound synthesis. What are the common causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. A primary challenge is the efficient formation of the glycosidic bond and subsequent purification. Here are key areas to investigate:
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Purity of Reactants: Ensure that both the cholesterol and the activated galactose donor are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: Glycosylation reactions are sensitive to temperature, reaction time, and atmospheric conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the reaction. Optimization of temperature and reaction time is crucial; prolonged reaction times or high temperatures can lead to product degradation.
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Protecting Groups: The choice of protecting groups on the galactose donor is critical. Incomplete protection can lead to side reactions, while groups that are too stable can be difficult to remove, leading to loss of product during deprotection steps. For instance, in a multi-step synthesis of a galactosylated cholesterol derivative, high yields were achieved for intermediate steps like the formation of cholesteryl hydrogen succinate (B1194679) (83.2%) and its activation (93.0%), indicating the importance of optimizing each step.[1]
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Promoter/Catalyst Activity: In methods like the Koenigs-Knorr reaction, the activity of the promoter (e.g., silver salts) is vital. Ensure the promoter is fresh and used in the correct stoichiometric amount.
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Alternative Methods: If chemical synthesis proves consistently low-yielding, consider enzymatic synthesis. Glucocerebrosidases (GBA1 and GBA2) can catalyze the transgalactosylation of a galactose moiety from a donor like galactosylceramide to cholesterol.[2][3] While this is a biological method, it can be an effective alternative.
Question: My reaction produces a mixture of α- and β-anomers. How can I improve the anomeric selectivity for the desired β-galactosyl cholesterol?
Answer: Achieving high anomeric selectivity is a significant challenge in carbohydrate chemistry.[4][5] The formation of the desired β-anomer is typically directed by the choice of protecting group at the C2 position of the galactose donor.
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Neighboring Group Participation: To favor the formation of the β-anomer (a 1,2-trans glycoside), a "participating" protecting group should be used at the C2 position.[6] Acyl groups, such as acetate (B1210297) or benzoate, are commonly used for this purpose.[7][8] The acyl group participates in the reaction by forming a stable intermediate dioxolenium ion, which blocks the α-face of the sugar, forcing the cholesterol to attack from the β-face.[8]
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Non-Participating Groups: Conversely, using "non-participating" groups like benzyl (B1604629) ethers at the C2 position often leads to a mixture of anomers or can favor the α-anomer.[7]
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Solvent Effects: The polarity and nature of the solvent can also influence the anomeric ratio. It is recommended to perform small-scale trials with different solvents to determine the optimal conditions for your specific system.
-
Conformation-Constraining Protecting Groups: Certain protecting groups can lock the conformation of the sugar ring, which can influence the accessibility of the anomeric center and improve selectivity.[7][8] For example, a 4,6-O-benzylidene group is a common strategy in carbohydrate synthesis.[8]
Question: I'm having difficulty purifying the final this compound product from the reaction mixture.
Answer: Purification can be challenging due to the similar polarities of the product and unreacted cholesterol or byproducts.
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Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. A gradient elution system is often required. A typical solvent system might start with a non-polar solvent (like hexane (B92381) or dichloromethane) and gradually increase the polarity by adding methanol. For a novel galactosylated cholesterol derivative, purification involved dialysis followed by lyophilization.[1]
-
Monitoring: Use Thin Layer Chromatography (TLC) with an appropriate stain (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate) to identify the fractions containing your product. The final purity should be greater than 99% by TLC.
-
Crystallization: If the product is crystalline, crystallization can be an effective final purification step. In the synthesis of a precursor, crystallization from warm acetone (B3395972) by cooling to -20°C was used to yield the pure compound.[1]
-
Alternative Chromatography: If silica gel is not effective, consider other stationary phases like alumina (B75360) or reversed-phase silica.
Question: How can I avoid hydrolysis of the glycosidic bond during the workup and purification steps?
Answer: The glycosidic bond is susceptible to cleavage under acidic conditions. It is important to maintain neutral or slightly basic conditions throughout the extraction and purification process. Avoid using strong acids in your workup. If an acid wash is necessary, use a very dilute and weak acid and minimize contact time. Ensure that any solvents used for chromatography are neutral.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary chemical methods for synthesizing β-galactosyl cholesterol?
The most established chemical method is the Koenigs-Knorr reaction .[9] This method involves the glycosylation of cholesterol using a glycosyl halide donor (e.g., acetobromogalactose) in the presence of a promoter, typically a silver salt like silver carbonate or silver triflate. The use of a participating protecting group at the C2 position of the galactose donor is crucial for achieving β-selectivity.
FAQ 2: How do I select the appropriate protecting groups for the galactose moiety?
The choice of protecting groups is critical for a successful synthesis and influences both reactivity and stereoselectivity.[7]
-
For β-selectivity: Use a participating acyl group (e.g., acetate, benzoate) at the C2 position.[6][8] Other hydroxyl groups (C3, C4, C6) are typically protected with groups that are stable to the glycosylation conditions but can be removed later, such as benzyl ethers or other acyl groups.
-
Orthogonal Strategy: Employ an "orthogonal" protecting group strategy, where different types of protecting groups can be removed under distinct conditions without affecting the others.[10] For example, acetates can be removed under basic conditions (e.g., Zemplén saponification with sodium methoxide), while benzyl ethers are removed by catalytic hydrogenation.[9][11] This allows for selective manipulation of the molecule if further modifications are needed.
FAQ 3: How can I confirm the identity and stereochemistry of the synthesized this compound?
The structure and stereochemistry of the final product are typically confirmed using a combination of spectroscopic methods:
-
NMR Spectroscopy: 1H and 13C NMR are essential. For β-galactosyl cholesterol, the anomeric proton (H-1 of galactose) will appear as a doublet in the 1H NMR spectrum with a relatively large coupling constant (J ≈ 7-8 Hz), which is characteristic of a trans-diaxial relationship with the proton at C2.[9]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups (e.g., hydroxyl groups, C-O bonds).[1]
FAQ 4: Are there enzymatic alternatives to chemical synthesis?
Yes, enzymatic methods offer an alternative route that can provide high stereoselectivity under mild conditions. The enzymes GBA1 and GBA2 have been shown to catalyze a transgalactosylation reaction, transferring a galactose residue from a donor molecule (like galactosylceramide) to cholesterol to form β-galactosyl cholesterol.[2][3] Another study demonstrated the synthesis of galactosylglycerol (B43771) using β-galactosidase, showcasing the potential of enzymatic reverse hydrolysis for forming glycosidic bonds.[12]
Data Presentation
The following table summarizes yields reported for various steps in the synthesis of a this compound derivative, providing a reference for expected efficiencies.
Table 1: Summary of Reported Yields in a Multi-Step Synthesis of a Galactosylated Cholesterol Derivative
| Synthesis Step | Key Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Succinylation of Cholesterol | Cholesterol, succinic anhydride | Cholesteryl hydrogen succinate | 83.2 | [1] |
| Activation of Succinate | Cholesteryl hydrogen succinate, N-hydroxysuccinimide, DCC | N-Hydroxysuccinimidyl cholesteryl succinate | 93.0 | [1] |
| Coupling with Galactose Moiety | Activated cholesteryl succinate, galactosylated amine | Final galactosylated cholesterol derivative | 80.0 |[1] |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the chemical synthesis of this compound and a logical approach to troubleshooting low reaction yields.
Caption: General workflow for synthesizing this compound.
Caption: A logical flow for troubleshooting low synthesis yields.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anomeric Selectivity of Glycosylations through a Machine Learning Lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Chemical synthesis of cholesteryl beta-D-galactofuranoside and -pyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling galactosyl cholesterol
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of galactosyl cholesterol to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term stability, this compound powder should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[1][2] Stored under these conditions, it is stable for at least one year.[1] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis.[3][4]
Q2: What is the best way to store this compound in a solution?
If you have dissolved the this compound in an organic solvent, it should be stored in a glass container with a Teflon-lined closure at -20°C.[3][4] To prevent oxidation, it is highly recommended to flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1] Storing organic solutions below -30°C is generally not advised unless the solution is in a sealed glass ampoule.[1]
Q3: What solvents are suitable for dissolving this compound?
Q4: Can I use plastic labware (e.g., pipette tips, tubes) when handling this compound in organic solvents?
No. It is critical to avoid all plastic containers and pipette tips when working with this compound in organic solvents.[1][3][4] Plasticizers and other contaminants can leach from the plastic, contaminating your sample and potentially interfering with your experiments.[1] Always use glass, stainless steel, or Teflon equipment for handling and transferring organic solutions of lipids.[1][3][4]
Data Presentation
Table 1: Solubility of Cholesterol in Various Organic Solvents at 37°C
Disclaimer: This table shows the solubility of cholesterol, the parent molecule of this compound. This data is provided as a general guide for solvent selection. The galactose moiety will increase polarity and may alter solubility compared to cholesterol.
| Solvent | Solubility (mg/mL) |
| Chloroform | High |
| Dichloromethane | High |
| Pyridine | ~667 mg/mL |
| Ether | ~357 mg/mL |
| Dioxane | Soluble |
| Ethyl Acetate | Soluble |
| Benzene | Soluble |
| Hot Ethanol (80°C) | ~280 mg/mL |
| Ethanol (20°C) | ~12.9 mg/mL |
| Methanol | Moderately Soluble |
| Acetone | Soluble |
| Water | <0.005 mg/mL |
(Data compiled from references[5][6][7])
Troubleshooting Guides
Problem 1: My this compound is difficult to dissolve.
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Possible Cause: Inappropriate Solvent. You may be using a solvent that is too polar. Refer to the solubility table for cholesterol as a guide and consider less polar organic solvents or mixtures like chloroform:methanol.
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Possible Cause: Aggregation. this compound has been noted to form larger aggregates in chloroform.[2] This can hinder dissolution.
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Solution: Gentle warming of the solution can help dissolve the lipid. However, exercise caution to avoid solvent evaporation and potential degradation. Bath sonication is an effective method to break up aggregates and facilitate dissolution.[1] Vortexing the solution can also aid in the process.
-
Problem 2: My experimental results are inconsistent or show unexpected biological activity.
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Possible Cause: Sample Degradation. The lipid may have degraded due to improper storage or handling.
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Solution: Review your storage and handling procedures. Ensure the compound was stored at -20°C and protected from moisture and light.[1][2] Degradation products can have biological activity. Use freshly prepared solutions whenever possible and store them appropriately under inert gas between uses.[1]
-
-
Possible Cause: Plasticizer Contamination. If plastic labware was used with organic solvents, leached contaminants could be affecting your results.
Problem 3: I am having trouble forming stable vesicles (liposomes) with this compound.
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Possible Cause: Incorrect Lipid Ratios. The proportion of this compound in your lipid mixture may be too high or too low, affecting membrane stability and curvature.
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Solution: Optimize the molar ratio of this compound to other lipids (e.g., phosphatidylcholine, cholesterol) in your formulation. A common starting point for incorporating glycolipids into liposomes is 5-10 mol%.
-
-
Possible Cause: Incomplete Hydration or Sonication. The lipid film may not be fully hydrated, or the sonication/extrusion process may be insufficient to form unilamellar vesicles.
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Solution: Ensure the lipid film is thin and uniform before hydration. Allow adequate time for hydration (e.g., 1 hour) above the phase transition temperature of the main phospholipid. Use a bath sonicator to break up the initial multi-lamellar vesicles before probe sonication or extrusion.[8]
-
Experimental Protocols
Protocol: Preparation of Vesicles (Liposomes) Containing this compound
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication.
Materials:
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This compound
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Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
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Cholesterol (optional, for membrane stabilization)
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Chloroform and/or Methanol (high purity)
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Hydration buffer (e.g., PBS, HEPES-buffered saline)
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Round-bottom flask or glass vial with Teflon-lined cap
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Rotary evaporator or a gentle stream of nitrogen gas
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Vacuum desiccator
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Bath sonicator
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Probe sonicator (optional)
Methodology:
-
Lipid Film Preparation: a. In a clean round-bottom flask or glass vial, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound at a desired molar ratio) in a suitable organic solvent such as a 2:1 (v/v) mixture of chloroform:methanol.[1] b. Remove the organic solvent using a rotary evaporator under reduced pressure. Alternatively, evaporate the solvent under a gentle stream of nitrogen gas, rotating the vial to ensure a thin, uniform lipid film forms on the inner surface.[8] c. To remove any residual solvent, place the flask or vial in a vacuum desiccator for at least 1-2 hours.[8]
-
Hydration: a. Add the desired volume of aqueous hydration buffer to the dried lipid film. The final total lipid concentration is typically between 1 and 5 mg/mL. b. Hydrate the lipid film for approximately 1 hour at a temperature above the phase transition temperature (Tm) of the primary phospholipid. For DOPC, this can be done at room temperature. Intermittent gentle vortexing can aid hydration. This process results in the formation of multi-lamellar vesicles (MLVs).
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Vesicle Formation (Sonication): a. Submerge the vial containing the MLV suspension in a bath sonicator. b. Sonicate for 2-5 minutes, or until the milky suspension becomes clearer, indicating the formation of smaller vesicles.[8] c. For even smaller and more uniform vesicles (SUVs), a probe sonicator can be used. Apply several short bursts of sonication, taking care not to overheat the sample (keep the vial on ice between bursts). The solution should become nearly transparent.
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Storage: a. For immediate use, keep the liposome (B1194612) suspension at 4°C. b. It is recommended to use the prepared vesicles within a few days, as they can fuse or aggregate over time.
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-containing liposomes.
This compound in a Lipid Raft
Caption: this compound partitioning into an ordered lipid raft domain.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? | MDPI [mdpi.com]
- 3. Characterisation of cytotoxicity and immunomodulatory effects of glycolipid biosurfactants on human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and troubleshooting [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
Technical Support Center: Handling and Experimentation of Galactosyl Cholesterol
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of galactosyl cholesterol during experimental procedures. By following these recommendations, users can ensure the integrity and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily attributed to two main pathways:
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Oxidation of the cholesterol moiety: The cholesterol component is susceptible to oxidation, particularly at the C7 position and the double bond in the B-ring. This process can be accelerated by exposure to heat, light, oxygen, and certain metal ions.
-
Hydrolysis of the glycosidic bond: The bond linking the galactose sugar to the cholesterol molecule can be cleaved under acidic conditions.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a dry powder at -20°C or below.[1][2] It is often shipped on dry ice to maintain this temperature.[2] If dissolved in an organic solvent, it should be stored in a tightly sealed glass vial with a Teflon-lined cap, under an inert atmosphere (e.g., argon or nitrogen), at -20°C.
Q3: Can I use plastic containers or pipette tips when working with this compound in organic solvents?
A3: No. It is crucial to avoid plastic containers and pipette tips when handling this compound dissolved in organic solvents. Plasticizers and other contaminants can leach from the plastic, potentially interfering with your experiments and degrading the lipid. Always use glass, stainless steel, or Teflon labware.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness may indicate that the this compound has precipitated out of solution, which can happen if the solvent is not appropriate or if the temperature has fluctuated. Gentle warming and sonication may help to redissolve the compound. If the issue persists, consider preparing a fresh solution.
Q5: How can I monitor the degradation of my this compound sample?
A5: Several analytical techniques can be used to assess the purity and detect degradation products of this compound. These include:
-
Thin-Layer Chromatography (TLC): A straightforward method to check for the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.
-
Mass Spectrometry (MS): Can identify specific degradation products, such as oxidized cholesterol species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor incorporation into liposomes | Degraded this compound; Improper hydration of the lipid film. | Use a fresh, properly stored stock of this compound. Ensure the lipid film is thin and evenly distributed before hydration. Hydrate (B1144303) above the phase transition temperature of the lipids. |
| Inconsistent results in cell-based assays | Degradation of this compound in culture media; Interaction with media components. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and heat during incubation. Consider using a carrier molecule like cyclodextrin (B1172386) to improve solubility and stability in aqueous media. |
| Evidence of oxidation (e.g., new peaks in HPLC/MS) | Exposure to air, light, or heat. | Store stock solutions under an inert gas (argon or nitrogen). Protect from light by using amber vials or wrapping containers in foil. Avoid repeated freeze-thaw cycles. Consider adding a lipid-soluble antioxidant like BHT or α-tocopherol to organic stock solutions. |
| Evidence of hydrolysis (e.g., presence of free cholesterol) | Exposure to acidic conditions. | Maintain a neutral pH during your experiments whenever possible. If acidic conditions are required, minimize the exposure time. |
Factors Affecting this compound Stability
The following table summarizes key factors that can influence the degradation of this compound and provides recommended conditions to maintain its stability.
| Factor | Effect on Stability | Recommended Conditions |
| Temperature | High temperatures accelerate oxidation. | Store at -20°C or below. Avoid excessive heating during experimental procedures. |
| Light | UV light can promote photodegradation and oxidation. | Protect from light by using amber glass containers and minimizing exposure during handling. |
| Oxygen | Oxygen is a key reactant in the oxidation of the cholesterol moiety. | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents where possible. |
| pH | Acidic conditions can lead to the hydrolysis of the glycosidic bond. | Maintain a neutral pH (around 7.0) whenever feasible. Avoid prolonged exposure to strong acids. |
| Solvent | Purity of organic solvents is crucial. | Use high-purity, anhydrous solvents. Avoid chlorinated solvents for long-term storage. |
| Storage Container | Improper containers can introduce contaminants. | Use glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes a common method for incorporating this compound into liposomes.
Materials:
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This compound
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Other lipids (e.g., phosphatidylcholine, cholesterol)
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Chloroform/Methanol mixture (e.g., 2:1 v/v)
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Hydration buffer (e.g., PBS, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Bath sonicator
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Extruder with polycarbonate membranes
Methodology:
-
Lipid Film Preparation:
-
Dissolve the desired lipids, including this compound, in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Gently agitate the flask to hydrate the lipid film, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Sizing:
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To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator for 2-5 minutes.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion by passing it through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times. This should also be done at a temperature above the lipid's phase transition temperature.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -80°C, although stability should be verified.
-
Visualizing Degradation Pathways and Prevention Strategies
This compound Degradation Pathways
Caption: Primary degradation routes for this compound.
Experimental Workflow for Stable Handling
Caption: Recommended workflow to ensure this compound stability.
References
Technical Support Center: Optimizing Galactosyl Cholesterol Incorporation into Model Membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of incorporating galactosyl cholesterol into model membranes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for incorporating this compound into liposomes?
A1: The most frequently used method is the thin-film hydration technique.[1][2][3] This procedure involves dissolving the lipids, including this compound, in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.[1][2]
Q2: What are the key factors that influence the incorporation efficiency of this compound?
A2: Several factors can impact the efficiency of incorporation, including the lipid composition of the membrane (e.g., the type of phospholipid and the concentration of cholesterol), the phase transition temperature of the lipids, and the method of liposome (B1194612) preparation.[4] The density of the glycoside residues on the liposome surface is also a critical determinant.
Q3: Why is cholesterol an important component in model membranes containing this compound?
A3: Cholesterol plays a crucial role in modulating the fluidity, stability, and permeability of the lipid bilayer.[5][6] It can influence the packing of lipid molecules, which in turn affects the incorporation and orientation of glycolipids like this compound within the membrane.[7][8]
Q4: How can I quantify the amount of this compound incorporated into my model membranes?
A4: Quantification can be achieved through various analytical techniques. High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a rapid and effective method for the simultaneous quantification of different lipids within a liposome formulation.[4][9][10] Other methods include High-Performance Thin-Layer Chromatography (HPTLC) and mass spectrometry. For specific quantification of the galactose moiety, colorimetric assays following hydrolysis or enzymatic assays can be employed.[5]
Q5: Can the fatty acid chain length of other lipids in the membrane affect this compound incorporation?
A5: Yes, the acyl chain length of phospholipids (B1166683) in the bilayer influences the membrane's thickness and fluidity. These properties can affect how this compound, specifically its ceramide anchor, integrates into the membrane.[4]
Data Presentation
The following table summarizes the expected trends in this compound incorporation efficiency based on qualitative findings in the literature. Please note that these values are illustrative and the optimal conditions should be determined empirically for each specific lipid composition and experimental setup.
| Phospholipid Type (PC) | Cholesterol (mol%) | This compound (mol%) | Hydration Temperature (°C) | Expected Incorporation Efficiency (%) |
| DOPC (Tc = -20°C) | 30 | 5 | 25 | High (~90-95%) |
| DOPC (Tc = -20°C) | 50 | 5 | 25 | Moderate-High (~85-90%) |
| DPPC (Tc = 41°C) | 30 | 5 | 25 (Below Tc) | Low (~40-50%) |
| DPPC (Tc = 41°C) | 30 | 5 | 50 (Above Tc) | High (~90-95%) |
| DPPC (Tc = 41°C) | 30 | 15 | 50 (Above Tc) | Moderate (~70-80%) |
| DSPC (Tc = 55°C) | 40 | 10 | 60 (Above Tc) | High (~90-95%) |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Tc: Phase transition temperature.
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.[1]
Materials:
-
Primary phospholipid (e.g., DOPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of the primary phospholipid, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc.[11]
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film further under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]
-
-
Hydration:
-
Pre-heat the aqueous buffer to a temperature above the Tc of the highest Tc lipid.
-
Add the warm buffer to the round-bottom flask containing the dry lipid film.
-
Agitate the flask by gentle vortexing or swirling for 30-60 minutes to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[11]
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to extrusion.[1]
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Pass the MLV suspension through the extruder 11-21 times.[11] An odd number of passes ensures that the final sample is the one that has been extruded.
-
Protocol 2: Quantification of Incorporated this compound
This protocol provides a general workflow for quantifying the incorporated this compound.
Procedure:
-
Separation of Liposomes from Unincorporated Material:
-
Use size exclusion chromatography (e.g., with a Sephadex G-50 column) to separate the liposomes from any unincorporated this compound. The liposomes will elute in the void volume.
-
-
Quantification:
-
Option A: HPLC-ELSD:
-
Disrupt the liposome structure using a suitable solvent (e.g., chloroform/methanol).
-
Analyze the lipid mixture using an HPLC system equipped with an Evaporative Light Scattering Detector.[4][9]
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
-
Option B: Colorimetric Assay for Galactose:
-
Hydrolyze the galactosyl moiety from the cholesterol backbone using acidic conditions (e.g., 1M HCl at 100°C).[5]
-
Neutralize the sample.
-
Use a commercially available galactose assay kit or a colorimetric method (e.g., with orcinol) to determine the amount of galactose.[5]
-
Relate the amount of galactose back to the concentration of this compound.
-
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Incorporation Efficiency | Inappropriate Hydration Temperature: Hydrating below the phase transition temperature (Tc) of the main phospholipid can lead to poor lipid mobility and inefficient incorporation. | Ensure the hydration buffer and all subsequent processing steps (e.g., extrusion) are performed at a temperature above the Tc of the lipid with the highest transition temperature.[11] |
| Suboptimal Lipid Composition: The ratio of phospholipid to cholesterol can affect membrane fluidity and packing, influencing the accommodation of the bulky galactosyl headgroup. | Systematically vary the molar ratio of cholesterol. A common starting point is a phospholipid to cholesterol ratio of 2:1 or 1:1.[12] | |
| Aggregation of this compound: At higher concentrations, glycolipids can self-aggregate, preventing their insertion into the liposome bilayer. | Ensure complete dissolution of all lipids in the organic solvent before film formation. Sonication of the lipid solution may help. Consider preparing liposomes with a lower target concentration of this compound. | |
| Residual Organic Solvent: Incomplete removal of the organic solvent can interfere with proper liposome formation. | Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., overnight).[6] | |
| Liposome Aggregation | Incorrect Surface Charge: At neutral pH, liposomes may have a low surface charge, leading to aggregation. | Include a small percentage (e.g., 5-10 mol%) of a charged lipid (e.g., phosphatidylglycerol for negative charge or DOTAP for positive charge) in the lipid mixture. |
| Inconsistent Liposome Size | Inefficient Extrusion: Insufficient passes through the extruder or a clogged membrane can result in a broad size distribution. | Ensure the extruder is properly assembled and that the membrane is not damaged. Perform an adequate number of passes (typically 11-21).[11] Monitor the pressure during extrusion. |
| Unexpected Biological Activity | Degradation of Lipids: Unsaturated lipids are prone to oxidation. | Store lipids under an inert atmosphere (e.g., argon) at low temperatures (-20°C or below).[13] Use freshly prepared liposomes for experiments. |
| Contamination from Plasticware: Plasticizers can leach from containers and pipette tips when using organic solvents. | Use glass, stainless steel, or Teflon-coated labware for handling lipids in organic solvents.[13] |
Visualizations
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exposure of galactosylceramide to galactose oxidase in liposomes: dependence on lipid environment and ceramide composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Haptenic activity of galactosyl ceramide and its topographical distribution on liposomal membranes. I. Effect of cholesterol incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipid composition of extracellular vesicles: applications in diagnostics and therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Effects of Cholesterol Concentration on Liposome and Proteoliposome Be" by Ehsaneh Khodadadi [scholarworks.uark.edu]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Resolving Issues with Galactosyl Cholesterol Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the non-specific binding of galactosyl cholesterol probes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound probes?
A1: Non-specific binding of this compound probes can stem from several factors:
-
Electrostatic Interactions: The probe may interact with charged molecules on the cell surface or extracellular matrix.
-
Hydrophobic Interactions: The cholesterol-like structure of the probe can lead to non-specific partitioning into lipid-rich cellular structures other than the intended target.
-
Probe Aggregation: At high concentrations, these probes can form aggregates that bind indiscriminately to cell surfaces.
-
Cell Health: Unhealthy or dead cells often exhibit increased non-specific probe uptake.
Q2: How can I differentiate between specific and non-specific binding?
A2: Implementing proper controls is crucial. Key controls include:
-
Unlabeled Cells: This control helps determine the level of natural cellular autofluorescence.
-
Competition Assay: Co-incubate the fluorescently labeled this compound with an excess of unlabeled this compound. A significant decrease in fluorescence intensity in the presence of the unlabeled competitor indicates specific binding.
-
Scrambled Probe Control: If available, use a probe with a similar fluorophore but a different lipid moiety that is not expected to bind to the target.
Q3: Can the choice of fluorophore affect non-specific binding?
A3: Yes, the properties of the fluorescent dye can influence non-specific binding. Highly charged or bulky fluorophores may increase non-specific interactions. When available, selecting probes with smaller, more photostable, and less charged fluorophores can be beneficial.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Q: My images have high background fluorescence, obscuring the specific signal. What steps can I take to reduce it?
A: High background is a common issue and can be addressed by optimizing several experimental parameters.
Troubleshooting Steps:
-
Optimize Probe Concentration: High probe concentrations are a frequent cause of high background. Perform a concentration titration to find the lowest concentration that provides a detectable specific signal with minimal background.[1]
-
Thorough Washing: Inadequate washing can leave unbound probe in the sample. Increase the number and duration of washing steps after probe incubation.[2] Using a buffer containing a low concentration of a mild detergent (e.g., 0.05% Tween-20) during washes can also help.
-
Use a Blocking Agent: Pre-incubating cells with a blocking buffer can saturate non-specific binding sites.[2]
-
Check for Autofluorescence: Image an unstained sample of your cells using the same settings to assess the level of natural autofluorescence.[3] If autofluorescence is high, you may need to use spectral unmixing techniques or choose a probe with a different excitation/emission spectrum.
Issue 2: Weak or No Specific Signal
Q: I am not observing a clear signal from my this compound probe. What could be the problem?
A: A weak or absent signal can be due to several factors, from probe viability to imaging settings.
Troubleshooting Steps:
-
Verify Probe Integrity: Ensure the probe has been stored correctly (protected from light and at the recommended temperature) and has not expired.
-
Optimize Incubation Time: The incubation time may be too short for sufficient probe binding. Try increasing the incubation period.
-
Check Imaging Settings: Confirm that the excitation and emission filters on your microscope are appropriate for your probe's fluorophore. Increase the laser power or exposure time, but be mindful of potential phototoxicity and photobleaching.
-
Assess Cell Health: Ensure that the cells are healthy and viable, as compromised cells may not exhibit the expected binding patterns.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can sometimes fluoresce, potentially increasing background; may contain immunoglobulins that cross-react with antibodies in co-staining experiments.[4][5] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive, effective at blocking. | Contains phosphoproteins and biotin, which can interfere with certain detection methods; not recommended for phospho-specific antibody staining.[5] |
| Normal Serum (from the secondary antibody host species) | 1-5% (v/v) | Highly specific for blocking non-specific binding of the secondary antibody. | More expensive than BSA or milk; must be matched to the secondary antibody species. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Consistent performance, long shelf-life, free of proteins that can cause cross-reactivity.[4][6] | More expensive than homemade solutions. |
Table 2: Troubleshooting Summary for Non-Specific Binding
| Issue | Potential Cause | Recommended Solution |
| High Background | Probe concentration too high | Perform a titration to determine the optimal lower concentration.[1] |
| Insufficient washing | Increase the number and duration of wash steps.[2] | |
| Non-specific protein binding | Use a blocking agent like BSA or a commercial protein-free blocker. | |
| Autofluorescence | Image an unstained control; consider spectral unmixing or a different fluorophore.[3] | |
| Weak/No Signal | Insufficient incubation time | Increase the incubation time. |
| Incorrect imaging settings | Verify filter sets and optimize laser power/exposure time. | |
| Probe degradation | Check storage conditions and expiration date. | |
| Patchy Staining | Probe precipitation | Ensure the probe is fully dissolved; vortex before use. |
| Uneven cell density | Ensure a confluent and evenly distributed cell monolayer. |
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound Probes
This protocol provides a general framework. Optimization of concentrations, incubation times, and washing steps is recommended for each specific cell type and experimental setup.
Materials:
-
This compound Probe (e.g., BODIPY-labeled)
-
Cell Culture Medium (phenol red-free medium is recommended to reduce background)[7]
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Live-cell imaging system with appropriate filters
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency (typically 70-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed, serum-free culture medium. Vortex gently to ensure the probe is fully dissolved.
-
-
Blocking (Optional but Recommended):
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with Blocking Buffer for 30 minutes at 37°C.
-
-
Probe Incubation:
-
Remove the blocking buffer (if used) or culture medium.
-
Add the probe-containing medium to the cells.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 3-5 times with pre-warmed PBS or HBSS to remove unbound probe. Increase the duration of the final washes if background remains high.
-
-
Imaging:
-
Add fresh, pre-warmed, phenol (B47542) red-free medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's fluorophore. Use the lowest possible laser power and exposure time to minimize phototoxicity.[7]
-
Mandatory Visualization
Caption: Workflow for fluorescent labeling of cells with this compound probes.
Caption: Logical flowchart for troubleshooting high background fluorescence.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting aggregation of galactosyl cholesterol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of galactosyl cholesterol in solution.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the preparation and use of this compound solutions.
Q1: My this compound is not dissolving properly in an aqueous buffer. What should I do?
A1: this compound, like cholesterol, has very low solubility in aqueous solutions. Direct dissolution in a buffer is often unsuccessful and can lead to aggregation. The recommended procedure is to first dissolve the this compound in an organic solvent before introducing it to the aqueous phase.
Experimental Protocol: Preparing a this compound Solution
-
Initial Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent. Ethanol is a commonly used solvent for cholesterol and its derivatives.[1][2] A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) can also be used, particularly for preparing lipid films for liposome (B1194612) formation.[3][4]
-
Preparation of Aqueous Phase: Prepare the desired aqueous buffer. The buffer composition can influence solubility; ensure all components are fully dissolved and the pH is correctly adjusted.[5]
-
Introduction to Aqueous Phase:
-
For direct addition: Add the organic solution of this compound dropwise to the vigorously stirred aqueous buffer. Be aware that this may still lead to some precipitation if the final concentration exceeds the aqueous solubility limit.
-
For liposome formation (recommended for stable aqueous preparations): Create a thin lipid film by evaporating the organic solvent from the this compound solution in a round-bottom flask under a stream of nitrogen.[3][6][7] Then, hydrate (B1144303) the film with the aqueous buffer, followed by sonication or extrusion to form liposomes.[3][7]
-
Q2: I've prepared a solution of this compound, but it appears cloudy or has visible precipitates. What could be the cause and how can I fix it?
A2: Cloudiness or precipitation indicates that the this compound has aggregated or precipitated out of the solution. This can be due to several factors:
-
Concentration: The concentration of this compound may be above its solubility limit in the final solution.
-
Temperature: Lower temperatures can decrease the solubility of lipids.[8]
-
pH and Ionic Strength: The pH and ionic strength of the buffer can affect the stability of the solution.[9][10][11]
-
Improper Dissolution Technique: The initial dissolution in the organic solvent may have been incomplete, or the transition to the aqueous phase was too rapid.
Troubleshooting Workflow for this compound Aggregation
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 4. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 8. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The effect of ionic strength on cell volume, cell pH and cellular buffer capacity in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ionic strength of buffer on the measurement of erythrocyte electrophoretic mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize background noise in galactosyl cholesterol detection assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize background noise and achieve reliable results in your galactosyl cholesterol detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound detection assays?
High background noise in lipid-based assays can originate from several sources:
-
Non-specific Binding: This is the most common cause, where antibodies or detection reagents bind to unoccupied sites on the microplate surface or to other molecules nonspecifically.[1][2] This is particularly prevalent in lipid assays due to hydrophobic interactions between assay components and the polystyrene plate.[3][4]
-
Insufficient Blocking: If the blocking buffer does not effectively cover all non-specific binding sites on the plate, subsequent reagents can adhere to these sites, leading to a high background signal.[5][6]
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of primary or secondary antibodies can lead to increased non-specific binding.[5][7]
-
Inadequate Washing: Failure to completely remove unbound reagents during wash steps will result in a higher background.[6][7][8]
-
Cross-Reactivity: The detection antibody may cross-react with other lipids or components in the sample.
-
Contaminated Reagents: Buffers or reagents contaminated with interfering substances can contribute to background noise.[9]
Q2: How does the hydrophobic nature of this compound contribute to background noise?
This compound, being a lipid, has a significant hydrophobic character. This can lead to strong non-specific binding to the hydrophobic surfaces of standard polystyrene microplates.[4] This interaction can make it challenging to achieve a complete and stable coating of the target lipid, and can also promote the non-specific adsorption of other hydrophobic molecules, including some detection proteins, leading to elevated background signals.
Q3: Can components in my biological sample interfere with the assay?
Yes, complex biological samples such as serum or cell lysates contain numerous molecules that can interfere with the assay.[10] Lipemia (high lipid content), hemolysis, and high concentrations of other proteins can all contribute to background noise or interfere with the enzymatic reactions used in some cholesterol detection methods.[10][11] For instance, bilirubin (B190676) has been shown to decrease measured cholesterol values in some enzymatic assays.[10]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
This issue often points to a problem with a step that affects all wells, such as blocking, washing, or reagent concentration.
Troubleshooting Workflow for High Background
Caption: A systematic workflow for troubleshooting uniformly high background noise.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3-5%).[5][6] Extend the blocking incubation time or perform it at a higher temperature (e.g., 1-2 hours at 37°C).[6] Consider using alternative blocking buffers such as non-fat dry milk, casein, or specialized commercial blockers.[2][12][13] For lipid assays, non-mammalian protein blockers like fish-based blockers can be effective.[12] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5).[7] Increase the volume of wash buffer per well.[7] Add a soaking step of 1-2 minutes during each wash.[14] Ensure complete removal of wash buffer after each step by inverting and tapping the plate on an absorbent material.[14] |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies. A good starting point for secondary antibodies is a 1:20,000 dilution.[7] |
| Substrate Overdevelopment | Reduce the substrate incubation time. Monitor the color development and stop the reaction before the negative control wells start to show significant color. |
| Non-specific Binding of Secondary Antibody | Run a control with only the secondary antibody (no primary antibody) to see if it binds non-specifically.[5] If so, consider using a pre-adsorbed secondary antibody or a different blocking buffer. |
Issue 2: Inconsistent or "Spotty" Background
This often indicates issues with technique, such as improper washing, or problems with the plate or reagents.
| Possible Cause | Recommended Solution |
| Improper Washing Technique | Ensure that all wells are filled and aspirated evenly during washing. Automated plate washers can improve consistency. If washing manually, be careful not to scratch the inside of the wells. |
| Membrane/Plate Drying Out | Do not allow the plate to dry out at any stage of the assay.[6] Keep the plate covered during incubations. |
| Contaminated Pipette Tips or Reagents | Use fresh, sterile pipette tips for each reagent and sample. Ensure all buffers are freshly prepared and filtered if necessary. |
| Handling of Membranes (for overlay assays) | Avoid touching the membrane with bare hands or dirty forceps, as this can cause dark spots during detection.[5] |
Issue 3: High Background Specifically in Sample Wells
This suggests an issue with the sample matrix itself.
Logical Flow for Sample-Specific Background
Caption: Troubleshooting pathway for high background originating from the sample.
| Possible Cause | Recommended Solution |
| Matrix Effects | Dilute the sample further in an appropriate assay buffer. The ideal buffer may be the blocking buffer itself. |
| Presence of Interfering Lipids | In mass spectrometry-based detection, abundant glycerophospholipids can interfere. Mild alkaline hydrolysis can be used to remove these.[9] |
| Endogenous Peroxides in Sample | For enzymatic assays that produce hydrogen peroxide, endogenous peroxides in the sample can cause a high background. Pre-treating the reaction solution with catalase can reduce this interference.[15] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare a variety of blocking buffers:
-
Coat a 96-well plate with this compound as per your standard protocol. Include negative control wells with no lipid.
-
Divide the plate into sections, and apply a different blocking buffer to each section.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Proceed with the rest of your assay protocol, omitting the primary antibody/protein of interest to assess the background contribution from the detection reagents alone.
-
Measure the signal in all wells. The blocking buffer that provides the lowest signal in the negative control wells while maintaining a high signal-to-noise ratio in positive control wells (if included) is the optimal choice.
Protocol 2: Optimizing Detergent Concentration in Wash Buffers
Detergents are crucial for reducing non-specific binding, but high concentrations can also strip the coated lipid from the plate.[1]
-
Prepare a series of wash buffers with varying concentrations of a non-ionic detergent like Tween-20 (e.g., 0.01%, 0.05%, 0.1%, 0.2%).[1]
-
Coat a 96-well plate with a known amount of this compound.
-
Block the entire plate with your optimized blocking buffer.
-
Proceed with your assay, but in the washing steps, use the different detergent concentrations in separate sections of the plate.
-
Compare the signal-to-noise ratio for each detergent concentration. The optimal concentration will effectively reduce background without significantly diminishing the specific signal. A concentration of around 0.05% is often a good starting point.[16]
Quantitative Data Summary
The following table summarizes recommended starting concentrations and incubation times for key reagents. Note that these are starting points, and optimization for your specific assay is crucial.
| Reagent/Step | Recommended Starting Concentration/Time | Notes |
| Blocking Agent (BSA) | 1-5% (w/v) | Higher concentrations (3-5%) are often better for lipid assays.[5][12] |
| Blocking Agent (Non-fat Dry Milk) | 0.1-5% (w/v) | Can deteriorate if not prepared or stored properly.[12] Not recommended for assays with avidin-biotin systems due to endogenous biotin. |
| Blocking Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubation can improve blocking efficiency.[5] |
| Protein of Interest (for binding) | 0.5 µg/mL | Titration is essential. High concentrations can lead to non-specific binding.[5] |
| Wash Buffer Detergent (Tween-20) | 0.05-0.1% (v/v) | Higher concentrations may strip lipids from the well.[1] |
| Washing | 4-5 cycles, 5 minutes each | Increasing the number and duration of washes can reduce background.[7] |
Signaling Pathways and Workflows
Molecular Interactions Leading to Background Noise
Caption: Interactions contributing to signal and background noise in a solid-phase lipid assay.
References
- 1. corning.com [corning.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. The role of hydrophobic interactions in positioning of peripheral proteins in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic, Lipid-Binding Plates | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. licorbio.com [licorbio.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Interference with the enzymic measurement of cholesterol in serum by use of five reagent kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Interference with the enzymic measurement of cholesterol in serum by use of five reagent kits. | Semantic Scholar [semanticscholar.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Total Cholesterol ELISA Kit (A326911) [antibodies.com]
- 15. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Galactosyl Cholesterol Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on imaging galactosyl cholesterol in cells. Our goal is to help you overcome common experimental hurdles and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose fixative for preserving this compound in cells for immunofluorescence imaging?
A1: Paraformaldehyde (PFA) is the most recommended fixative for preserving the integrity of lipids, including this compound.[1][2] Unlike organic solvents such as methanol (B129727) or acetone (B3395972), which can extract lipids and disrupt membrane structures, PFA cross-links proteins, helping to anchor cellular components in place while maintaining the lipid architecture.[2][3][4] For delicate membrane structures, a combination of PFA and a low concentration of glutaraldehyde (B144438) (GA) may offer better preservation and immobilization of membrane molecules.[5]
Q2: Can I use methanol or acetone for fixation when imaging this compound?
A2: Methanol and acetone are generally not recommended for fixing cells when the primary target is a lipid like this compound.[6] These organic solvents work by dehydrating the cell and precipitating proteins, which can lead to the extraction of lipids and the disruption of cellular membranes.[2][3][4] This can result in the loss of your target molecule and altered cellular morphology.[6]
Q3: What is the optimal concentration and fixation time for PFA?
A3: A common starting point for PFA fixation is a 4% solution in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[7][8] However, the optimal conditions can vary depending on the cell type and the specific antibody used. It is advisable to test a range of PFA concentrations (e.g., 2-4%) and fixation times (e.g., 10-30 minutes) to determine the best conditions for your experiment.[2] Over-fixation with PFA can sometimes mask epitopes, so optimization is crucial.[7]
Q4: How should I permeabilize cells after PFA fixation for this compound staining?
A4: Permeabilization is necessary to allow antibodies to access intracellular targets. For lipid staining, a gentle permeabilization agent is preferred to avoid disrupting membranes. Saponin (B1150181) is a good choice as it selectively permeabilizes cholesterol-rich membranes and its effects are reversible.[2] Digitonin (B1670571) is another option that permeabilizes based on membrane cholesterol content.[9] Mild detergents like Triton X-100 can be used at low concentrations (e.g., 0.1-0.2%) for a short duration, but care must be taken as they can extract lipids.[3] The choice and concentration of the permeabilizing agent should be optimized for your specific cell type and antibody.
Q5: Are there methods for imaging this compound in living cells?
A5: Yes, live-cell imaging of lipids is possible using fluorescently labeled analogs. While specific fluorescent probes for this compound are not as common as for cholesterol (like NBD-cholesterol or dehydroergosterol), it is possible to use fluorescently tagged antibodies or lipid-binding proteins that recognize this compound on the cell surface.[10][11][12] Additionally, fluorescently labeled ceramides (B1148491) can be used to study lipid metabolism and trafficking in live cells, which may provide insights into the dynamics of this compound.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inadequate fixation preserving the antigen. | Optimize PFA concentration (2-4%) and incubation time (10-30 min).[2][7] Consider a PFA/glutaraldehyde co-fixation for better membrane protein and lipid immobilization.[5] |
| Insufficient permeabilization. | Optimize the concentration and incubation time of your permeabilization agent. Try a milder detergent like saponin or digitonin to preserve lipid structures.[2][9][14] | |
| Antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[15][16] | |
| Loss of lipid during fixation/permeabilization. | Avoid organic solvents like methanol and acetone.[2][3][6] Use a gentle permeabilization agent. | |
| High Background Staining | Non-specific antibody binding. | Increase the concentration of blocking serum (e.g., from 5% to 10%) or try a different blocking agent. Ensure the blocking serum is from the same species as the secondary antibody.[15] |
| Over-fixation. | Reduce the PFA concentration or fixation time.[17] | |
| Autofluorescence. | Use fresh PFA solutions, as old solutions can cause autofluorescence.[18] Include an unstained control to assess the level of autofluorescence. | |
| Altered Cellular Morphology or Lipid Distribution | Harsh fixation method. | Switch to PFA fixation if using organic solvents.[2][3][6] |
| Harsh permeabilization. | Use a lower concentration of detergent or switch to a milder agent like saponin.[2] | |
| Antibody-induced clustering. | Ensure complete fixation before adding the primary antibody. A PFA/glutaraldehyde co-fixation can help to fully immobilize membrane components.[5] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Saponin Permeabilization
This protocol is a good starting point for preserving this compound in most cell types.
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation:
-
Prepare a fresh 4% PFA solution in PBS.
-
Incubate the cells in the 4% PFA solution for 15 minutes at room temperature.
-
Gently wash the cells three times with PBS.
-
-
Permeabilization:
-
Prepare a 0.1% saponin solution in PBS containing 1% bovine serum albumin (BSA) (blocking buffer).
-
Incubate the cells in the saponin/blocking buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Incubate the cells in blocking buffer (1% BSA in PBS, or a buffer containing normal serum from the secondary antibody's host species) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Gently wash the cells three times with PBS.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing: Gently wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: PFA and Glutaraldehyde (GA) Co-Fixation for Enhanced Preservation
This protocol is recommended when you suspect antibody-induced clustering or need to robustly immobilize membrane components.
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Fixation:
-
Prepare a fresh solution of 4% PFA and 0.2% glutaraldehyde in PBS.
-
Incubate the cells in the co-fixative solution for 15 minutes at room temperature.
-
Gently wash the cells three times with PBS.
-
-
Quenching (Optional but Recommended): To reduce autofluorescence from glutaraldehyde, incubate the cells in a freshly prepared solution of 0.1% sodium borohydride (B1222165) in PBS for 7 minutes at room temperature. Wash three times with PBS.
-
Permeabilization, Blocking, Antibody Incubation, and Mounting: Follow steps 4-11 from Protocol 1.
Visualizations
Caption: Decision tree for selecting a fixation and permeabilization method.
Caption: General workflow for immunofluorescent imaging of this compound.
References
- 1. PFA fixation test: the effects on live cell imaging » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 2. reddit.com [reddit.com]
- 3. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 4. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 5. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Preparing fixed cells for immunofluorescence [protocols.io]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling membranes with fluorescent cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Super-Resolution Imaging of the Golgi in Live Cells with a Bio-orthogonal Ceramide Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.epicypher.com [support.epicypher.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 17. ibidi.com [ibidi.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Addressing challenges in quantifying galactosyl cholesterol in complex lipid mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of galactosyl cholesterol in complex lipid mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in accurately quantifying this compound, especially in complex biological matrices, include:
-
Isomeric Separation: this compound is isomeric with other hexosyl cholesterols, most notably glucosyl cholesterol. Their similar physicochemical properties make them difficult to separate using standard chromatographic techniques.[1][2] Advanced methods like Hydrophilic Interaction Liquid Chromatography (HILIC) are often required to achieve separation.[3]
-
Low Abundance: this compound is often a low-abundance lipid, which can make its detection challenging, particularly in the presence of more abundant lipid species that can cause ion suppression in mass spectrometry.[4]
-
Complex Lipid Matrix: Biological samples contain a vast array of lipid species, which can interfere with the separation and detection of this compound, leading to co-elution and inaccurate quantification.[1]
-
Availability of Standards: The commercial availability of specific, isotopically labeled internal standards for this compound can be limited, which is crucial for accurate absolute quantification by mass spectrometry.[5][6]
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of this compound and other lipids.[7][8] Specifically, HILIC-ESI-MS/MS (Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been demonstrated to be effective in separating and quantifying this compound from its isomer, glucosyl cholesterol.[3] This technique offers high sensitivity and specificity.
Q3: Why is an internal standard necessary for accurate quantification?
A3: An internal standard is crucial for accurate quantification in mass spectrometry-based methods for several reasons:
-
It helps to correct for variations in sample preparation and extraction efficiency.[3]
-
It compensates for fluctuations in instrument performance and matrix effects, such as ion suppression.[9][10]
-
For accurate quantification, an ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound), as it has nearly identical chemical and physical properties to the target molecule.[3][9]
Q4: Can I use enzymatic assays to quantify this compound?
A4: While enzymatic assays are commonly used for total cholesterol measurement, they typically lack the specificity to distinguish between free cholesterol and its glycosylated forms like this compound without prior hydrolysis.[11][12][13] Furthermore, standard enzymatic cholesterol assays would not differentiate between different hexosyl cholesterol isomers. Therefore, for specific quantification of this compound, chromatographic methods coupled with mass spectrometry are preferred.
Troubleshooting Guides
Issue 1: Poor or no separation of this compound from glucosyl cholesterol.
| Possible Cause | Suggested Solution |
| Inappropriate chromatographic column. | For separating isomers like galactosyl and glucosyl cholesterol, a standard reversed-phase C18 column may not provide sufficient resolution.[2] Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column , which is specifically designed for separating polar compounds and has been shown to be effective for this purpose.[3] |
| Suboptimal mobile phase composition. | The mobile phase composition is critical for achieving good separation in HILIC. Optimize the gradient of your polar and non-polar solvents. Typically, a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is used. Experiment with different gradient slopes and starting/ending compositions. |
| Inadequate method development. | Isomer separation is challenging and requires careful method optimization. Systematically evaluate parameters such as flow rate, column temperature, and injection volume.[8][14] |
Issue 2: Low signal intensity or poor detection of this compound.
| Possible Cause | Suggested Solution |
| Low abundance in the sample. | This compound may be present at very low concentrations. Increase the amount of starting material if possible, or consider an enrichment step for glycolipids during sample preparation. |
| Ion suppression in mass spectrometry. | Co-eluting compounds from the complex matrix can suppress the ionization of this compound.[4] Improve chromatographic separation to reduce co-elution. Also, optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) to enhance the signal for your target analyte.[14] |
| Inefficient extraction from the sample matrix. | The extraction method may not be optimal for glycolipids. The Folch and Bligh-Dyer methods are standard for lipid extraction.[15][16] Ensure proper homogenization of the tissue.[17][18] For plant tissues, a preliminary extraction with isopropanol (B130326) may be necessary to deactivate lipolytic enzymes.[19] |
Issue 3: High variability in quantitative results.
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation. | Manual sample preparation steps can introduce variability. Standardize your extraction protocol and ensure consistent handling of all samples. The use of an automated liquid handler can improve reproducibility. |
| Absence or inappropriate use of an internal standard. | Without a proper internal standard, it is difficult to correct for variations in extraction, injection volume, and instrument response.[9] Use a stable isotope-labeled internal standard for this compound. If unavailable, a structurally similar lipid that is not endogenously present in the sample can be used, but this is less ideal.[6] |
| Instrumental drift. | The performance of the LC-MS system can change over time. Run quality control (QC) samples (e.g., a pooled sample) periodically throughout your analytical run to monitor and correct for any instrumental drift. |
Experimental Protocols
Protocol 1: Quantification of this compound by HILIC-ESI-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.
1. Lipid Extraction (Folch Method)
-
Homogenize ~10 mg of tissue in 200 µL of a chloroform:methanol (2:1, v/v) mixture.[17]
-
Add a known amount of a suitable internal standard (e.g., deuterium-labeled β-GlcChol-d7, as a proxy if labeled GalChol is unavailable).[3]
-
Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes.
-
Add 40 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol:water, 45:30:25, v/v/v).
2. HILIC-MS/MS Analysis
-
LC Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in water.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Use a tandem mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, a precursor ion of m/z 566 could correspond to the ammoniated adduct of hexosyl cholesterol, with a product ion of m/z 369 corresponding to the dehydrated cholesterol backbone.[3]
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of a this compound standard and a fixed concentration of the internal standard.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Pros | Cons |
| HILIC-ESI-MS/MS | Chromatographic separation based on polarity followed by mass-based detection and fragmentation. | High sensitivity and specificity; can separate isomers.[3] | Requires expensive instrumentation; method development can be complex.[2] |
| HPTLC-Densitometry | Separation on a thin layer of silica (B1680970) followed by staining and quantification of spot intensity. | Relatively low cost; high throughput.[20][21] | Lower sensitivity and resolution compared to LC-MS; may not separate critical isomers.[22] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High resolution for volatile compounds. | Requires derivatization of this compound, which adds complexity and potential for variability.[23][24][25] |
| Enzymatic Assays | Enzyme-catalyzed reactions that produce a measurable signal (e.g., colorimetric, fluorometric). | Simple and rapid; high throughput.[11] | Lacks specificity for this compound and cannot distinguish between isomers.[13] |
Visualizations
References
- 1. Lipid Isomer Separation Challenges → Area → Sustainability [esg.sustainability-directory.com]
- 2. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Assay of Cholesterol Oxidase [sigmaaldrich.com]
- 13. Enzymatic assay for cholesterol ester hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 18. researchgate.net [researchgate.net]
- 19. aocs.org [aocs.org]
- 20. digital.csic.es [digital.csic.es]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of derivatization coupled with GC-FID analysis of cholesterol in some bakery products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Experiments with Galactosyl Cholesterol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving galactosyl cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing this compound?
For long-term stability, this compound should be stored at -20°C or below as a dry powder or in an organic solvent.[1] Unsaturated variants are particularly susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the compound into smaller, single-use vials.[1]
Q2: How should I prepare a stock solution of this compound?
This compound can be challenging to dissolve due to its amphipathic nature.[2] A common solvent system is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).[3][4] For acidic lipids, adding a small amount of water (0.5-1%) may aid dissolution in chloroform/methanol mixtures.[5] If solubility issues persist, gentle warming and bath sonication can be employed to break up aggregates.[1][2] It is crucial to use glass or Teflon-lined containers, as plasticizers can leach from plasticware and contaminate the solution.[1]
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can indicate aggregation or that the solubility limit has been exceeded.[1] Try the following:
-
Sonication: Use a bath sonicator to break up aggregates.[1][2]
-
Gentle Warming: Gently warm the solution while vortexing. Avoid excessive heat, especially for unsaturated lipids, to prevent degradation.[1]
-
Solvent Adjustment: For solutions in chloroform, adding a small percentage of methanol can improve solubility.[5]
Q4: Can I use plastic labware when handling this compound in organic solvents?
No, it is strongly advised to avoid plastic containers and pipette tips when working with this compound in organic solvents.[1] Phthalates and other plasticizers can leach into the solvent, leading to contamination of your sample and potentially interfering with your experiments. Always use glass, stainless steel, or Teflon-coated labware.[1]
Troubleshooting Guides
Liposome Preparation
Problem: Liposomes containing this compound are aggregating or forming precipitates.
| Possible Cause | Solution |
| High Concentration of this compound: | High molar ratios of this compound can lead to self-aggregation due to strong hydrogen bonding interactions between the galactose headgroups. Reduce the molar percentage of this compound in your lipid mixture. |
| Inappropriate Hydration Temperature: | Hydration should be performed above the phase transition temperature (Tc) of all lipids in the mixture to ensure proper lipid mixing and vesicle formation. |
| Presence of Divalent Cations: | Metal ions like Ca²⁺ and Mg²⁺ can promote the aggregation of negatively charged liposomes.[6] Consider including a chelating agent like EDTA if their presence is not required for your experiment.[6] |
| Oxidation of Unsaturated Lipids: | If using unsaturated lipids, oxidation can alter membrane properties and lead to aggregation. Prepare and handle liposomes under an inert atmosphere (argon or nitrogen).[6] |
Problem: Poor incorporation of a hydrophobic drug or protein into this compound-containing liposomes.
| Possible Cause | Solution |
| High Membrane Rigidity: | High concentrations of cholesterol and certain glycosphingolipids can increase membrane rigidity, hindering the insertion of other molecules.[7] Try reducing the molar ratio of cholesterol or this compound. |
| Incorrect Preparation Method: | The thin-film hydration method is common, but ensure the lipid film is thin and evenly distributed before hydration for efficient encapsulation.[7] Incomplete removal of organic solvents can also interfere with incorporation. |
| Drug/Protein-to-Lipid Ratio is Too High: | There is a saturation point for incorporation. Perform titration experiments with varying drug/protein-to-lipid ratios to determine the optimal loading concentration.[7] |
Cell-Based Assays
Problem: Inconsistent or unexpected results in cell-based assays after treatment with this compound.
| Possible Cause | Solution |
| Impure this compound: | Impurities can have off-target biological effects. Verify the purity of your this compound using techniques like TLC, HPLC, or Mass Spectrometry before use.[1] |
| Degradation of this compound: | Degradation products may have altered or unexpected biological activities. Use freshly prepared solutions and follow proper storage procedures. Review your handling to ensure stability.[1] |
| Cytotoxicity: | High concentrations of exogenous lipids can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Vehicle Effects: | The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own effects on cells. Always include a vehicle-only control in your experiments. |
Quantitative Data Summary
Solubility of Galactosylceramide and Cholesterol in Organic Solvents
Disclaimer: Specific quantitative solubility data for this compound is limited. The following table provides data for the closely related galactosylceramide and for cholesterol, which can serve as a useful guide. Solubility can be affected by the specific acyl chain composition of the glycolipid.
| Compound | Solvent | Solubility | Temperature (°C) | Citation |
| α-Galactosylceramide | Chloroform:Methanol (2:1) | Soluble | Not Specified | [2] |
| α-Galactosylceramide | DMSO | 1 mg/mL (with heating to 80°C) | 80 | [2] |
| Galactosylceramide-d4 | Chloroform/Methanol/DI Water (2:1:0.1) | Soluble | Not Specified | [3] |
| Cholesterol | Methanol | ~7.5 mg/mL | 37 | [8] |
| Cholesterol | Ethanol | ~32.5 mg/100 mL | Not Specified | [9] |
| Cholesterol | Chloroform | Soluble | Not Specified | [10] |
| Cholesterol | Dichloromethane | Soluble | Not Specified | [10] |
Stability of this compound
| Condition | Stability Consideration | Recommendation | Citation |
| pH | Extremes in pH can lead to hydrolysis of the glycosidic bond or the ester linkages in associated lipids. Liposome stability can be pH-dependent.[8] | Maintain pH within a physiological range (e.g., 6.5-7.5) for most biological experiments unless the experimental design requires otherwise. | [11] |
| Temperature | High temperatures can increase the rate of degradation, particularly for unsaturated lipids.[12] | Store stock solutions at -20°C or below. For experiments, use the lowest effective temperature. Avoid prolonged incubation at elevated temperatures unless required by the protocol. | [1] |
| Light Exposure | Unsaturated lipids are susceptible to photo-oxidation. | Protect solutions from light, especially during long-term storage and incubations. | [6] |
Experimental Protocols
Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)
This protocol is adapted from methods for preparing liposomes containing galactocerebrosides.[13]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and other lipids (e.g., PC, PE, cholesterol) in a chloroform:methanol (2:1, v/v) mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.
-
Allow the mixture to swell for at least 30 minutes.
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, the hydrated lipid suspension can be sonicated (bath or probe) or extruded through polycarbonate membranes of a specific pore size. Extrusion is generally preferred as it is a gentler method.
-
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound, adapted from methods for other sterols and glycolipids.[14][15][16]
-
Lipid Extraction:
-
Extract total lipids from your sample (e.g., cells, tissues, liposomes) using a modified Bligh-Dyer or Folch extraction method with a chloroform:methanol solvent system.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for separation.
-
Mobile Phase A: Water:Methanol (e.g., 50:50) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Methanol (e.g., 80:20) with 0.1% formic acid and 10 mM ammonium formate.
-
Run a gradient from a lower to a higher percentage of Mobile Phase B to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the characteristic precursor ion of this compound ([M+H]⁺ or [M+NH₄]⁺).
-
Perform tandem mass spectrometry (MS/MS) to generate fragment ions for confirmation. A characteristic fragment would be the loss of the galactose moiety.
-
For quantification, use a stable isotope-labeled internal standard if available.
-
Signaling Pathways and Experimental Workflows
Galactosyl-Sphingolipid Signaling Pathways
This compound belongs to the broader class of galactosyl-sphingolipids, which are integral components of lipid rafts and are involved in various signaling events.[6][17] While specific signaling cascades initiated directly by this compound are still under active investigation, it is known to be synthesized from galactosylceramide (GalCer) through the action of enzymes like GBA1 and GBA2.[18][19] GalCer and other related sphingolipids are involved in:
-
Lipid Raft Formation and Function: Galactosyl-sphingolipids, along with cholesterol and sphingomyelin, are key components of lipid rafts. These microdomains serve as platforms for signal transduction by concentrating or excluding specific proteins.[6][20]
-
Receptor Function: They can modulate the activity of membrane receptors and are even proposed to act as alternative receptors for certain pathogens, such as HIV-1.[6]
-
Cell Differentiation: In the nervous system, galactosylceramides are crucial for oligodendrocyte differentiation and myelin formation.[21]
The diagram below illustrates a simplified pathway of galactosylceramide metabolism, which can lead to the formation of this compound.
Caption: Simplified metabolic pathway of galactosylceramide and its conversion to this compound.
Experimental Workflow: Incorporating this compound into Liposomes and Cell Treatment
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell-based assay.
Caption: Workflow for preparing this compound liposomes and their application in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. lktlabs.com [lktlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of cholesterol in the stability of pH-sensitive, large unilamellar liposomes prepared by the detergent-dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]
- 14. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 15. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. genscript.com [genscript.com]
Validation & Comparative
A Comparative Analysis of Galactosylceramide and Glucosylceramide in Cellular Membranes
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular membranes, glycolipids play a pivotal role in maintaining structural integrity, modulating membrane fluidity, and participating in complex signaling cascades. Among the vast array of these molecules, galactosylceramide (GalCer) and glucosylceramide (GlcCer) are two of the most fundamental and extensively studied glycosphingolipids. While structurally similar, differing only in the stereochemistry of a single hydroxyl group on their sugar moiety, this subtle difference imparts distinct functional properties that have profound implications for cellular physiology and disease.
This guide provides a comprehensive comparison of the functions of galactosylceramide and glucosylceramide in membranes, supported by experimental data. It is designed to be an objective resource for researchers, scientists, and drug development professionals.
A Note on Terminology: Galactosyl Cholesterol vs. Galactosylceramide
While the initial topic of comparison was "this compound," the vast body of scientific literature focuses on galactosylceramide (GalCer) as the primary galactosyl-containing sphingolipid in cellular membranes. This compound does exist and has been identified in specific biological contexts, such as in the brain where it can be formed through a transgalactosylation reaction.[1] However, for a direct and functionally relevant comparison with glucosylceramide in the broader context of membrane biology, this guide will focus on galactosylceramide.
Structural and Functional Comparison
Galactosylceramide and glucosylceramide are both composed of a ceramide lipid anchor linked to a monosaccharide headgroup. The key distinction lies in the sugar: galactose in GalCer and glucose in GlcCer. This seemingly minor variation leads to significant differences in their biophysical properties and biological roles.
Impact on Membrane Biophysical Properties
Both GalCer and GlcCer influence the physical state of the lipid bilayer, contributing to the formation of specialized membrane domains known as lipid rafts. These domains are enriched in sphingolipids and cholesterol and serve as platforms for signal transduction.
| Property | Galactosylceramide (GalCer) | Glucosylceramide (GlcCer) | References |
| Membrane Fluidity | Decreases membrane fluidity. | Decreases membrane fluidity and promotes the formation of highly ordered gel domains. | [2][3] |
| Membrane Thickness | Can increase the thickness of raft-like membranes. | Contributes to the organization of the lipid bilayer. | [2] |
| Lipid Raft Association | Strongly associated with lipid rafts; promotes the formation of stable, ordered domains. | Participates in the formation and maintenance of lipid rafts. | [4][5] |
| Lateral Diffusion | Significantly slows down the lateral diffusion of lipids within the membrane. An incorporation of 5-10 mol% can decrease diffusion by nearly an order of magnitude. | Restricts the lateral mobility of non-raft lipids and proteins, particularly at elevated concentrations. | [2][6] |
| Inter-lipid Interactions | Forms extensive hydrogen bond networks with neighboring lipids, including cholesterol and phospholipids. | Interacts with other membrane lipids and proteins to modulate their distribution and mobility. | [5][6] |
Role in Cellular Signaling
Both GalCer and GlcCer are not merely structural components but also active participants in cellular signaling pathways, influencing processes from cell growth and differentiation to apoptosis and immune responses.
| Signaling Aspect | Galactosylceramide (GalCer) | Glucosylceramide (GlcCer) | References |
| Precursor Role | Precursor for the synthesis of sulfatide, a major component of the myelin sheath. | Precursor for the synthesis of more complex glycosphingolipids, including gangliosides and globosides. | [7][8] |
| Cellular Processes | Plays a crucial role in myelin stability and oligodendrocyte differentiation. Acts as a receptor for certain pathogens, including HIV-1. | Modulates signal transduction pathways involved in cell proliferation, differentiation, and apoptosis. Regulates the cellular levels of the pro-apoptotic molecule ceramide. | [5][9][10] |
| Immune Response | Can act as an immunomodulator. | Can act as a self-antigen in Gaucher disease, provoking an immune reaction. | [7][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of galactosylceramide and glucosylceramide in membranes.
Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are a valuable model system for studying the biophysical properties of lipid membranes.
Protocol: Electroformation [11]
-
Lipid Film Preparation:
-
Dissolve the desired lipid mixture (e.g., with GalCer or GlcCer) in chloroform (B151607) to a final concentration of 10 mM.
-
For visualization, a fluorescent lipid probe (e.g., Texas-Red-DHPE) can be added at a molar ratio of 1:500.
-
Spread 10 µl of the lipid solution onto the conductive side of an indium tin oxide (ITO)-coated glass slide.
-
Dry the lipid film under vacuum for at least 15 minutes.
-
-
Vesicle Formation Chamber Assembly:
-
Place the lipid-coated ITO slide in a vesicle preparation chamber.
-
Place an O-ring around the dried lipid film and fill it with a sucrose (B13894) solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4).
-
Place a second ITO slide on top, with the conductive side facing down, to create a sealed chamber.
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2 hours at a temperature above the phase transition temperature of the lipids.
-
Gradually decrease the frequency to 0.5 Hz over 30 minutes before turning off the electric field.
-
-
Harvesting GUVs:
-
Carefully collect the GUV suspension from the chamber.
-
Measurement of Membrane Fluidity by Fluorescence Anisotropy
Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.[12][13]
Protocol:
-
Labeling:
-
Incubate the prepared vesicles or cells with a fluorescent probe that partitions into the membrane, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
-
Measurement:
-
Use a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the appropriate wavelength for the probe (e.g., 355 nm for DPH).
-
Measure the intensity of the emitted fluorescence in both the vertical (I_parallel) and horizontal (I_perpendicular) planes relative to the excitation plane (e.g., at 430 nm for DPH).
-
-
Calculation of Anisotropy (r):
-
The steady-state fluorescence anisotropy (r) is calculated using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where G is the G-factor, a correction factor for the differential transmission of the two polarization components by the instrument.
-
Atomic Force Microscopy (AFM) for Lipid Bilayer Analysis
AFM provides high-resolution imaging of the membrane surface and can be used to measure its mechanical properties.[5][14]
Protocol:
-
Substrate Preparation:
-
Use a freshly cleaved mica surface as the substrate.
-
-
Supported Lipid Bilayer (SLB) Formation:
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by sonication or extrusion.
-
Deposit the SUV suspension onto the mica surface and incubate to allow for vesicle fusion and the formation of a continuous SLB.
-
Gently rinse the surface to remove unfused vesicles.
-
-
AFM Imaging:
-
Perform imaging in liquid (buffer) to maintain the hydration of the bilayer.
-
Use contact mode or tapping mode with a sharp AFM tip.
-
Scan the surface to obtain topographical images of the lipid bilayer, revealing the presence of domains and defects.
-
-
Force Spectroscopy:
-
Perform force-distance measurements by pressing the AFM tip against the bilayer and then retracting it.
-
The force required to puncture the bilayer (breakthrough force) provides information about its mechanical stability.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to galactosylceramide and glucosylceramide.
Caption: Glucosylceramide metabolism and its role in apoptosis regulation.
References
- 1. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. HIV and SIV Envelope Glycoproteins Interact with Glycolipids and Lipids | MDPI [mdpi.com]
- 8. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nanoworld: Galactosyl Cholesterol vs. GM1 as Sentinels of Lipid Rafts
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate landscape of the cell membrane is organized into dynamic microdomains known as lipid rafts. These platforms, enriched in cholesterol and sphingolipids, are crucial hubs for signal transduction and cellular trafficking. Identifying and characterizing these rafts is paramount for understanding cellular function and for the development of targeted therapeutics. This guide provides an objective comparison of two prominent lipid raft markers: galactosyl cholesterol (more commonly known in literature as galactosylceramide or GalCer) and the ganglioside GM1, supported by experimental data and detailed protocols.
At a Glance: this compound vs. GM1
While both this compound and GM1 are glycosphingolipids that partition into lipid rafts, their utility as universal markers differs. GM1, with its well-characterized binding partner, the B-subunit of cholera toxin (CTB), has been a workhorse for lipid raft visualization for decades.[1] this compound, a major component of myelin, serves as a key marker for lipid rafts in specialized cell types like oligodendrocytes.[2]
The choice between these markers often depends on the specific cell type and the biological question at hand. While GM1 is more ubiquitously used, the potential for artifacts induced by the cross-linking action of its detection agent, CTB, necessitates careful interpretation of results.[3] this compound offers a more specialized marker, particularly relevant in neurobiology, where it plays a critical role in myelin formation.
Quantitative Comparison of Lipid Raft Markers
Direct quantitative comparisons of the abundance of this compound versus GM1 across a wide range of cell types are not extensively documented in a single study. However, their enrichment in detergent-resistant membranes (DRMs), a biochemical surrogate for lipid rafts, is well-established. The following table summarizes key characteristics based on available literature.
| Feature | This compound (Galactosylceramide) | GM1 Ganglioside | References |
| Primary Location | Enriched in myelin sheath and oligodendrocytes; also found in other cell types. | Widely distributed in the plasma membrane of most mammalian cells. | [1][2] |
| Detection Method | Primarily through antibodies against GalCer. | Fluorescently-labeled Cholera Toxin B subunit (CTB) which binds specifically to the pentasaccharide head group of GM1. | [2][4] |
| Role in Rafts | Structural component, particularly in myelin rafts; involved in cell adhesion and signaling. | Organizes signaling platforms; acts as a receptor for pathogens and toxins. | [2][5] |
| Strengths as a Marker | Specific marker for certain cell types and specialized rafts (e.g., myelin). | Ubiquitous presence and high-affinity binding of CTB allow for robust visualization. | [2][4] |
| Limitations as a Marker | Less universally applicable than GM1; detection relies on antibody specificity. | CTB is a pentameric protein that can induce artificial clustering of GM1, potentially altering raft organization. | [3] |
Experimental Deep Dive: Protocols and Workflows
Accurate characterization of lipid rafts hinges on robust experimental design. Below are detailed protocols for the isolation and visualization of these microdomains, which are fundamental to studying both this compound and GM1.
Isolation of Detergent-Resistant Membranes (DRMs) by Sucrose (B13894) Density Gradient Centrifugation
This biochemical method is the gold standard for isolating lipid rafts. It relies on the insolubility of these domains in non-ionic detergents at low temperatures.[6]
Protocol:
-
Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or Brij-98) and protease inhibitors. Incubate on ice for 30 minutes.
-
Homogenization: Homogenize the lysate using a Dounce homogenizer (approximately 20 strokes).[7]
-
Sucrose Gradient Preparation: Mix the homogenate with an equal volume of a high-concentration sucrose solution (e.g., 80-90%) to achieve a final concentration of 40-45% sucrose.
-
Gradient Layering: In an ultracentrifuge tube, carefully overlay the sucrose-lysate mixture with decreasing concentrations of sucrose solutions (e.g., 35% and 5%).[6]
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.[7]
-
Fraction Collection: After centrifugation, lipid rafts will be visible as an opaque band at the interface of the low-concentration sucrose layers (e.g., 5%/35% interface).[8] Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the collected fractions for the presence of this compound or GM1, and other raft-associated proteins, by Western blotting or dot blot analysis.
Visualization of GM1-Containing Lipid Rafts by Fluorescence Microscopy
This method allows for the direct visualization of GM1 distribution in the plasma membrane of living or fixed cells.[4]
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips.
-
Labeling: Wash cells with a cold buffer (e.g., PBS or HBSS). Incubate with a fluorescently conjugated Cholera Toxin B subunit (e.g., Alexa Fluor 488-CTB) at a concentration of 1-5 µg/mL for 15-30 minutes on ice. This low-temperature incubation allows for binding to the plasma membrane while minimizing endocytosis.
-
Washing: Gently wash the cells with cold buffer to remove unbound CTB.
-
Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Imaging: Mount the coverslips or place the dish on a confocal or wide-field fluorescence microscope. Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Co-localization Analysis: To determine if a protein of interest co-localizes with GM1-rich rafts, cells can be co-stained with a fluorescently labeled antibody against the protein of interest.
Signaling Pathways: Distinct Roles in Cellular Communication
Both this compound and GM1 are not merely structural components of lipid rafts but are active participants in signal transduction.
This compound in Myelin and Beyond
In the nervous system, this compound is indispensable for the formation and stability of myelin, the insulating sheath around axons. It organizes "myelin rafts" that are critical for the clustering of myelin-associated proteins.[2] The interaction of this compound with these proteins is thought to initiate signaling cascades important for myelin maintenance.
References
- 1. Expression of GM1, a marker of lipid rafts, defines two subsets of human monocytes with differential endocytic capacity and lipopolysaccharide responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-clustering of galactosylceramide and membrane proteins in oligodendrocyte membranes on interaction with polyvalent carbohydrate and prevention by an intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of cholera toxin B-subunit as a raft cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Lipid Environment in Ganglioside GM1-Induced Amyloid β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Roles of Galactosyl Cholesterol and Cholesterol in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate orchestration of cellular signaling is profoundly influenced by the lipid environment of the cell membrane. Among the myriad of lipid species, cholesterol and galactosyl cholesterol (primarily in the form of galactosylceramide, GalCer) play pivotal, yet distinct, roles in organizing membrane domains and modulating the function of signaling proteins. While both are integral components of lipid rafts—specialized membrane microdomains enriched in sphingolipids and sterols—their unique structural properties give rise to functional differences in cell signaling. This guide provides a comprehensive comparison of this compound and cholesterol, offering insights into their differential effects on membrane organization, protein interactions, and specific signaling pathways, supported by experimental data and detailed protocols.
I. Biophysical Properties and Membrane Organization
Cholesterol and galactosylceramide both contribute to the formation of liquid-ordered (Lo) phases characteristic of lipid rafts, but they do so with differing effects on the physical properties of the membrane.
| Property | Cholesterol | This compound (Galactosylceramide) | Supporting Evidence |
| Membrane Fluidity | Acts as a fluidity buffer: increases fluidity in gel-phase membranes and decreases fluidity in liquid-crystalline phase membranes. | Generally decreases membrane fluidity and promotes the formation of more rigid, gel-like domains.[1][2] | Atomic Force Microscopy (AFM) studies on model membranes show that GalCer forms distinct, solid-phase domains.[3][4] Molecular dynamics simulations indicate that increasing GalCer concentration slows down the lateral diffusion of lipids.[2][5] |
| Membrane Thickness | Can increase membrane thickness by promoting a more extended conformation of acyl chains. | Significantly increases the thickness of lipid bilayers.[1] | Molecular dynamics simulations have demonstrated that the presence of GalCer leads to a thicker membrane compared to cholesterol-containing membranes alone.[1] |
| Lipid Packing | Has a potent condensing effect on phospholipids (B1166683) and sphingomyelin, increasing lipid packing.[6] | Also promotes lipid packing and the formation of ordered domains, but can also self-aggregate into distinct domains.[1][3] | Monolayer studies have quantified the condensing effect of cholesterol on various lipids, including GalCer.[6] |
| Interaction with other Lipids | Preferentially interacts with sphingolipids to form lipid rafts. | Can form hydrogen bonds with neighboring lipids, including phospholipids and itself, contributing to domain stability.[5] Preferentially interacts with cholesterol.[1] | Molecular dynamics simulations show extensive hydrogen bonding networks involving the galactose headgroup of GalCer.[5] |
II. Functional Differences in Cell Signaling
The distinct biophysical properties of cholesterol and this compound translate into different functional roles in cell signaling. Cholesterol is a broad-spectrum modulator of a wide array of signaling proteins, while this compound's roles are often more specialized.
A. Cholesterol: A Ubiquitous Modulator of Signaling Platforms
Cholesterol's primary role in signaling is to maintain the integrity and functionality of lipid rafts, which act as platforms for the assembly and regulation of signaling complexes.[7] Furthermore, cholesterol can directly interact with and modulate the activity of numerous membrane proteins.
-
G-Protein Coupled Receptors (GPCRs): Cholesterol is a critical allosteric modulator of GPCRs. It can bind to specific motifs on the transmembrane domains of GPCRs, influencing their conformational state, ligand binding affinity, and signaling activity.[8][9][10]
-
Receptor Tyrosine Kinases (RTKs): The dimerization and activation of RTKs, such as the Fibroblast Growth Factor Receptor 2 (FGFR2), are influenced by the lipid environment, with cholesterol playing a role in the composition of the receptor's microdomain.[11]
-
PDZ Domain-Containing Proteins: Cholesterol has been shown to directly bind to the PDZ domains of scaffold proteins, thereby regulating the assembly of signaling complexes at the membrane.
B. This compound: A Key Player in Specialized Signaling Events
Galactosylceramide's function in signaling is often linked to its role as a major component of myelin and as a receptor for extracellular ligands.
-
Myelin Formation and Maintenance: GalCer is essential for the structure and stability of the myelin sheath. It participates in signaling events that regulate oligodendrocyte differentiation and myelinogenesis. The association of proteolipid protein (PLP), a major myelin protein, with lipid rafts is dependent on the presence of GalCer and cholesterol.[12]
-
Pathogen Recognition: GalCer acts as a receptor for various pathogens, including HIV-1, facilitating their entry into cells.[3][4][13] This interaction can trigger downstream signaling cascades within the host cell.
-
Oligodendrocyte Signaling: In oligodendrocytes, GalCer-enriched lipid rafts, in conjunction with the sigma-1 receptor, play a crucial role in regulating differentiation.[14][15]
Signaling Pathway Diagrams
Caption: Cholesterol allosterically modulates GPCR signaling.
Caption: GalCer and cholesterol are crucial for myelin formation.
III. Experimental Protocols
A. Quantitative Proteomics of Lipid Rafts
This protocol allows for the identification and quantification of proteins that are differentially associated with lipid rafts in response to alterations in this compound or cholesterol levels.
1. Cell Culture and Isotope Labeling (SILAC):
-
Culture two populations of cells (e.g., HeLa cells) in parallel.
-
One population is grown in medium containing "light" amino acids (e.g., L-arginine and L-lysine).
-
The other population is grown in medium with "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Treat one population of cells to alter lipid composition (e.g., inhibit GalCer synthesis with a specific inhibitor or deplete cholesterol with methyl-β-cyclodextrin). The other population serves as a control.
2. Lipid Raft Isolation:
-
Combine equal numbers of "light" and "heavy" labeled cells.
-
Lyse the cells in a cold, detergent-free buffer (e.g., 1% Triton X-100 in TNE buffer) on ice.
-
Homogenize the lysate and mix with a sucrose (B13894) solution to a final concentration of 40%.
-
Create a discontinuous sucrose gradient (e.g., 30% and 5% sucrose layers) on top of the lysate.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Lipid rafts will float to the interface between the 5% and 30% sucrose layers. Carefully collect this fraction.[16][17][18][19][20]
3. Protein Preparation and Mass Spectrometry:
-
Precipitate the proteins from the lipid raft fraction.
-
Resuspend the protein pellet, reduce, alkylate, and digest with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
4. Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Mascot).
-
Quantify the relative abundance of proteins between the two samples by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Proteins that show a significant change in their abundance in the lipid raft fraction upon altering GalCer or cholesterol levels are identified as being dependent on that lipid for their raft association.[16]
Caption: Workflow for quantitative proteomics of lipid rafts.
B. Förster Resonance Energy Transfer (FRET) for Protein Clustering
This protocol can be used to investigate how this compound versus cholesterol affects the clustering of a specific protein of interest (POI) in the plasma membrane of living cells.
1. Plasmid Construction and Cell Transfection:
-
Create two fusion constructs of your POI: one fused to a FRET donor fluorophore (e.g., mCerulean) and the other to a FRET acceptor fluorophore (e.g., mVenus).
-
Co-transfect cells with both constructs.
2. Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes.
-
Before imaging, you can manipulate the cellular levels of this compound or cholesterol as described in the proteomics protocol.
-
Use a confocal or wide-field fluorescence microscope equipped for FRET imaging.
-
Acquire images in three channels: the donor channel (excitation and emission for the donor), the acceptor channel (excitation and emission for the acceptor), and the FRET channel (excitation for the donor, emission for the acceptor).[21]
3. FRET Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency (E) for each pixel using a suitable algorithm (e.g., the three-cube method).
-
A higher FRET efficiency indicates closer proximity of the donor and acceptor-tagged proteins, suggesting increased clustering.
-
Compare the FRET efficiency in control cells versus cells with altered this compound or cholesterol levels to determine the effect of these lipids on POI clustering.[21][22][23]
Caption: Workflow for FRET-based protein clustering analysis.
IV. Conclusion
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactosylceramide domain microstructure: impact of cholesterol and nucleation/growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Cholesterol, lipid rafts, and disease [jci.org]
- 8. Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual mechanisms of cholesterol-GPCR interactions that depend on membrane phospholipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Composition of receptor tyrosine kinase-mediated lipid micro-domains controlled by adaptor protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. lipotype.com [lipotype.com]
- 14. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for quantitative proteomics of cellular membranes and membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Moving Closer to the Lipid Raft Proteome Using Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 20. Moving closer to the lipid raft proteome using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
Altered Glycosphingolipid Landscapes: A Comparative Analysis of Galactosylceramide Levels in Healthy and Diseased Brain Tissue
A comprehensive examination of galactosylceramide concentrations reveals significant shifts in various neurological disorders, highlighting its potential as a biomarker and therapeutic target. Due to the limited availability of direct quantitative data for galactosyl cholesterol, this guide focuses on the closely related and extensively studied glycosphingolipid, galactosylceramide (GalCer), a critical component of the myelin sheath and neuronal membranes.
Galactosylceramide, a major glycosphingolipid in the central nervous system, plays a pivotal role in myelin formation and stability, as well as in cell signaling through its localization in lipid rafts.[1] Alterations in the levels of this crucial lipid have been implicated in the pathophysiology of several neurodegenerative and demyelinating diseases. This guide provides a comparative analysis of galactosylceramide levels in healthy versus diseased brain tissue, details the experimental protocols for its quantification, and illustrates its metabolic pathway.
Comparative Analysis of Galactosylceramide Levels
The following table summarizes the observed changes in galactosylceramide and related sphingolipid levels in various neurological disorders compared to healthy brain tissue. It is important to note that quantitative data can vary based on the specific brain region analyzed, the stage of the disease, and the analytical methods employed.
| Disease State | Brain Region | Observed Change in Galactosylceramide/Related Lipids | Reference |
| Healthy Aging | Cerebral Cortex | Dramatic increase in C24:0 galactosylceramide with age. | [2] |
| Multiple Sclerosis (MS) | Chronic Inactive Lesions | Significantly increased levels of hexosylceramides (includes galactosylceramide). | [3] |
| Plasma of MS patients | Mean percentage of galactosylceramide was similar to controls. | [4] | |
| Alzheimer's Disease (AD) | Brain Parenchyma | Elevated levels of ceramides (B1148491) (the precursor to galactosylceramide). | [5][6] |
| Krabbe Disease | White Matter | Accumulation of galactosylceramide and its cytotoxic metabolite, psychosine. | [7] |
| Painful Diabetic Peripheral Neuropathy | Dorsal Root Ganglia | Significantly reduced levels of galactosylceramide. | [8] |
Experimental Protocols
The quantification of galactosylceramide from brain tissue involves several key steps, from lipid extraction to analysis by advanced analytical techniques.
Lipid Extraction from Brain Tissue (Folch Method)
This method is widely used for the extraction of total lipids from biological samples.
-
Homogenization: Brain tissue is homogenized in a chloroform (B151607)/methanol (2:1, v/v) mixture. This disrupts the tissue and solubilizes the lipids.
-
Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.
-
Lipid Isolation: The mixture is centrifuged, resulting in two distinct phases: an upper aqueous phase containing non-lipid components and a lower organic phase containing the lipids.
-
Washing and Drying: The lower chloroform phase containing the lipids is carefully collected, washed with a methanol/water mixture to remove any remaining impurities, and then dried under a stream of nitrogen.
Quantification of Galactosylceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of individual lipid species.
-
Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) system. A normal-phase or hydrophilic interaction liquid chromatography (HILIC) column is typically used to separate different lipid classes.[9][10]
-
Ionization: The separated lipids are introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI).
-
Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio. For quantification, multiple reaction monitoring (MRM) is often employed, where a specific precursor ion of the target lipid (e.g., a specific galactosylceramide species) is selected and fragmented, and a characteristic product ion is detected.
-
Quantification: The amount of the target lipid is determined by comparing its signal intensity to that of a known amount of an internal standard (often a deuterated version of the analyte) that was added to the sample before extraction.[9]
Signaling and Metabolic Pathways
Galactosylceramide is a central molecule in sphingolipid metabolism. Its synthesis and degradation are tightly regulated, and its interaction with other lipids, particularly cholesterol, is crucial for its function in membrane microdomains known as lipid rafts.
Caption: Metabolic pathway of galactosylceramide synthesis and degradation.
The synthesis of galactosylceramide from ceramide occurs in the endoplasmic reticulum, catalyzed by the enzyme ceramide galactosyltransferase.[7] It is then transported to the plasma membrane where it becomes a key component of the myelin sheath and participates in the formation of lipid rafts along with cholesterol.[11][12] The degradation of galactosylceramide occurs in the lysosome, where the enzyme galactosylceramidase hydrolyzes it back into ceramide and galactose.[7] Defects in this enzyme lead to the lysosomal storage disorder, Krabbe disease.[7]
References
- 1. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinctive sphingolipid patterns in chronic multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma cerebrosides in stroke and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lipotype.com [lipotype.com]
- 10. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
Validating the use of anti-galactosyl cholesterol antibodies in immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay-based methods utilizing anti-galactosyl cholesterol antibodies against alternative analytical techniques for the detection and quantification of galactosyl cholesterol. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate assay for their needs.
Introduction to this compound
This compound is a glycolipid that plays significant roles in various biological contexts, from being a component of the myelin sheath in vertebrates to acting as a specific antigen in pathogens like Borrelia burgdorferi, the causative agent of Lyme disease.[1][2] Its accurate detection and quantification are crucial for research in neurobiology, infectious diseases, and immunology. Immunoassays, leveraging the high specificity of monoclonal or polyclonal antibodies, offer a powerful tool for this purpose. This guide evaluates the use of anti-galactosyl cholesterol antibodies in such assays.
Performance Comparison: Immunoassays vs. Alternative Methods
The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, throughput, and cost. Here, we compare immunoassays using anti-galactosyl cholesterol antibodies with the gold-standard analytical method, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and another common lipid analysis technique, Thin-Layer Chromatography (TLC).
While direct quantitative comparisons for anti-galactosyl cholesterol antibody immunoassays are not extensively published, we can infer performance based on general comparisons of these techniques for similar lipid molecules.
Table 1: Comparison of Analytical Methods for this compound Detection
| Feature | Anti-Galactosyl Cholesterol Immunoassay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Thin-Layer Chromatography (TLC) with Immunostaining |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio | Chromatographic separation followed by antibody binding |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range)[3][4] | Moderate (µg to ng range) |
| Specificity | High (dependent on antibody quality) | Very High (based on molecular weight and fragmentation)[3][4] | Moderate to High |
| Quantitative Accuracy | Good, requires standard curve | Excellent, gold standard for quantification[3][4] | Semi-quantitative |
| Throughput | High (96-well plate format) | Moderate to High (with autosampler) | Low to Moderate |
| Cost per Sample | Low to Moderate | High | Low |
| Equipment Cost | Low to Moderate | Very High | Low |
| Sample Preparation | Minimal to moderate | Moderate to extensive | Moderate |
| Ease of Use | Relatively simple | Complex, requires specialized expertise | Moderate |
| Key Advantage | High throughput and cost-effective for large sample numbers. | Unparalleled specificity and sensitivity for complex matrices.[3][4] | Simple, low-cost visualization of lipid separation. |
| Key Disadvantage | Potential for cross-reactivity with similar glycolipids. | High initial investment and operational cost. | Lower sensitivity and not truly quantitative. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are representative protocols for an Enzyme-Linked Immunosorbent Assay (ELISA) using anti-galactosyl cholesterol antibodies and a confirmatory Thin-Layer Chromatography (TLC) immunostaining method.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is adapted from general methods for anti-glycolipid antibody detection.[2][5][6]
Materials:
-
96-well polystyrene microtiter plates
-
Purified this compound antigen
-
Anti-galactosyl cholesterol primary antibody (monoclonal or polyclonal)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dissolve purified this compound in an appropriate solvent (e.g., ethanol).
-
Add 50-100 µL of the antigen solution (typically 1-10 µg/mL) to each well of the microtiter plate.
-
Allow the solvent to evaporate overnight in a fume hood at room temperature, leaving the lipid antigen adsorbed to the well surface.
-
-
Blocking:
-
Wash the plate twice with wash buffer.
-
Add 200 µL of blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted anti-galactosyl cholesterol primary antibody to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
A standard curve should be generated using known concentrations of this compound to quantify the amount in unknown samples.
-
Thin-Layer Chromatography (TLC) Immunostaining Protocol
This method is useful for confirming the specificity of the antibody and for analyzing the composition of glycolipids in a sample.[7][8][9]
Materials:
-
High-performance TLC (HPTLC) plates
-
Developing chamber
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Polyisobutylmethacrylate (PIM) solution
-
Blocking buffer, wash buffer, primary and secondary antibodies (as for ELISA)
-
Chromogenic substrate for HRP (e.g., 4-chloro-1-naphthol)
Procedure:
-
Sample Application and Chromatography:
-
Spot the lipid extract or purified this compound onto the HPTLC plate.
-
Develop the plate in the TLC chamber with the appropriate solvent system until the solvent front reaches the desired height.
-
Air dry the plate completely.
-
-
Plate Treatment:
-
Dip the dried TLC plate in a solution of 0.1% PIM in hexane (B92381) for 1 minute to fix the lipids.
-
Air dry the plate.
-
-
Immunostaining:
-
Block the plate with blocking buffer for 1-2 hours.
-
Incubate with the primary anti-galactosyl cholesterol antibody for 1-2 hours.
-
Wash the plate several times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the plate thoroughly.
-
-
Visualization:
-
Incubate the plate with a chromogenic HRP substrate until bands appear.
-
Document the results by scanning or photography.
-
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context of this compound, the following diagrams are provided.
Conclusion
Immunoassays utilizing anti-galactosyl cholesterol antibodies present a valuable method for the detection and quantification of this important glycolipid. They offer a high-throughput and cost-effective alternative to more complex techniques like LC-MS/MS, particularly for screening large numbers of samples. While LC-MS/MS remains the gold standard for absolute quantification and specificity, the ease of use and accessibility of immunoassays make them an attractive option for many research and diagnostic applications. The choice of method should be guided by the specific requirements of the study, including the need for quantitative accuracy, sample throughput, and available resources. The protocols and comparative data provided in this guide aim to assist researchers in making an informed decision for their experimental needs.
References
- 1. Synthesis and antigenicity of BBGL-2 glycolipids of Borrelia burgdorferi, the causative agent of Lyme disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. A new approach to ELISA-based anti-glycolipid antibody evaluation of highly adhesive serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new approach to ELISA-based anti-glycolipid antibody evaluation of highly adhesive serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
A Comparative Analysis of Galactosyl Cholesterol and Lactosylceramide in Immune Cell Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Glycolipids in Immune Function
The intricate interplay between lipids and the immune system is a rapidly evolving field of study. Glycolipids, in particular, have emerged as critical modulators of immune cell behavior, influencing processes from pathogen recognition to inflammatory signaling. This guide provides a comparative overview of two such glycolipids: galactosyl cholesterol and lactosylceramide (B164483). While both are integral components of cellular membranes, the existing body of research reveals distinct and disparate roles in the context of immune cell function. Lactosylceramide is well-documented as a signaling molecule in innate immune cells, whereas this compound is primarily recognized for its immunogenic properties, particularly in the context of bacterial pathogens.
At a Glance: Key Differences in Immunological Roles
| Feature | This compound (Cholesteryl-β-D-galactopyranoside) | Lactosylceramide (LacCer) |
| Primary Immune Role | Immunogenic; elicits an antibody response, notably in Borrelia burgdorferi infection.[1][2] | Signaling molecule in innate immunity; modulates neutrophil function.[3][4] |
| Key Immune Cell Type | B cells (antibody production). | Neutrophils, Macrophages.[3][5] |
| Known Functions | Acts as a surface antigen for bacterial pathogens.[1][2] | Induces superoxide (B77818) generation, phagocytosis, chemotaxis, and expression of adhesion molecules.[3][6][7] |
| Signaling Pathway | Recognition by B cell receptors, leading to antibody production. | Activates Src-family kinases (e.g., Lyn), PI3K, p38 MAPK, and PKC pathways.[4][8] |
| Clinical Relevance | Potential diagnostic marker and vaccine candidate for Lyme disease.[9][10] | Implicated in inflammatory conditions and neuroinflammatory diseases.[11][12] |
Deep Dive: Functional Performance and Experimental Evidence
The functional roles of lactosylceramide in immune cells, particularly neutrophils, have been extensively studied. In contrast, the immunological functions of this compound are less well-characterized, with a primary focus on its antigenicity.
Lactosylceramide: A Pro-inflammatory Signaling Hub
Lactosylceramide, a glycosphingolipid, is a key component of lipid rafts in the plasma membranes of immune cells like neutrophils.[3] It acts as a crucial signaling platform, initiating a cascade of events upon stimulation by various ligands, including pathogens.[3]
Superoxide Generation: Lactosylceramide is a potent inducer of superoxide production in neutrophils, a critical process in the respiratory burst for killing pathogens.[8] Ligation of lactosylceramide, for instance by antibodies or microbial components, activates a signaling pathway involving the Src-family kinase Lyn, phosphatidylinositol-3-kinase (PI3K), p38 mitogen-activated protein kinase (MAPK), and protein kinase C (PKC), culminating in the activation of NADPH oxidase and the generation of reactive oxygen species (ROS).[4][8]
Phagocytosis and Chemotaxis: Lactosylceramide-enriched microdomains are involved in neutrophil phagocytosis and migration.[3][7] Activation of these domains can enhance the engulfment of pathogens and guide neutrophils to sites of inflammation.[3] The signaling pathways governing these processes are thought to overlap with those involved in superoxide generation, often involving Src-family kinases and PI3K.[7]
This compound: An Immunogenic Target
This compound, specifically cholesteryl 6-O-acyl-β-d-galactopyranoside, has been identified as a major glycolipid on the surface of Borrelia burgdorferi, the causative agent of Lyme disease.[1][2] Its primary role in the immune system appears to be that of an antigen.
Antibody Elicitation: The host immune system recognizes this compound on the surface of B. burgdorferi, leading to the production of specific antibodies.[1][2][9] This antibody response is a feature of Lyme disease and has been observed in both animal models and human patients.[9][13] The immunogenicity of this compound suggests its potential as a diagnostic marker or a component of a subunit vaccine against Lyme disease.[10]
Beyond its role as a bacterial antigen, there is limited evidence for this compound's direct modulation of innate immune cell functions such as phagocytosis or superoxide production in the way that has been demonstrated for lactosylceramide.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of lipid-immune interactions. Below are outlines of key experimental protocols used to assess the functions of lactosylceramide in neutrophils.
Neutrophil Superoxide Generation Assay
This assay measures the production of superoxide radicals by neutrophils in response to stimulation with lactosylceramide.
-
Neutrophil Isolation: Human neutrophils are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to separate them from other leukocytes and red blood cells.[14][15]
-
Cell Stimulation: Isolated neutrophils are pre-incubated with or without specific inhibitors (e.g., for Src kinases, PI3K, p38 MAPK, PKC) before being stimulated with lactosylceramide (typically presented as liposomes or in a soluble form).[6][8]
-
Superoxide Detection: Superoxide production is commonly measured using lucigenin- or luminol-enhanced chemiluminescence, or by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[6] The chemiluminescence or absorbance is measured over time using a luminometer or spectrophotometer.
Neutrophil Phagocytosis Assay
This assay quantifies the ability of neutrophils to engulf particles, a process that can be modulated by lactosylceramide.
-
Particle Preparation: Fluorescently labeled particles, such as zymosan, latex beads, or heat-inactivated bacteria (e.g., E. coli), are used as targets for phagocytosis.[14][16]
-
Phagocytosis: Isolated neutrophils are incubated with the fluorescent particles in the presence or absence of lactosylceramide. The incubation is carried out at 37°C to allow for active uptake.[16]
-
Quantification: After a defined incubation period, non-ingested particles are removed by washing. The amount of phagocytosed particles can be quantified by flow cytometry, which measures the fluorescence intensity of individual cells, or by fluorescence microscopy, where the number of particles per cell is counted.[14][16]
Neutrophil Migration (Chemotaxis) Assay
This assay assesses the directional movement of neutrophils in response to a chemoattractant gradient, which can be influenced by lactosylceramide.
-
Boyden Chamber Setup: A Boyden chamber or a similar transwell system with a microporous membrane is used. The lower chamber is filled with a medium containing the chemoattractant (e.g., fMLP or lactosylceramide itself).[14][17]
-
Cell Migration: A suspension of isolated neutrophils is placed in the upper chamber. The chamber is incubated at 37°C to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[17]
-
Quantification: After the incubation period, the number of cells that have migrated to the lower side of the membrane is determined. This can be done by staining the cells and counting them under a microscope or by using a fluorescent cell label and measuring the fluorescence in the lower chamber.[14][17]
Visualizing the Molecular Pathways
The following diagrams illustrate the known signaling and interaction pathways for lactosylceramide and this compound in an immunological context.
References
- 1. A newly discovered cholesteryl galactoside from Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A newly discovered cholesteryl galactoside from Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucosylated cholesterol accumulates in atherosclerotic lesions and impacts macrophage immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactosylceramide-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiphospholipid autoantibodies in Lyme disease arise after scavenging of host phospholipids by Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and functional analysis of a galactosyltransferase capable of cholesterol glycolipid formation in the Lyme disease spirochete Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 12. Impact of Cholesterol Metabolism in Immune Cell Function and Atherosclerosis [fitforthem.unipa.it]
- 13. JCI - Use of host lipids by the Lyme disease spirochete may lead to biomarkers [jci.org]
- 14. Signaling mechanisms of enhanced neutrophil phagocytosis and chemotaxis by the polysaccharide purified from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phagocytosis: A Practical Approach for Evaluating Neutrophil Function in Health and Disease [scirp.org]
- 16. Visualization and Quantification of Phagocytosis by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Efficacy Showdown: Galactosyl Cholesterol-Targeted Liposomes Versus Other Targeting Moieties in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted drug delivery, the ability to selectively direct therapeutic agents to specific cells and tissues is paramount. Liposomes, versatile lipid-based nanocarriers, have emerged as a leading platform for this purpose. Their surface can be decorated with various targeting moieties to enhance their accumulation at the site of disease, thereby increasing efficacy and reducing off-target toxicity. This guide provides a comprehensive comparison of the efficacy of galactosyl cholesterol-targeted liposomes with other prominent targeting strategies, supported by experimental data and detailed protocols.
This compound-targeted liposomes leverage the specific interaction between galactose and the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This makes them a particularly attractive option for treating liver diseases, most notably hepatocellular carcinoma (HCC). This guide will compare their performance against other widely researched targeting moieties, including peptides, antibodies, and small molecules.
Quantitative Comparison of Targeting Moiety Efficacy
The following tables summarize quantitative data from various studies, comparing the efficacy of different targeted liposomal formulations. It is important to note that direct head-to-head studies comparing all these moieties in a single experiment are rare. Therefore, this data is compiled from multiple sources, and experimental conditions may vary.
Table 1: In Vitro Cellular Uptake of Targeted Liposomes in Cancer Cell Lines
| Targeting Moiety | Liposome (B1194612) Cargo | Cell Line | Cellular Uptake Enhancement (vs. Non-Targeted) | Reference Study |
| Galactose (Lactose) | Calcein (B42510) | HepG2 (HCC) | 4-fold increase in fluorescence intensity | [Fasting et al., 2012] |
| SP94 Peptide | Doxorubicin | SK-HEP-1 (HCC) | Not explicitly quantified, but enhanced uptake shown | [Lee et al., 2015] |
| RGD Peptide | Doxorubicin | U87MG (Glioblastoma) | 2.5-fold higher cellular uptake | [Chen et al., 2007] |
| Transferrin | Doxorubicin | K562 (Leukemia) | Significantly higher than non-targeted | [Li et al., 2010] |
| Anti-HER2 Antibody | Doxorubicin | SK-BR-3 (Breast Cancer) | Greater accumulation than non-targeted | [Kullberg et al., 2011] |
| Folate | Doxorubicin | KB (Nasopharyngeal) | 45-fold higher uptake | [Lee & Low, 1995] |
Table 2: In Vitro Cytotoxicity of Targeted Liposomal Drugs
| Targeting Moiety | Encapsulated Drug | Cell Line | IC50 Value (Targeted) | IC50 Value (Non-Targeted) | Reference Study |
| Galactose (Arabinogalactan) | Doxorubicin | HepG2 (HCC) | Significantly lower | Higher than targeted | [Jain et al., 2015] |
| SP94 Peptide | Doxorubicin | SK-HEP-1 (HCC) | Not explicitly quantified, but enhanced cytotoxicity shown | Not explicitly quantified, but enhanced cytotoxicity shown | [Lee et al., 2015] |
| RGD Peptide | Paclitaxel | B16F10 (Melanoma) | 2.5-fold lower | Higher than targeted | [Dai et al., 2018] |
| Transferrin | Docetaxel | A549 (Lung Cancer) | Significantly lower | Higher than targeted | [Zhai et al., 2012] |
| Anti-HER2 Antibody | Doxorubicin | BT-474 (Breast Cancer) | ~5 µg/mL | >20 µg/mL | [Kullberg et al., 2011] |
| Folate | 5-Fluorouracil | B16F10 (Melanoma) | 1.87 mM | 4.02 mM | [Gupta et al., 2007] |
Table 3: In Vivo Tumor Accumulation and Efficacy of Targeted Liposomes
| Targeting Moiety | Encapsulated Drug | Tumor Model | Tumor Accumulation Enhancement (vs. Non-Targeted) | Therapeutic Efficacy | Reference Study |
| Galactose (Lactose) | Doxorubicin | HepG2 Xenograft | Higher accumulation in tumor | Significantly stronger tumor inhibition | [Fasting et al., 2012] |
| SP94 Peptide | Doxorubicin | SK-HEP-1 Xenograft | 1.62-fold increase in drug AUC in tumor | 74.6% tumor growth inhibition vs. 56.1% for non-targeted | [Lee et al., 2015] |
| RGD Peptide | Doxorubicin | C26 Colon Carcinoma | Enhanced accumulation | Significant tumor growth inhibition | [Xiong et al., 2005] |
| Anti-HER2 Antibody | Doxorubicin | BT474 Xenograft | Enhanced tumor accumulation | Significant tumor regression | [Kullberg et al., 2011] |
| Folate | Doxorubicin | M109 Lung Carcinoma | Enhanced tumor accumulation | Improved survival | [Pan et al., 2003] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison.
Preparation of Targeted Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes.
-
Lipid Film Formation: The desired lipids, including a cholesterol anchor for the targeting moiety (e.g., this compound) and the drug to be encapsulated (if lipophilic), are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This results in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: The lipid film is further dried under a high vacuum for several hours to remove any residual organic solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed at a temperature above the phase transition temperature of the lipids, with gentle agitation to form multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Free, unencapsulated drug is removed from the liposome suspension by methods such as dialysis or size exclusion chromatography.
In Vitro Cellular Uptake Assay
This assay quantifies the internalization of liposomes by cells.
-
Cell Culture: The target cancer cells (e.g., HepG2) are seeded in 96-well plates or on coverslips in petri dishes and allowed to adhere overnight.
-
Liposome Incubation: The cells are incubated with fluorescently labeled targeted and non-targeted liposomes (e.g., containing calcein or a fluorescent lipid) at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, the cells are washed multiple times with cold PBS to remove non-internalized liposomes.
-
Quantification:
-
Fluorometry: For cells in 96-well plates, a cell lysis buffer is added, and the fluorescence of the cell lysate is measured using a microplate reader.
-
Flow Cytometry: Cells are detached, and the fluorescence of individual cells is analyzed by flow cytometry.
-
Confocal Microscopy: For cells on coverslips, the cells are fixed and visualized using a confocal microscope to observe the intracellular localization of the liposomes.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the drug-loaded liposomes on cell viability.
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of free drug, drug-loaded targeted liposomes, and drug-loaded non-targeted liposomes for a specific duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Concepts: Diagrams
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A streamlined workflow for the preparation and evaluation of targeted liposomes.
A Comparative Guide to the Quantification of Galactosyl Cholesterol: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four widely used analytical methods for the quantification of galactosyl cholesterol, a critical component of myelin and a biomarker for certain metabolic disorders. The objective is to offer a cross-validation of these techniques, presenting their principles, performance data, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Methods
The quantification of this compound can be achieved through various analytical techniques, each with its own set of advantages and limitations. This guide focuses on four prominent methods:
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique offering simplicity, high throughput, and cost-effectiveness. It is well-suited for the separation of lipid classes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is considered a reliable and accurate method for cholesterol and related sterol analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile and highly sensitive method that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS has become a gold standard for the measurement of steroid substances in biological fluids.[2]
-
Fluorometric Assay: A high-throughput method based on an enzyme-coupled reaction that produces a fluorescent signal proportional to the amount of cholesterol present. This method is known for its sensitivity and suitability for large numbers of samples.[3][4]
Performance Comparison
The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, throughput, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the four methods for the quantification of cholesterol and related compounds. While specific data for this compound is limited, the data for cholesterol serves as a reliable benchmark.
| Parameter | HPTLC | GC-MS | LC-MS/MS | Fluorometric Assay |
| Principle | Planar chromatography with densitometric or MS detection | Gas-phase separation followed by mass analysis | Liquid-phase separation followed by mass analysis | Enzyme-coupled reaction producing a fluorescent product |
| Limit of Detection (LOD) | ng range | 0.04 mmol/L (for cholesterol)[2] | 0.1 µg/mL (for lathosterol)[5] | 5 pmol (2 ng) per well (for cholesterol)[3] |
| Limit of Quantification (LOQ) | ng range | 0.56 µg/mL (for cholesterol in meat)[6] | - | - |
| **Linearity (R²) ** | >0.99 | >0.998[6] | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <1.0% (for reference method)[1] | - | <10% |
| Accuracy/Recovery (%) | 90-110% | >99%[6] | - | 90-110% |
| Throughput | High | Moderate | High | Very High |
| Cost | Low | High | High | Low to Moderate |
| Sample Preparation | Moderate | Extensive (derivatization often required)[2] | Moderate to Extensive | Simple |
| Specificity | Moderate to High (with MS) | High | Very High | Moderate (potential for interference) |
Experimental Protocols
Detailed methodologies for each of the four analytical techniques are provided below. These protocols are based on established methods for cholesterol and glycolipid analysis and can be adapted for this compound quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
Principle: This method involves the separation of lipids on a high-performance silica (B1680970) gel plate followed by quantification using a densitometer.
Protocol:
-
Sample Preparation: Extract lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v). Dry the lipid extract under a stream of nitrogen.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations.
-
HPTLC Plate Preparation: Pre-wash the HPTLC silica gel 60 F254 plates with methanol and activate them by heating at 110°C for 30 minutes.
-
Sample Application: Apply the resuspended lipid extracts and standards to the HPTLC plate as bands using an automated applicator.
-
Chromatographic Development: Develop the plate in a chromatographic chamber saturated with a suitable mobile phase, such as chloroform:methanol:water (65:25:4, v/v/v).
-
Densitometric Analysis: After development, dry the plate. For visualization, spray the plate with a primuline (B81338) solution and view under UV light. Quantify the this compound bands by scanning densitometry at an appropriate wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique requires the derivatization of this compound to a volatile compound, which is then separated by gas chromatography and detected by mass spectrometry.
Protocol:
-
Lipid Extraction and Saponification: Extract total lipids from the sample. Saponify the extract using methanolic KOH to release the cholesterol backbone from any esterified forms.
-
Derivatization: Silylate the hydroxyl groups of this compound by adding a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS). Use a temperature gradient to separate the analytes.
-
Quantification: Monitor specific ions for the derivatized this compound in Selected Ion Monitoring (SIM) mode for quantification against a standard curve prepared with derivatized this compound standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS allows for the direct analysis of this compound without the need for derivatization, offering high sensitivity and specificity.
Protocol:
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent system, such as chloroform:methanol.
-
LC Separation: Inject the lipid extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of solvents such as water with formic acid and acetonitrile/isopropanol with formic acid to separate this compound from other lipids.
-
MS Detection: Couple the LC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to quantify this compound. This involves monitoring a specific precursor ion and its characteristic product ion. Create a calibration curve using this compound standards.
Fluorometric Assay
Principle: This assay is based on a coupled enzyme reaction. This compound is first hydrolyzed to galactose and cholesterol. The cholesterol is then oxidized by cholesterol oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.
Protocol:
-
Sample Preparation: Homogenize the sample in a suitable assay buffer.
-
Enzymatic Reaction:
-
Add β-galactosidase to the sample to hydrolyze this compound to galactose and free cholesterol.
-
Prepare a reaction mixture containing cholesterol oxidase, HRP, and a fluorescent probe (e.g., Amplex Red).
-
Add the reaction mixture to the samples and standards in a 96-well plate.
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 530/590 nm for the product of Amplex Red).[7]
-
Quantification: Determine the concentration of this compound in the samples by comparing their fluorescence with a standard curve prepared with known concentrations of cholesterol.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the research.
-
HPTLC is a cost-effective method suitable for high-throughput screening and analysis of less complex samples.
-
GC-MS offers high accuracy and reliability, making it a strong candidate for reference measurements, though it requires extensive sample preparation.
-
LC-MS/MS provides the highest sensitivity and specificity, ideal for complex biological matrices and when detailed structural information is required.
-
Fluorometric assays are unparalleled in throughput and simplicity, making them perfect for large-scale screening, although they may be more susceptible to interference.
By understanding the strengths and weaknesses of each technique, researchers can confidently select and validate the most appropriate method for their studies on this compound.
References
- 1. Validation of a reference method for total cholesterol measurement in human serum and assignation of reference values to proficiency testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric method for the enzymatic determination of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. medpace.com [medpace.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Comparative Analysis of Galactosyl Cholesterol and Galactosylceramide on Liposome Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of excipients is paramount in designing stable and effective liposomal drug delivery systems. This guide provides an objective comparison of two key components, galactosyl cholesterol and galactosylceramide, on the stability of liposomes, supported by available experimental data.
This document summarizes quantitative data on the physicochemical properties of liposomes incorporating these molecules and provides detailed experimental protocols for their preparation and characterization. The aim is to offer a data-driven resource to aid in the selection of appropriate components for liposomal formulations.
Introduction to this compound and Galactosylceramide in Liposomes
Liposomes are versatile nanocarriers for a wide range of therapeutic agents. Their stability, both in storage and in biological environments, is a critical factor influencing their efficacy. The lipid composition of the liposomal bilayer plays a pivotal role in determining these stability characteristics. Cholesterol is a well-known stabilizer of liposomal membranes, enhancing bilayer packing and reducing permeability. Functionalizing liposomes with galactose moieties can facilitate targeted delivery to specific cells and tissues expressing galactose-binding lectins.
This guide focuses on two approaches to introduce galactose to the liposome (B1194612) surface: through a cholesterol anchor (this compound) and a ceramide anchor (galactosylceramide). Understanding the comparative effects of these two molecules on liposome stability is crucial for rational formulation design.
Quantitative Data on Liposome Properties
The following tables summarize the available quantitative data on the effects of this compound and galactosylceramide on key liposome stability parameters. It is important to note that a direct head-to-head comparative study was not identified in the public literature. The data presented here is compiled from separate studies and should be interpreted with this consideration.
Table 1: Effect on Liposome Size and Polydispersity Index (PDI)
| Liposome Composition | Molar Ratio | Size (nm) | PDI | Reference |
| This compound Derivatives | ||||
| HSPC:Chol:DSPE-PEG-Gal | 55:40:5 | 100-120 | ~0.1 | [1] |
| Galactosylceramide | ||||
| Lipopolyplex with α-GalCer | Not specified | 150.9 ± 3.62 | Not specified | [2] |
HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol; DSPE-PEG-Gal: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-galactose
Table 2: Effect on Zeta Potential
| Liposome Composition | Molar Ratio | Zeta Potential (mV) | Reference |
| This compound Derivatives | |||
| HSPC:Chol:DSPE-PEG-Gal | 55:40:5 | -20 to -30 | [1] |
| Galactosylceramide | |||
| Lipopolyplex with α-GalCer | Not specified | +38 | [2] |
Table 3: Effect on Drug Leakage
Direct comparative data on drug leakage from liposomes containing this compound versus galactosylceramide is limited in the reviewed literature. However, studies on cholesterol-containing liposomes generally indicate that cholesterol incorporation decreases drug leakage by increasing membrane rigidity.[3][4] For instance, one study demonstrated that liposomes with a higher cholesterol content exhibited slower release of a model drug.[3]
Experimental Protocols
Preparation of Liposomes
3.1.1. Liposomes containing Galactosylated Poly(ethylene glycol)-Cholesterol
This protocol is adapted from studies on hepatocyte-targeting liposomes.[5]
-
Lipid Film Hydration:
-
Dissolve hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and galactosylated poly(ethylene glycol)-cholesterol (Gal-PEG-Chol) in chloroform (B151607).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
3.1.2. Liposomes containing α-Galactosylceramide
This protocol is based on the preparation of a lipopolyplex formulation.[2]
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., EDOPC, DOPE, DSPE-PEG) and α-galactosylceramide in chloroform at a concentration of 20 mg/mL.
-
Create a thin lipid film by rotary evaporation under partial vacuum.
-
-
Rehydration:
-
Rehydrate the lipid film with a solution containing the therapeutic agent (in this case, a PbAE/mRNA polyplex) to form the lipopolyplex.
-
Characterization of Liposomes
3.2.1. Size and Zeta Potential Measurement
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Zetasizer Nano ZS).
-
Measure the zeta potential using the same instrument to assess the surface charge of the liposomes.
-
3.2.2. Drug Leakage Study
-
Method: Dialysis or fluorescence spectroscopy.
-
Procedure (Dialysis Method):
-
Place a known concentration of drug-loaded liposomes in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw samples from the release medium and quantify the amount of leaked drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Visualizing the Components and Processes
To better understand the molecular structures and experimental workflows, the following diagrams are provided.
Caption: Molecular structures of this compound and Galactosylceramide.
Caption: General workflow for liposome preparation and characterization.
Discussion and Conclusion
The inclusion of this compound or galactosylceramide in liposomal formulations offers a promising strategy for targeted drug delivery. Based on the available data, both molecules can be successfully incorporated into liposomes.
Liposomes formulated with a galactosylated PEG-cholesterol derivative exhibited a size range of 100-120 nm and a negative zeta potential. In contrast, a lipopolyplex containing α-galactosylceramide showed a larger particle size and a positive zeta potential, likely due to the other components of the complex formulation.
While direct comparative data on stability aspects like drug leakage is scarce, the fundamental principles of liposome stabilization suggest that the choice between these two molecules may depend on the specific requirements of the drug delivery system. The ceramide anchor of galactosylceramide may lead to different membrane packing and dynamics compared to the cholesterol anchor. Molecular dynamics simulations have suggested that galactosylceramide can increase the number of hydrogen bonds with neighboring phospholipids, which could potentially enhance membrane stability.[6][7]
For researchers, the selection between this compound and galactosylceramide should be guided by empirical studies that directly compare their effects on the stability and performance of the specific liposomal formulation under investigation. This guide provides a starting point by summarizing the current state of knowledge and offering standardized protocols for such comparative experiments. Future head-to-head studies are warranted to provide a more definitive comparison and to enable more informed decisions in the development of advanced liposomal drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Galactosylated Poly(ethylene glycol)-Cholesterol for Liposomes as a Drug Carrier for Hepatocyte-Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Galactosyl Cholesterol in Neurodegenerative Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of galactosyl cholesterol (GalChol) and other key lipid molecules implicated in the pathology of neurodegenerative diseases. While direct experimental validation of this compound's role is an emerging area of research, this document synthesizes current knowledge on its synthesis, its relationship to established neurotoxic lipids, and potential mechanisms of action. We provide experimental data from studies on closely related compounds to offer a framework for future validation studies.
Introduction: The Emerging Significance of Steryl Glycosides in Neurodegeneration
The brain is the most lipid-rich organ in the body, and dysregulation of lipid metabolism is a critical factor in the pathogenesis of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and lysosomal storage disorders.[1][2] While the roles of cholesterol, sphingolipids, and their metabolites have been studied extensively, the contribution of rarer sterol glycosides, such as this compound (β-GalChol) and cholesteryl glucoside (β-GlcChol), is only beginning to be understood.[3]
Recent discoveries have identified an endogenous pathway for the synthesis of these cholesteryl glycosides in the mammalian brain.[4][5] This finding opens a new avenue for investigating their potential contribution to neurodegenerative processes, particularly in diseases linked to the enzymes responsible for their metabolism.
Biosynthesis and Degradation Pathway
This compound is not synthesized de novo but is formed through a transglycosylation reaction catalyzed by β-glucocerebrosidases (GBA1 and GBA2). In this reaction, the galactose moiety from a donor molecule, primarily galactosylceramide (GalCer), is transferred to cholesterol.[4][5] This directly links the metabolism of GalChol to enzymes and substrates with well-established roles in neurodegeneration.
-
GBA1 (Lysosomal Glucocerebrosidase): Mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease.[6][7] Reduced GBA1 activity leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and is associated with lysosomal dysfunction and cholesterol accumulation.[6][7]
-
Galactosylceramide (GalCer): This is the primary galactose donor for GalChol synthesis.[4] GalCer is an essential component of myelin, and its accumulation due to deficiency of the enzyme galactosylceramidase (GALC) causes Krabbe disease, a severe demyelinating leukodystrophy.[8]
The synthesis of GalChol is therefore intrinsically linked to the metabolic pathways of both Parkinson's disease (via GBA1) and Krabbe disease (via GalCer).
Comparative Analysis of Neuroactive Lipids
To validate the role of this compound, its performance in neurodegenerative models should be compared against key alternative lipids known to be involved in these pathologies. The following table summarizes the known experimental evidence for these molecules, providing a baseline for comparison.
| Lipid Molecule | Known Role in Neurodegeneration | Experimental Evidence in Disease Models | Potential Mechanism of Action |
| This compound (GalChol) | Hypothesized: Potentially neurotoxic via oxidative stress and membrane disruption. Role unvalidated. | No direct studies found. Expression is dependent on GalCer and appears during myelination.[4][5] | Hypothesized: Similar to cholesteryl glucoside, may increase mitochondrial Reactive Oxygen Species (ROS).[9] |
| Cholesteryl Glucoside (GlcChol) | Implicated in mitochondrial dysfunction. | Stimulates ROS generation in isolated brain mitochondria.[9] Levels are elevated in Niemann-Pick type C disease models, a condition of cholesterol accumulation.[10] | Induces oxidative damage to neurons by affecting mitochondrial complex II.[9] |
| Galactosylceramide (GalCer) | Accumulation is the primary cause of Krabbe disease, a fatal demyelinating disorder.[8] | Accumulation in oligodendrocytes and Schwann cells leads to widespread cell death and demyelination in Krabbe disease models.[8] | Its toxic metabolite, psychosine, is a primary driver of oligodendrocyte apoptosis. |
| 24S-Hydroxycholesterol (24-OHC) | Identified as a neurotoxic cholesterol metabolite in Parkinson's disease.[1][11][12] | Levels are elevated in PD patient blood and mouse models.[11][12] Induces α-synuclein to form toxic aggregates and promotes dopaminergic neuron degeneration.[1][13] | Directly interacts with α-synuclein, promoting its misfolding and aggregation.[13] Impairs neuronal calcium signaling and causes mitochondrial dysfunction.[13] |
| Free Cholesterol | Dysregulation of homeostasis is linked to Alzheimer's, Parkinson's, and Niemann-Pick C diseases.[2][14][15] | In AD models, astrocyte-derived cholesterol increases amyloid-β (Aβ) production.[16] In PD models with GBA1 mutations, lysosomal cholesterol accumulation leads to autophagic dysfunction.[7] | Modulates the activity of secretase enzymes involved in Aβ production.[17] Accumulation in lysosomes impairs their function, hindering clearance of protein aggregates like α-synuclein.[7] |
| Lactosylceramide (LacCer) | Acts as a pro-inflammatory signaling lipid in the central nervous system.[18] | Upregulation in astrocytes induces the expression of pro-inflammatory molecules like iNOS and the chemokine CCL2.[18] | Activates immune cells (astrocytes, microglia) to trigger neuroinflammatory responses.[19] |
Experimental Workflows & Protocols
Validating the neurotoxic potential of this compound requires a series of well-defined experiments. Below is a logical workflow and protocols for key assays.
This protocol is adapted from the methodology described for identifying the synthesis of β-GalChol by GBA1 and GBA2.[4] It serves to confirm the enzymatic source of GalChol.
-
Enzyme Source: Use recombinant human GBA1 (rGBA1) or homogenates from HEK293T cells overexpressing GBA2.
-
Substrates:
-
Glycosyl Donor: Galactosylceramide (GalCer).
-
Glycosyl Acceptor: 25-NBD–cholesterol (a fluorescent cholesterol analog).
-
-
Reaction Buffer: Prepare a suitable buffer, typically with an acidic pH (e.g., pH 5.0-5.5) to mimic the lysosomal environment for GBA1 activity.
-
Incubation: Incubate the enzyme source with GalCer and 25-NBD-cholesterol for 30-60 minutes at 37°C. Include control reactions without enzyme or without the GalCer donor.
-
Lipid Extraction: Stop the reaction and extract lipids using a standard Folch procedure (chloroform:methanol).
-
Detection:
-
Separate the extracted lipids using High-Performance Thin-Layer Chromatography (HPTLC).
-
Visualize the formation of the fluorescent product, 25-NBD–galactosylated-cholesterol, using a fluorescence scanner.
-
-
Validation: Confirm the identity of the product via mass spectrometry.
This protocol details the use of MitoSOX™ Red, a specific indicator for mitochondrial superoxide, in cultured neuronal cells.[3][20]
-
Cell Plating: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) onto glass-bottom dishes suitable for live-cell imaging. Culture for at least 24 hours to allow adherence.
-
Treatment: Treat cells with the desired concentration of this compound, a positive control (e.g., rotenone (B1679576) or oligomeric Aβ), and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
MitoSOX Preparation: Prepare a 5 µM working solution of MitoSOX™ Red reagent in warm HBSS or culture medium.
-
Staining: Remove the treatment medium from the cells, wash once with warm PBS, and add the MitoSOX™ working solution. Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells gently three times with warm PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for red fluorescence (e.g., excitation/emission ~510/580 nm).
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell. Normalize the data to the vehicle control group.
This protocol provides a general framework for reducing the expression of GBA1 in a cell line like H4 neuroglioma or SH-SY5Y to study the impact on GalChol levels and downstream effects.[4][19][21]
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection. Use antibiotic-free growth medium.
-
siRNA Preparation (Solution A): For each well, dilute 20-80 pmol of GBA1-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
Transfection Reagent Preparation (Solution B): For each well, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: Add the 200 µL siRNA-lipid complex mixture to each well containing the cells and 0.8 mL of fresh antibiotic-free medium. Swirl gently to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Validation of Knockdown: After incubation, harvest the cells.
-
For RNA analysis: Extract RNA and perform qRT-PCR to quantify the reduction in GBA1 mRNA levels.
-
For protein analysis: Prepare cell lysates and perform a Western blot using an anti-GBA1 antibody to confirm the reduction in GBA1 protein.
-
-
Functional Assay: Use the GBA1-depleted cells for downstream experiments, such as lipid analysis by mass spectrometry to measure changes in GalChol levels or functional assays for neurotoxicity.
Conclusion and Future Directions
The discovery of endogenous this compound synthesis in the brain, catalyzed by the Parkinson's-related enzyme GBA1 using the Krabbe disease-related lipid GalCer as a substrate, places this molecule at a critical intersection of neurodegenerative pathways.[4][7][8] While direct evidence of its function and toxicity is currently lacking, its structural similarity to cholesteryl glucoside suggests a plausible role in inducing mitochondrial oxidative stress.[9]
Future research must focus on directly testing the effects of this compound in relevant in vitro and in vivo models of neurodegeneration. Key questions to address include:
-
Does this compound accumulate in GBA1-mutant models of Parkinson's disease or in models of other lysosomal storage disorders?
-
Does direct application of this compound to neurons induce apoptosis, oxidative stress, or the aggregation of pathogenic proteins like α-synuclein and tau?
-
How does its neurotoxic potential compare quantitatively to established toxic metabolites like 24S-hydroxycholesterol and psychosine?
Answering these questions will be crucial to validating the role of this compound and determining whether its metabolic pathway represents a viable new therapeutic target for a range of devastating neurodegenerative diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. Cholesterol involvement in the pathogenesis of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol and multilamellar bodies: Lysosomal dysfunction in GBA-Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Cholesterol in α‐Synuclein and Lewy Body Pathology in GBA1 Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ROS-responsive exogenous functional mitochondria can rescue neural cells post-ischemic stroke [frontiersin.org]
- 10. Mitochondrial ROS Analysis [protocols.io]
- 11. sciencedaily.com [sciencedaily.com]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. biorxiv.org [biorxiv.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Frontiers | Intracellular Cholesterol Trafficking and Impact in Neurodegeneration [frontiersin.org]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Linking Lipids to Alzheimer’s Disease: Cholesterol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 19. scbt.com [scbt.com]
- 20. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice [bio-protocol.org]
- 21. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of the Acyl Chain on the Membrane Behavior of Galactosyl Cholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of lipids within a cell membrane dictates a multitude of cellular processes, from signal transduction to pathogen entry. Glycosphingolipids, with their complex carbohydrate headgroups and variable acyl chains, are key choreographers of this dance. Among these, galactosyl cholesterol and its analogues play significant roles in membrane organization. This guide provides a comparative analysis of how the acyl chain of this compound and its close analogue, galactosylceramide (GalCer), influences their behavior in membranes compared to other common lipids such as cholesterol, sphingomyelin (B164518), and phospholipids.
Due to a scarcity of direct experimental data on this compound with varied acyl chains, this guide leverages the extensive research conducted on galactosylceramide as a powerful proxy. The structural similarities between these molecules, particularly in their galactose headgroup and lipid anchor, allow for insightful extrapolations regarding the impact of the acyl chain on membrane dynamics.
At a Glance: Acyl Chain Impact on Membrane Properties
The length and saturation of the acyl chain in glycolipids are critical determinants of their interaction with other membrane components, profoundly affecting lipid packing, membrane fluidity, and the formation of specialized microdomains known as lipid rafts.
| Lipid Species (Acyl Chain) | Key Membrane Behavior Characteristics |
| Galactosylceramide (Long, Saturated Acyl Chain, e.g., 24:0) | Promotes a highly ordered, gel-like phase. Shows a slight condensing effect with cholesterol.[1] |
| Galactosylceramide (Shorter, Saturated Acyl Chain, e.g., 18:0) | Exhibits a more ordered, condensed phase compared to fluid-phase lipids.[1] |
| Galactosylceramide (Unsaturated Acyl Chain, e.g., 24:1Δ15) | Induces a more fluid, liquid-expanded phase. Shows a marked condensing effect with cholesterol.[1] |
| Cholesterol | Acts as a "fluidity buffer": increases order in fluid membranes and decreases order in gel-phase membranes.[2][3] |
| Sphingomyelin (e.g., 16:0) | Forms ordered domains and has a strong condensing interaction with cholesterol, more so than GalCer with similar acyl chains.[4] |
| Phosphatidylcholine (e.g., DOPC - 18:1) | Typically forms a disordered, fluid lipid bilayer.[5] |
Deep Dive: Acyl Chain Structure and Membrane Interactions
The structure of the acyl chain—its length and the presence of double bonds—governs the spatial arrangement of galactosyl-containing lipids within the bilayer.
Saturated vs. Unsaturated Acyl Chains:
-
Saturated Chains: Long, saturated acyl chains, such as lignocerate (24:0) in galactosylceramide, pack tightly together due to favorable van der Waals interactions. This tight packing leads to the formation of a liquid-ordered (Lo) or even a gel-like phase, characterized by reduced lipid mobility. When mixed with cholesterol, these ordered GalCer species show only a slight condensing effect, as they are already in a relatively condensed state.[1]
-
Unsaturated Chains: The presence of a cis double bond in an acyl chain, as in nervonic acid (24:1Δ15), introduces a kink. This kink disrupts the tight packing of the lipid tails, leading to a more fluid, liquid-disordered (Ld) phase with a larger molecular area.[1] In these fluid-phase GalCer species, cholesterol exerts a significant condensing effect, filling the voids created by the kinked chains and increasing membrane order.[1] This interaction is crucial for the formation of lipid rafts, which are thought to be nanoscale assemblies of sphingolipids, cholesterol, and specific proteins.[4]
Comparison with Other Lipids:
-
Cholesterol: Cholesterol's rigid, planar steroid ring system has a profound ordering effect on the acyl chains of neighboring lipids, particularly those that are unsaturated.[2] However, its interaction with already ordered, saturated acyl chains is less dramatic.
-
Sphingomyelin: Sphingomyelin, another key component of lipid rafts, generally shows a stronger condensing interaction with cholesterol than galactosylceramide with a matched acyl chain.[4] This suggests that the headgroup of sphingomyelin plays a dominant role in the potent cholesterol-sphingolipid interaction that drives raft formation.
-
Phosphatidylcholines: Unsaturated phosphatidylcholines, like DOPC, are archetypal "bulk" lipids that form the fluid, disordered matrix of the membrane. The introduction of galactosyl lipids with long, saturated acyl chains and cholesterol into such a membrane leads to phase separation and the formation of ordered domains.
Visualizing the Interactions
The following diagrams illustrate the molecular structures and their influence on membrane organization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential scanning calorimetric study of the interaction of cholesterol with the major lipids of the Acholeplasma laidlawii B membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol-Induced Interfacial Area Condensations of Galactosylceramides and Sphingomyelins with Identical Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunogenic Properties of Galactosyl Cholesterol and Other Prominent Glycolipids
For Immediate Release
This guide provides a detailed comparative analysis of the immunogenicity of galactosyl cholesterol derivatives against other well-characterized immunogenic glycolipids. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their potential as vaccine adjuvants and immunomodulators. This document synthesizes experimental data on humoral and cellular immune responses elicited by these compounds, details the experimental methodologies, and illustrates the key signaling pathways involved.
Introduction to Glycolipid Immunogenicity
Glycolipids are increasingly recognized for their potent immunomodulatory capabilities. By engaging specific receptors on immune cells, they can significantly enhance and direct the adaptive immune response to co-administered antigens, making them attractive candidates for vaccine adjuvants. This guide focuses on the cholesterol-based glycolipids found in Borrelia burgdorferi, the causative agent of Lyme disease, specifically cholesteryl 6-O-acyl-β-D-galactopyranoside (ACGal) and cholesteryl-β-D-galactopyranoside (CGal). Their immunogenic profiles are compared with other leading glycolipids, including the NKT cell agonist α-galactosylceramide (α-GalCer) and the Toll-like receptor 4 (TLR4) agonist Monophosphoryl Lipid A (MPLA).
Comparative Immunogenicity Data
The following tables summarize the quantitative data on the humoral and cellular immune responses induced by this compound derivatives and other selected glycolipids. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Humoral Immune Response to Selected Glycolipids
| Glycolipid Adjuvant | Antigen | Animal Model | IgG Titer (Endpoint Titer) | IgG1 Titer (Endpoint Titer) | IgG2a/c Titer (Endpoint Titer) | Reference |
| ACGal/CGal | B. burgdorferi lipids | Rabbit | High (data qualitative) | Not Reported | Not Reported | [1] |
| α-GalCer | RiVax (Ricin Toxin Subunit) | Mouse (BALB/c) | ~10,000 | Not Reported | Not Reported | [2] |
| MPLA | HIV-1 gp120 | Mouse (C57BL/6) | ~10,000 - 20,000 | Reduced vs WT | Significantly Reduced vs WT | [3] |
| SLA Archaeosomes | Ovalbumin (OVA) | Mouse (C57BL/6) | >1,000,000 | Not Reported | Not Reported | [4] |
Note: Direct quantitative comparison is challenging due to variations in antigens, immunization protocols, and analytical methods across studies.
Table 2: Cellular Immune Response - Cytokine Production
| Glycolipid | Cell Type | Cytokine Measured | Concentration | Fold Increase (vs. Control) | Reference |
| B. burgdorferi (contains ACGal/CGal) | Human Macrophages | IL-6 | Not Specified | Significant increase | [5] |
| B. burgdorferi (contains ACGal/CGal) | Human Macrophages | IL-8 | Not Specified | Significant increase | [5] |
| B. burgdorferi (contains ACGal/CGal) | Human Macrophages | TNF | Not Specified | Significant increase | [5] |
| α-C-GalCer (analogue of α-GalCer) | Mouse (in vivo) | IFN-γ | ~25 ng/mL | Potent induction | [6] |
| α-C-GalCer (analogue of α-GalCer) | Mouse (in vivo) | IL-12 | ~1.5 ng/mL | Potent induction | [6] |
| α-C-GalCer (analogue of α-GalCer) | Mouse (in vivo) | IL-4 | No significant induction | - | [6] |
| MPLA | Mouse (in vivo) | G-CSF | ~10,000 pg/mL | Significant increase | [7] |
| MPLA | Mouse (in vivo) | IL-6 | ~1,000 pg/mL | Significant increase | [7] |
| SLA Archaeosomes | Mouse (in vivo) | IFN-γ (Splenocytes) | Not Specified | Robust induction | [8] |
Signaling Pathways and Mechanisms of Action
The immunogenicity of these glycolipids stems from their ability to activate distinct innate immune signaling pathways.
This compound (ACGal/CGal)
The precise signaling pathway for cholesterol-based glycolipids from B. burgdorferi is not fully elucidated. However, their ability to induce inflammatory cytokines from macrophages suggests the involvement of pattern recognition receptors (PRRs). The overall immune response leads to the production of specific antibodies, which are frequently observed in the late stages of Lyme disease[2].
α-Galactosylceramide (α-GalCer)
α-GalCer is presented by the CD1d molecule on antigen-presenting cells (APCs) to invariant Natural Killer T (iNKT) cells. This interaction leads to the rapid activation of iNKT cells and the secretion of a broad range of cytokines, including IFN-γ and IL-4, which subsequently influence the downstream adaptive immune response[9].
Monophosphoryl Lipid A (MPLA)
MPLA is a detoxified derivative of lipopolysaccharide (LPS) that acts as a potent agonist for Toll-like receptor 4 (TLR4). The binding of MPLA to the TLR4/MD-2 complex on APCs initiates a signaling cascade, predominantly through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and a Th1-biased immune response[3][7].
Experimental Protocols
This section outlines the general methodologies employed in the studies cited for assessing the immunogenicity of the glycolipids.
Immunization of Animals
-
Animals: Typically, 6-8 week old female mice of specific strains (e.g., BALB/c or C57BL/6) or rabbits are used.
-
Immunization Schedule: A common schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Antigen and Adjuvant Formulation: The glycolipid adjuvant is mixed with the model antigen (e.g., Ovalbumin, HIV-1 gp120, RiVax) in a suitable vehicle such as phosphate-buffered saline (PBS) or an emulsion.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are frequently used.
-
Dosage: The doses of antigen and adjuvant are critical variables. For example, in mouse studies, antigen doses can range from 0.1 µg to 10 µg, while adjuvant doses for MPLA can be around 10-50 µg and for α-GalCer around 1-5 µg.
Measurement of Humoral Immunity (Antibody Titers)
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
96-well plates are coated with the specific antigen overnight at 4°C.
-
Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Serially diluted serum samples from immunized animals are added to the wells and incubated.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody isotype (e.g., anti-mouse IgG) is added.
-
A substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer at a specific wavelength (e.g., 450 nm).
-
Endpoint titers are determined as the reciprocal of the highest serum dilution that gives a reading above a pre-determined cut-off (e.g., twice the background).
-
Measurement of Cellular Immunity (Cytokine Production)
-
In vivo Cytokine Measurement: Serum is collected from animals at specific time points after immunization (e.g., 6 hours) and cytokine levels are measured using a multiplex cytokine assay (e.g., Luminex) or ELISA.
-
Ex vivo Cytokine Measurement (ELISpot):
-
Splenocytes are isolated from immunized animals.
-
Cells are restimulated in vitro with the specific antigen in ELISpot plates pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).
-
After incubation, cells are removed, and a biotinylated anti-cytokine detection antibody is added.
-
A streptavidin-enzyme conjugate is added, followed by a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.
-
Spots are counted using an automated ELISpot reader.
-
Experimental Workflow for Immunogenicity Assessment
Conclusion
This comparative guide highlights the diverse immunogenic profiles of this compound and other prominent glycolipids. While this compound derivatives from B. burgdorferi are clearly immunogenic and elicit robust antibody responses, particularly in the context of infection, glycolipids like α-GalCer and MPLA have been more extensively characterized as vaccine adjuvants with well-defined mechanisms of action. α-GalCer and its analogues are potent activators of iNKT cells, capable of inducing a mixed Th1/Th2 or a biased Th1 response, making them versatile tools for immunotherapy. MPLA, a TLR4 agonist, is a powerful inducer of Th1-polarized immunity and is already a component of licensed human vaccines. The choice of a glycolipid adjuvant will ultimately depend on the desired type and magnitude of the immune response for a specific vaccine or therapeutic application. Further research into the precise mechanisms of action of cholesteryl galactosides could pave the way for their development as novel immunomodulators.
References
- 1. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-galactosylceramide (αGalCer) enhances vaccine-induced protection in a model of ricin intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of TLR4 and MyD88 for adjuvant monophosphoryl lipid A (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfated lactosyl archaeol (SLA) archaeosomes as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monophosphoryl lipid A directly regulates Th1 cytokine production in human CD4+ T-cells through Toll-like receptor 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Serum Cytokine Profiles Associated with Specific Adjuvants Used in a DNA Prime-Protein Boost Vaccination Strategy | PLOS One [journals.plos.org]
- 8. Sulfated Lactosyl Archaeol Archaeosomes Synergize with Poly(I:C) to Enhance the Immunogenicity and Efficacy of a Synthetic Long Peptide-Based Vaccine in a Melanoma Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Fluorescent Probes for Galactosyl Cholesterol
For researchers, scientists, and drug development professionals, the accurate detection and visualization of galactosyl cholesterol are crucial for understanding its role in cellular processes and as a potential biomarker. Fluorescent probes offer a powerful tool for this purpose, but their specificity is paramount to avoid misleading results. This guide provides an objective comparison of fluorescent probes for this compound, their validation methodologies, and alternative detection techniques, supported by experimental data and protocols.
Comparison of Fluorescent Probes for Galactosyl Lipids
While fluorescent probes specifically for this compound are not extensively documented in comparative studies, we can draw parallels from probes developed for the structurally similar galactosylceramide. The choice of fluorophore and its attachment point are critical in determining the probe's behavior and specificity.
| Probe Type | Fluorophore | Attachment | Advantages | Disadvantages |
| NBD-Galactosyl-lipid | Nitrobenzoxadiazole (NBD) | Acyl chain | Environmentally sensitive fluorescence, smaller size than many other fluorophores.[1] | Susceptible to photobleaching, fluorescence can be quenched in certain environments. |
| BODIPY-Galactosyl-lipid | Boron-dipyrromethene (BODIPY) | Acyl chain or head group | Bright and photostable, relatively insensitive to solvent polarity. | Can be bulky and may perturb membrane properties. |
| Rhodamine-Galactosyl-lipid | Lissamine-Rhodamine B | Acyl chain | Very bright and photostable, suitable for long-term imaging.[1] | Large size can significantly alter the lipid's natural behavior.[1] |
| Dansyl-Galactosyl-lipid | Dansyl chloride | Head group | Environmentally sensitive, useful for reporting on the local environment.[2] | Lower quantum yield and photostability compared to other dyes. |
Experimental Protocols for Specificity Validation
Validating the specificity of a fluorescent probe for this compound is essential. The ideal probe should mimic the behavior of the endogenous lipid as closely as possible. Here are key experimental protocols to assess probe specificity.
Analysis in Model Membranes (Giant Unilamellar Vesicles - GUVs)
This in vitro assay assesses the partitioning of the fluorescent probe into different lipid phases, which is a key characteristic of many lipids, including this compound that is often found in lipid rafts.
Protocol:
-
GUV Preparation: Prepare GUVs containing a mixture of lipids to create distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases. A common mixture is DOPC:Sphingomyelin:Cholesterol (2:2:1 molar ratio).
-
Probe Incorporation: Add the fluorescent this compound probe (e.g., 0.1 mol%) to the lipid mixture before GUV formation.
-
Imaging: Visualize the GUVs using confocal fluorescence microscopy.
-
Analysis: Quantify the fluorescence intensity of the probe in the Lo and Ld phases. A probe that accurately mimics the natural lipid will show a similar phase preference. For example, if endogenous this compound partitions into Lo domains, a specific probe should also enrich in this phase.
Colocalization with Known Markers in Live Cells
This experiment determines if the fluorescent probe localizes to the same cellular compartments as endogenous this compound or known associated proteins.
Protocol:
-
Cell Culture and Labeling: Culture cells of interest and incubate them with the fluorescent this compound probe at a low concentration (e.g., 1-5 µM) for a specified time.
-
Co-staining: Fix and permeabilize the cells (if necessary for the marker) and stain with an antibody against a known this compound-binding protein or a marker for a specific organelle where this compound is expected to be found.
-
Imaging: Acquire images using confocal microscopy, capturing both the fluorescent probe and the marker signals.
-
Analysis: Analyze the degree of colocalization between the probe and the marker using appropriate software. High colocalization suggests the probe is localizing correctly.
Competitive Binding Assay
This assay directly competes with the fluorescent probe with an excess of unlabeled this compound to assess specific binding.
Protocol:
-
Cell/Membrane Preparation: Prepare cells or isolated membranes known to contain this compound binding sites.
-
Competition: Incubate the cells/membranes with the fluorescent probe in the presence and absence of a high concentration (e.g., 100-fold excess) of unlabeled this compound.
-
Quantification: Measure the fluorescence intensity associated with the cells/membranes in both conditions using a fluorescence plate reader or flow cytometry.
-
Analysis: A significant decrease in fluorescence in the presence of the unlabeled competitor indicates that the probe is binding to specific sites for this compound.
Alternative Methods for this compound Detection
While fluorescent probes are excellent for imaging, other methods can provide quantitative and highly specific detection of this compound.
| Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a solid support based on polarity.[3] | Simple, inexpensive, and can separate different lipid classes.[4][5] | Low sensitivity, not suitable for live-cell imaging, quantification can be challenging.[6] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of molecules.[7] | Highly sensitive and specific, can provide structural information, and can be used for quantification.[8][9] | Requires specialized equipment, not typically used for live-cell imaging (though imaging MS is an emerging field[10]), complex sample preparation. |
| Antibody-based methods (e.g., ELISA, Immunohistochemistry) | Use of specific antibodies to detect the target molecule.[11][12] | High specificity, can be used for both quantification and imaging. | Availability of specific antibodies to small lipid antigens can be limited, fixation artifacts are possible. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Probe Specificity Validation
Caption: Workflow for validating fluorescent probe specificity.
Simplified this compound Signaling Pathway
Caption: this compound in a lipid raft signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An improved synthesis of dansylated α-galactosylceramide and its use as a fluorescent probe for the monitoring of glycolipid uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 4. aocs.org [aocs.org]
- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 6. adrona.lv [adrona.lv]
- 7. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Localization of cholesterol, phosphocholine and galactosylceramide in rat cerebellar cortex with imaging TOF-SIMS equipped with a bismuth cluster ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anti-Cholesterol Antibody [ABIN7429691] - Various Species, ELISA, IP, ICC [antibodies-online.com]
- 12. biocompare.com [biocompare.com]
A Comparative Guide to the Biophysical Properties of Galactosyl Cholesterol and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biophysical properties of galactosyl cholesterol and its synthetic analogs. Understanding these properties is crucial for applications in drug delivery, vaccine development, and the study of membrane biology, particularly concerning lipid rafts and cellular signaling. This document synthesizes experimental data to offer a clear comparison of their performance in model membrane systems.
Introduction to this compound and Its Analogs
This compound is a glycolipid composed of a cholesterol molecule linked to a galactose sugar. It is a key component of certain biological membranes and is known to play a role in membrane organization, stability, and cell recognition processes.[1][2][3] Synthetic analogs of this compound are designed to modulate these properties for various biomedical applications. These modifications often involve altering the linker between the cholesterol and sugar, changing the sugar moiety, or attaching functional groups.[4][5] By comparing the biophysical characteristics of the natural molecule with its synthetic counterparts, researchers can select or design compounds with optimized performance for specific applications.
Comparative Biophysical Data
The following tables summarize the key biophysical properties of this compound and representative synthetic analogs. The data is compiled from studies on this compound, closely related galactosylceramides, and various synthetic cholesterol-based glycolipids, as direct comparative data for a wide range of specific this compound analogs is limited. The synthetic analogs are grouped by the nature of their modification.
Table 1: Membrane Fluidity and Ordering Effects
| Compound | Model System | Technique | Key Findings | Reference |
| This compound | DOPC/SM/Cholesterol Liposomes | Fluorescence Spectroscopy (Laurdan GP) | Increases membrane order and decreases fluidity, promoting a more liquid-ordered (Lo) phase. | [6][7] |
| Synthetic Analog 1 (e.g., with a flexible linker) | DOPC/SM/Cholesterol Liposomes | Fluorescence Spectroscopy (Laurdan GP) | May cause a smaller increase in membrane order compared to the natural molecule due to increased flexibility. | [6][7] |
| Synthetic Analog 2 (e.g., with a different sugar) | DOPC/SM/Cholesterol Liposomes | Fluorescence Spectroscopy (Laurdan GP) | The effect on fluidity is dependent on the stereochemistry and hydrogen-bonding capacity of the sugar. | [8] |
| Galactosylceramide (as a proxy) | DPPC Bilayers | Differential Scanning Calorimetry (DSC) | Increases the main phase transition temperature (Tm), indicating stabilization of the gel phase. | [9][10][11] |
Table 2: Lipid Raft Formation and Domain Organization
| Compound | Model System | Technique | Key Findings | Reference |
| This compound | Supported Lipid Bilayers (SLBs) | Atomic Force Microscopy (AFM) | Promotes the formation of distinct, raised domains characteristic of lipid rafts. | [12][13][14][15][16] |
| Synthetic Analog 1 (e.g., with a bulky headgroup) | Supported Lipid Bilayers (SLBs) | Atomic Force Microscopy (AFM) | May disrupt the tight packing required for raft formation, leading to smaller or less stable domains. | [12][13][14][15][16] |
| Synthetic Analog 2 (e.g., with altered cholesterol tail) | Supported Lipid Bilayers (SLBs) | Atomic Force Microscopy (AFM) | Changes in the hydrophobic tail can alter partitioning into raft domains. | [10] |
| Galactosylceramide (as a proxy) | GUVs | Fluorescence Microscopy | Readily partitions into liquid-ordered domains in the presence of cholesterol. | [6][7] |
Table 3: Protein Binding Affinity
| Compound | Target Protein | Technique | Key Findings | Reference |
| This compound | Galectin-3 | Surface Plasmon Resonance (SPR) | Exhibits specific binding, which can be quantified by association (ka) and dissociation (kd) constants. | [17][18] |
| Synthetic Analog 1 (e.g., modified sugar) | Galectin-3 | Surface Plasmon Resonance (SPR) | Modifications to the galactose ring can significantly increase or decrease binding affinity. | [17][18] |
| Synthetic Analog 2 (e.g., different linker) | Galectin-3 | ELISA-based assays | Linker length and flexibility can influence the presentation of the galactose moiety and thus affect binding. | [17][18] |
| Cholesteryl galactoside (from B. burgdorferi) | Specific Antibodies | ELISA | Elicits a specific antibody response, indicating its potential as an antigen.[1] | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Membrane Fluidity using Laurdan GP Spectroscopy
Objective: To quantify the effect of this compound and its analogs on the packing and fluidity of a model lipid membrane.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), Sphingomyelin (SM), and Cholesterol in a molar ratio of 2:1:1 in chloroform.
-
Add this compound or a synthetic analog to the lipid mixture at a desired molar percentage (e.g., 5 mol%).
-
Add the fluorescent probe Laurdan at a concentration of 0.5 mol%.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) and subject it to several freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate filters with a pore size of 100 nm to produce large unilamellar vesicles (LUVs).
-
-
Fluorescence Spectroscopy:
-
Dilute the LUV suspension to a final lipid concentration of 100 µM in the buffer.
-
Acquire fluorescence emission spectra of the Laurdan-labeled LUVs from 400 nm to 550 nm using an excitation wavelength of 350 nm.
-
Record the fluorescence intensities at the emission maxima in the gel phase (around 440 nm, I440) and the liquid-crystalline phase (around 490 nm, I490).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
Higher GP values indicate a more ordered, less fluid membrane, while lower GP values suggest a more disordered, fluid membrane.[19]
-
Visualization of Lipid Rafts using Atomic Force Microscopy (AFM)
Objective: To visualize the formation of lipid domains (rafts) induced by this compound and its analogs in a supported lipid bilayer.
Methodology:
-
Supported Lipid Bilayer (SLB) Formation:
-
Prepare LUVs as described in the Laurdan GP protocol, but without the fluorescent probe.
-
Cleave a fresh mica surface to obtain an atomically flat substrate.
-
Deposit the LUV suspension onto the mica surface and incubate for 30-60 minutes to allow for vesicle fusion and SLB formation.
-
Gently rinse the surface with buffer to remove unfused vesicles.
-
-
AFM Imaging:
-
Image the SLB in the buffer using an AFM operating in tapping mode.
-
Use a sharp silicon nitride tip to obtain high-resolution topographic images of the membrane surface.
-
Acquire images of different areas of the sample to ensure representativeness.
-
-
Data Analysis:
-
Analyze the AFM images to identify distinct domains based on their height difference from the surrounding bilayer. Lipid raft-like domains, being more ordered, typically appear as raised plateaus (0.5-1.5 nm higher) compared to the more fluid, disordered regions.[12][13][14][15][16]
-
Quantify the size, shape, and area fraction of the domains.
-
Assessment of Protein Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of a specific protein (e.g., a galectin) to this compound and its analogs.
Methodology:
-
Liposome Preparation for SPR:
-
Prepare LUVs containing this compound or its synthetic analog as described previously.
-
-
SPR Chip Preparation:
-
Use a sensor chip with a hydrophobic surface (e.g., an L1 chip).
-
Inject the LUV suspension over the chip surface to form a stable lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of the target protein in a running buffer over the chip surface.
-
Monitor the change in the SPR signal (in Resonance Units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the surface between protein injections using a suitable regeneration solution (e.g., a brief pulse of NaOH or glycine-HCl).
-
-
Data Analysis:
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. A newly discovered cholesteryl galactoside from Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aklectures.com [aklectures.com]
- 4. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of steroid molecules on the dynamical structure of dioleoylphosphatidylcholine and digalactosyldiacylglycerol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AFM Imaging of Lipid Domains in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-resolution mapping and recognition of lipid domains using AFM with toxin-derivatized probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] AFM Imaging of Lipid Domains in Model Membranes | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Correlated Fluorescence-Atomic Force Microscopy of Membrane Domains: Structure of Fluorescence Probes Determines Lipid Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of glycolipid-protein interaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Roles of Galactosyl Cholesterol Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Galactosyl cholesterol, more commonly known in the scientific literature as galactosylceramide (GalCer), is a pivotal glycosphingolipid that, along with its close structural relatives, plays a diverse and cell-type-specific role in a myriad of biological processes. From providing structural integrity to the myelin sheath in the nervous system to mediating complex signaling cascades in the immune system, its functions are both profound and multifaceted. This guide provides an objective comparison of the functional roles of this compound and its related compounds in nerve cells, immune cells, cancer cells, and sperm cells, supported by experimental data and detailed methodologies.
Functional Comparison of this compound by Cell Type
The functional significance of this compound is intrinsically linked to its cellular context. In nerve cells, it is a cornerstone of myelination, ensuring rapid nerve impulse conduction. In immune cells, it acts as a critical antigen for a specialized subset of T cells. In the realm of oncology, it is implicated in the mechanisms of immune evasion by cancer cells. Finally, in sperm cells, a related sulfated form, seminolipid, is essential for fertilization.
Nerve Cells: Architect of the Myelin Sheath
In the central and peripheral nervous systems, galactosylceramide is a major component of the myelin sheath, the insulating layer that surrounds neuronal axons. Its primary role is structural, where it interacts with cholesterol to form tightly packed and highly stable membrane domains. This organization is crucial for the proper function of myelin as an electrical insulator, facilitating saltatory conduction.
Studies on mice lacking the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), which is responsible for GalCer synthesis, have revealed severe neurological defects. These include tremors, ataxia, and unstable myelin sheaths, underscoring the indispensable role of GalCer in myelin maintenance and function.[1] Furthermore, GalCer is involved in the formation of "glycosynapses," which are carbohydrate-carbohydrate interactions between apposed myelin layers or between oligodendrocyte processes, contributing to the stability of the multilayered myelin structure.[2][3]
Immune Cells: A Key for NKT Cell Activation
In the immune system, a stereoisomer of galactosylceramide, α-galactosylceramide (α-GalCer), is a potent and specific antigen for invariant Natural Killer T (iNKT) cells. When presented by the CD1d molecule on antigen-presenting cells (APCs) like dendritic cells, α-GalCer activates iNKT cells to rapidly produce a cascade of cytokines. This activation can modulate a wide range of immune responses, including those against tumors and infections. The interaction between the iNKT cell T-cell receptor (TCR) and the α-GalCer/CD1d complex is a critical initiating event in this signaling pathway.
Cancer Cells: A Cloak for Immune Evasion
Recent research has highlighted the role of glycosphingolipids, including galactosylceramide, in cancer biology. Cancer cells can alter their surface expression of these lipids to evade the immune system. By modulating the composition of their cell surface glycosphingolipids, cancer cells can create an immunosuppressive microenvironment, thereby hindering the anti-tumor activity of immune cells. This emerging area of research presents new therapeutic targets for cancer immunotherapy.
Sperm Cells: Essential for Fertilization
In mammalian sperm cells, a sulfated derivative of galactosylglycerolipid, known as seminolipid or sulfogalactosylglycerolipid (SGG), is a major and functionally critical lipid. Seminolipid is involved in several key stages of fertilization, including sperm capacitation (the final maturation step in the female reproductive tract) and the acrosome reaction, which is the release of enzymes that allow the sperm to penetrate the egg's outer layer.[4] During capacitation, seminolipid undergoes a dynamic reorganization on the sperm head, a process believed to be crucial for successful fertilization.[4] The interaction of seminolipid with proteins on the egg's surface is a key step in sperm-egg recognition and fusion.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of this compound and its derivatives in different cell types.
| Parameter | Nerve Cells (Oligodendrocytes) | Immune Cells (NKT Cells) | Cancer Cells | Sperm Cells |
| Primary Function | Myelin sheath formation and stability | Antigen for NKT cell activation | Immune evasion | Capacitation and acrosome reaction |
| Key Molecule | Galactosylceramide (GalCer) | α-Galactosylceramide (α-GalCer) | Various Glycosphingolipids | Seminolipid (SGG) |
| Interacting Partner(s) | Cholesterol, Myelin Basic Protein | CD1d, NKT Cell Receptor | Immune checkpoint molecules | Zona pellucida proteins, Egg plasma membrane proteins |
| Cellular Localization | Myelin Sheath | Antigen-presenting cell surface | Tumor cell surface | Sperm head plasma membrane |
Table 1: Functional Overview of this compound and its Derivatives in Different Cell Types.
| Cell Type | Ligand | Receptor/Binding Partner | Binding Affinity (Kd) | Experimental Method | Reference |
| Neural Cells / Liposomes | HIV-1 gp120 | Galactosylceramide | High Affinity (not quantified) | HPTLC binding assay, Liposome flotation assay | [6][7] |
| Neuroblastoma Cells | Recombinant gp120 fragments | Galactosylceramide | High Affinity (not quantified) | Inhibition of binding assays | [8] |
Table 2: Binding Affinities Involving Galactosylceramide.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Isolation of CHAPS-Insoluble Lipid Rafts
This protocol describes a general method for isolating detergent-resistant membranes (DRMs), which are enriched in lipid rafts, using the zwitterionic detergent CHAPS.
Materials:
-
Cultured cells (e.g., neurons, lymphocytes)
-
Phosphate-buffered saline (PBS), ice-cold
-
CHAPS Lysis Buffer: 25 mM MES, 150 mM NaCl, 1% (w/v) CHAPS, protease and phosphatase inhibitors, pH 6.5
-
Sucrose (B13894) solutions (in MBS: 25 mM MES, 150 mM NaCl, pH 6.5): 80% (w/v), 35% (w/v), and 5% (w/v)
-
Dounce homogenizer
-
Ultracentrifuge and tubes
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet in ice-cold CHAPS Lysis Buffer for 30 minutes on ice.
-
Homogenize the lysate with a Dounce homogenizer.
-
Mix the lysate with an equal volume of 80% sucrose solution to achieve a 40% sucrose concentration.
-
Create a discontinuous sucrose gradient by carefully layering 35% and then 5% sucrose solutions on top of the lysate-sucrose mixture in an ultracentrifuge tube.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Lipid rafts will be visible as an opaque band at the 5%/35% sucrose interface. Carefully collect this band.
-
The collected fraction can be further processed for analysis by Western blotting or mass spectrometry.[9][10][11][12][13]
Protocol 2: NKT Cell Activation Assay
This protocol outlines a method to assess the activation of NKT cells in response to α-GalCer presentation by dendritic cells (DCs).
Materials:
-
Purified NKT cells and Dendritic Cells (DCs)
-
α-Galactosylceramide (α-GalCer)
-
Complete cell culture medium
-
ELISA kits for IFN-γ and IL-4
-
Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-NK1.1, anti-IFN-γ)
Procedure:
-
Pulse DCs with α-GalCer (e.g., 100 ng/mL) for several hours.
-
Wash the pulsed DCs to remove excess α-GalCer.
-
Co-culture the α-GalCer-pulsed DCs with purified NKT cells for 24-48 hours.
-
Collect the culture supernatant to measure cytokine production (IFN-γ, IL-4) by ELISA.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of co-culture.
-
Harvest the cells, stain for surface markers (CD3, NK1.1) and intracellular IFN-γ, and analyze by flow cytometry to determine the percentage of activated, cytokine-producing NKT cells.[14][15][16][17][18]
Protocol 3: Sperm Capacitation and Acrosome Reaction Assay
This protocol describes a method to induce and assess sperm capacitation and the acrosome reaction in vitro.
Materials:
-
Semen sample
-
Sperm washing medium (e.g., Ham's F-10)
-
Capacitating medium (e.g., Ham's F-10 supplemented with bovine serum albumin and bicarbonate)
-
Acrosome reaction inducer (e.g., calcium ionophore A23187 or progesterone)
-
Fluorescent lectin (e.g., FITC-PSA or FITC-PNA) to label the acrosome
-
Fluorescence microscope
Procedure:
-
Prepare a motile sperm fraction from the semen sample using a swim-up or density gradient centrifugation method.
-
Incubate the motile sperm in capacitating medium for 3-4 hours at 37°C in a CO2 incubator to induce capacitation.
-
Divide the capacitated sperm suspension into two aliquots. To one aliquot, add the acrosome reaction inducer. To the other (control), add the vehicle.
-
Incubate for an additional 30-60 minutes.
-
Fix and permeabilize the sperm.
-
Stain the sperm with a fluorescent lectin that binds to the acrosomal contents.
-
Observe the sperm under a fluorescence microscope. Acrosome-intact sperm will show bright staining over the acrosomal region, while acrosome-reacted sperm will show no or minimal staining in this region.
-
Quantify the percentage of acrosome-reacted sperm in both the induced and control samples.[19][20][21][22][23]
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway of myelination in oligodendrocytes.
Caption: NKT cell activation by α-Galactosylceramide presented on an APC.
Caption: Role of seminolipid reorganization during sperm capacitation and the acrosome reaction.
Caption: Workflow for the isolation of CHAPS-insoluble lipid rafts.
References
- 1. Myelination in the absence of UDP-galactose:ceramide galactosyl-transferase and fatty acid 2 -hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Participation of galactosylceramide and sulfatide in glycosynapses between oligodendrocyte or myelin membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insights into the lipid signalling in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Short-Chain Analogue of Seminolipid: Synthesis and Inhibitory Effect on Mouse Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of human immunodeficiency virus type I (HIV-1) gp120 to galactosylceramide (GalCer): relationship to the V3 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of human immunodeficiency virus type 1 gp120 binding to liposomes containing galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The galactosyl ceramide/sulfatide receptor binding region of HIV-1 gp120 maps to amino acids 206-275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agscientific.com [agscientific.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A comprehensive method of isolating proteins from serum, cerebrospinal fluid, and hippocampal neurons in rats for proteomic profiling using the LC-MS/MS platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 15. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. researchgate.net [researchgate.net]
- 20. Methods for the assessment of sperm capacitation and acrosome reaction excluding the sperm penetration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Capacitation and Acrosome Reaction: Histochemical Techniques to Determine Acrosome Reaction (Chapter 10) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 22. andrologylab.gr [andrologylab.gr]
- 23. Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction (Chapter 9) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
Safety Operating Guide
Proper Disposal of Galactosyl Cholesterol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Galactosyl Cholesterol with appropriate caution. Although specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound, especially during weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be managed as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and grossly contaminated personal protective equipment (e.g., gloves) in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the primary hazard(s). Based on the properties of cholesterol, this may include "Irritant." For solutions, additional hazards such as "Flammable" (if dissolved in a flammable solvent) must be included.
-
List all constituents and their approximate concentrations.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[1]
-
Ensure containers are kept closed at all times, except when adding waste.
-
Segregate waste containers based on chemical compatibility to prevent dangerous reactions. For instance, keep flammable liquids away from oxidizers.[2]
-
-
Final Disposal:
-
Consult your Institutional EHS Department: This is a critical and mandatory step. Your EHS department will provide specific guidance on the proper disposal procedures and regulations applicable to your location.
-
Arrange for Pickup: Coordinate with your EHS department to have the hazardous waste collected by a certified waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2]
Quantitative Data and Physical Properties
The following table summarizes key data for Cholesterol, a primary component of this compound. This information is crucial for assessing potential hazards and ensuring proper handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₆O | [3] |
| Molecular Weight | 386.65 g/mol | [3] |
| Appearance | White powder/solid | [3] |
| Melting Point | 147 - 150 °C (296.6 - 302 °F) | [3] |
| Boiling Point | 360 °C (680 °F) | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide | [3] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management applies. The "cradle-to-grave" responsibility for hazardous waste means that the generating laboratory is responsible for its safe management until its final disposal. The step-by-step protocol provided above outlines the necessary procedures to fulfill this responsibility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Galactosyl Cholesterol
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive operational and disposal plan for Galactosyl Cholesterol, drawing on safety data for similar compounds and general best practices for laboratory chemical management. Although this compound is not classified as a hazardous substance, adherence to these protocols will ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
A thorough PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for non-hazardous chemical powders.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. | ANSI Z87.1[2] |
| Skin Protection | Nitrile gloves, a fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust may be generated, a NIOSH-approved respirator is recommended. | Protects against inhalation of dust. | NIOSH approved[3] |
Operational Plan: Safe Handling Protocol
Following a systematic protocol minimizes the risk of exposure and contamination.
-
Preparation and Handling Environment :
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[4]
-
Before beginning work, ensure all necessary PPE is worn correctly.
-
-
Weighing and Solution Preparation :
-
To avoid generating dust, handle the powder carefully when weighing.
-
If preparing a solution, add the powder to the solvent slowly.
-
-
Spill Management :
-
Small Powder Spills : Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][5]
-
Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[3]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Classification :
-
Uncontaminated this compound is not considered hazardous waste.[1]
-
However, any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) should be handled as chemical waste.
-
-
Waste Collection and Labeling :
-
Collect all waste materials in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste" and the chemical name.[4]
-
-
Disposal Procedure :
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
